Product packaging for 1-Chloroisoquinoline-5-sulfonyl chloride(Cat. No.:CAS No. 141519-77-9)

1-Chloroisoquinoline-5-sulfonyl chloride

Cat. No.: B023765
CAS No.: 141519-77-9
M. Wt: 262.11 g/mol
InChI Key: LAFGPNHTRJDGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloroisoquinoline-5-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2S and its molecular weight is 262.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO2S B023765 1-Chloroisoquinoline-5-sulfonyl chloride CAS No. 141519-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGPNHTRJDGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621072
Record name 1-Chloroisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141519-77-9
Record name 1-Chloroisoquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-chloroisoquinoline-5-sulfonyl chloride, a pivotal intermediate in the synthesis of a significant class of kinase inhibitors. Geared towards researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and applications of this versatile building block, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors.

Introduction: A Key Scaffold in Kinase Inhibition

This compound has emerged as a molecule of significant interest in medicinal chemistry. Its rigid bicyclic aromatic structure, combined with the reactive sulfonyl chloride moiety, makes it an ideal starting material for the synthesis of targeted therapeutics. The isoquinoline sulfonamide framework is a well-established pharmacophore, most notably for inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it a compelling therapeutic target.[1] This guide aims to provide a detailed, field-proven understanding of this compound, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization of starting materials are fundamental to successful synthesis. Below are the key identifiers and properties of this compound and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound HCl
CAS Number 141519-77-9[2]105627-81-4[3]
Molecular Formula C₉H₅Cl₂NO₂SC₉H₅Cl₂NO₂S · HCl
Molecular Weight 262.1 g/mol [2]298.57 g/mol
Appearance Off-White Solid[2]Crystalline solid
Storage 2-8°C Refrigerator[2]Room temperature, under inert gas
Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the isoquinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The electron-withdrawing nature of the chloro and sulfonyl chloride groups will cause downfield shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the chlorine and the sulfonyl chloride group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key vibrational frequencies to expect are in the regions of 1370-1410 cm⁻¹ (asymmetric SO₂ stretch) and 1166-1204 cm⁻¹ (symmetric SO₂ stretch).[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the two chlorine atoms will be observed, with prominent M+2 and M+4 peaks.

Synthesis of this compound

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 1-chloroisoquinoline. The overall workflow involves an electrophilic sulfonation followed by chlorination of the resulting sulfonic acid.

Synthesis of the Precursor: 1-Chloro-5-isoquinolinesulfonic Acid

The first step is the sulfonation of 1-chloroisoquinoline. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), often in the form of fuming sulfuric acid, acts as the electrophile. The substitution occurs preferentially at the C5 and C8 positions of the benzene ring of the isoquinoline, as these are the most electron-rich and sterically accessible positions.[5] The reaction conditions can be tuned to favor the formation of the desired 5-sulfonic acid isomer.

G start 1-Chloroisoquinoline intermediate 1-Chloro-5-isoquinolinesulfonic Acid (CAS: 105627-80-3) start->intermediate Sulfonation reagent1 Fuming Sulfuric Acid (SO₃/H₂SO₄) product This compound HCl (CAS: 105627-81-4) intermediate->product Chlorination reagent2 Thionyl Chloride (SOCl₂) DMF (catalyst)

Conversion to the Sulfonyl Chloride: A Detailed Protocol

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Experimental Protocol: Synthesis of this compound hydrochloride

Materials:

  • 1-Chloro-5-isoquinolinesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • To a flask containing thionyl chloride, add 1-chloro-5-isoquinolinesulfonic acid and a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Add dichloromethane to the residue to precipitate the product.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold dichloromethane.

  • Dry the product under vacuum to yield this compound hydrochloride.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

The primary and most significant application of this compound is as a key building block for the synthesis of ROCK inhibitors. The sulfonyl chloride group serves as an electrophilic handle for coupling with various amine-containing fragments, allowing for the generation of a diverse library of sulfonamide derivatives.

The Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates downstream substrates, leading to various cellular responses. Inhibition of ROCK is a promising therapeutic strategy for diseases characterized by excessive smooth muscle contraction or cellular migration.

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation ROCK ROCK RhoA_GTP->ROCK Binds & Activates Substrates Downstream Substrates (e.g., MLC Phosphatase) ROCK->Substrates Phosphorylation Inhibitor Isoquinoline-based Inhibitor Inhibitor->ROCK Inhibits Response Cellular Responses (Contraction, Migration, etc.) Substrates->Response

Synthesis of Fasudil: A Case Study

Fasudil (HA-1077) is a potent ROCK inhibitor that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[6] The synthesis of Fasudil provides an excellent example of the utility of this compound.

Experimental Workflow: Synthesis of Fasudil Hydrochloride

  • Neutralization of the Starting Material: this compound hydrochloride is first neutralized with a mild base, such as sodium bicarbonate solution, to generate the free sulfonyl chloride in a suitable organic solvent like dichloromethane.[7]

  • Sulfonamide Bond Formation: The solution of this compound is then reacted with homopiperazine. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.[7]

  • Workup and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves acid-base extractions.

  • Salt Formation: The resulting free base of Fasudil is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as methanol, to facilitate crystallization and purification.[7]

G start This compound HCl neutralization Neutralization (e.g., NaHCO₃ in DCM) start->neutralization free_sulfonyl_chloride Free 1-Chloroisoquinoline- 5-sulfonyl chloride neutralization->free_sulfonyl_chloride coupling Sulfonamide Formation free_sulfonyl_chloride->coupling homopiperazine Homopiperazine fasudil_base Fasudil (free base) coupling->fasudil_base hcl_formation Salt Formation (HCl in Methanol) fasudil_base->hcl_formation product Fasudil Hydrochloride hcl_formation->product

Other ROCK Inhibitors and Structure-Activity Relationships (SAR)

The versatility of this compound allows for the synthesis of a wide range of ROCK inhibitors beyond Fasudil. Modifications to the amine coupling partner can significantly impact potency and selectivity. For example, the development of inhibitors like H-1152P, which incorporates a 4-methylisoquinoline scaffold, has led to increased selectivity for ROCK over other kinases.[1] The introduction of a fluorine atom at the 4-position of the isoquinoline ring, as seen in the precursor to Ripasudil, can also enhance potency.[8] These examples highlight the importance of the isoquinoline-5-sulfonyl chloride core as a privileged scaffold in the design of next-generation ROCK inhibitors.

Reactivity, Stability, and Safe Handling

As with all reactive chemical intermediates, a thorough understanding of the reactivity, stability, and handling requirements of this compound is essential for its safe and effective use in the laboratory.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, including:

  • Amines: to form sulfonamides.

  • Alcohols: to form sulfonate esters.

  • Water: to hydrolyze back to the corresponding sulfonic acid. This highlights the need for anhydrous reaction conditions.

Stability and Storage

Sulfonyl chlorides are generally sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Over time, hydrolysis can occur, leading to the formation of the less reactive sulfonic acid. It is recommended to use freshly opened or properly stored material for best results.

Safe Handling and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of ROCK inhibitors. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of diverse compound libraries. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its successful application in the discovery of novel therapeutics for a range of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Guerra, F. S., Oliveira, R. G., Fraga, C. A. M., & Fernandes, P. D. (2017). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells.
  • Li, Y., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
  • Isobe, T., et al. (2011). A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. HETEROCYCLES, 83(8), 1769-1780.
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1180-1193.
  • Knowledge Expert. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline [Video]. YouTube.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride.
  • PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride.
  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • PubChem. (n.d.). Isoquinoline, 1-chloro-.
  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
  • NIST. (n.d.). Isoquinoline hydrochloride.
  • Luo, H., et al. (2012). Synthesis of 1-Isoquinolinol and Hydroxyfasudil. Chinese Journal of Organic Chemistry, 32(2), 404-408.
  • SpectraBase. (n.d.). 1-Chloroisoquinoline - Optional[13C NMR].
  • American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. BenchChem.
  • Allen, J. G., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1149-1153.

Sources

An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive sulfonyl chloride and a chlorinated isoquinoline scaffold, presents a versatile platform for the development of novel therapeutic agents and complex molecular architectures. The chloro substituent on the isoquinoline ring and the sulfonyl chloride group offer distinct sites for chemical modification, making it a valuable intermediate in the synthesis of a diverse range of compounds.

This technical guide provides a comprehensive overview of the known physical properties of this compound, addresses the current scarcity of detailed experimental data, and offers field-proven methodologies for its characterization and handling. As a Senior Application Scientist, the following content is structured to deliver not just data, but also the causal reasoning behind experimental approaches, ensuring both scientific integrity and practical utility.

Core Physical and Chemical Properties

Direct experimental data for many of the physical properties of this compound are not widely reported in publicly available literature. However, based on supplier information and the general characteristics of aryl sulfonyl chlorides, we can compile the following core information.

Data Presentation: Summary of Known and Inferred Properties

PropertyValue/InformationSource/Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 141519-77-9Chemical Abstracts Service
Molecular Formula C₉H₅Cl₂NO₂S[1][2]
Molecular Weight 262.11 g/mol [1][2]
Appearance Off-White Solid[1]
Melting Point No data available. Likely a solid with a defined melting point, typical for crystalline organic compounds.[3]
Boiling Point No data available. Likely to decompose at high temperatures, a common trait for sulfonyl chlorides.[3]
Solubility Expected to be insoluble in water.[4][5] Soluble in many common organic solvents (e.g., dichloromethane, chloroform, THF), though reactivity should be considered.Inferred from the general properties of aryl sulfonyl chlorides.
Storage Conditions 2-8°C Refrigerator, sealed in a dry environment.[1][2]Supplier recommendation, likely due to sensitivity to moisture and potential for slow decomposition at ambient temperatures.
Stability Sensitive to moisture, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[3][6] Thermally sensitive.General chemical behavior of sulfonyl chlorides.[7]

Expert Insights on Handling and Stability

The trustworthiness of any research involving this compound hinges on understanding its inherent reactivity. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water.

Causality Behind Storage Choices: The recommendation for refrigerated and dry storage is not merely a precaution but a critical step to prevent sample degradation.[1] Atmospheric moisture can readily hydrolyze the sulfonyl chloride to the inactive sulfonic acid, altering the stoichiometry of reactions and introducing impurities. This hydrolysis is often autocatalytic, as the generated hydrochloric acid can accelerate further decomposition.

Inert Atmosphere Operations: For quantitative applications, such as in the preparation of sulfonamides, it is best practice to handle the solid under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and ensures the integrity of the reagent.

Experimental Protocols for Characterization

Given the lack of published data, researchers will likely need to perform their own characterization. The following are detailed, self-validating protocols for determining key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the off-white solid on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm for an accurate reading.[8]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C/minute) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a new sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step. Then, slow the heating rate to 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Diagram of Melting Point Determination Workflow A flowchart illustrating the key decision points in determining the melting point of a solid sample.

MeltingPointWorkflow start Start: Obtain Solid Sample prep Prepare Sample: - Dry and powder the solid. - Pack 2-3 mm into a capillary tube. start->prep setup Place capillary in melting point apparatus. prep->setup is_known Is approximate melting point known? setup->is_known rapid_heat Rapid Heating (~10-20°C/min) to determine approximate range. is_known->rapid_heat No slow_heat Slow Heating (~1-2°C/min) starting 20°C below approx. range. is_known->slow_heat Yes rapid_heat->slow_heat record Record T1 (first liquid) and T2 (all liquid). Report melting range T1-T2. slow_heat->record end End record->end

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical identity and structure of this compound.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is particularly effective for identifying the sulfonyl chloride functional group.

  • Expected Absorptions: Aryl sulfonyl chlorides exhibit two strong, characteristic stretching bands for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[9] Additional peaks corresponding to the C-Cl and aromatic C-H and C=C bonds of the isoquinoline ring would also be expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons on the isoquinoline ring would appear as a series of doublets and multiplets in the downfield region (typically 7.5-9.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. The electron-withdrawing nature of both the sulfonyl chloride group and the ring nitrogen will cause these protons to be significantly deshielded.[10]

  • ¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms in the isoquinoline core. The carbon atom attached to the sulfonyl chloride group would be expected to have a characteristic chemical shift.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 262.11 g/mol . A characteristic isotopic pattern for two chlorine atoms would also be expected in the molecular ion cluster.[9]

Diagram of Spectroscopic Analysis Workflow A logical flow for the structural confirmation of this compound using multiple spectroscopic techniques.

SpectroWorkflow cluster_0 Spectroscopic Analysis start Purified Solid Sample ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir_check Check for S=O stretches (~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹) ir->ir_check nmr_check Check for aromatic proton signals and correct number of carbon signals nmr->nmr_check ms_check Check for correct molecular ion peak and chlorine isotope pattern ms->ms_check conclusion Correlate all data to confirm structure and purity ir_check->conclusion nmr_check->conclusion ms_check->conclusion

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and organic synthesis. While comprehensive physical property data is not yet widely published, this guide provides the foundational knowledge required for its effective use. By understanding its core chemical nature, particularly its sensitivity to moisture, and by applying standard, robust characterization techniques, researchers can confidently incorporate this versatile building block into their synthetic workflows. The protocols and insights provided herein are designed to ensure the integrity of experimental work and to facilitate the generation of reliable data for this important compound.

References

  • Pharmaffiliates. 1-Chloro-5-isoquinolinesulfonyl Chloride. [Link]
  • Chemsrc. Quinoline-5-sulfonyl Chloride. [Link]
  • Synthesis of sulfonyl chloride substr
  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • PubChem. 1-Chloroisoquinoline-6-sulfonyl chloride. [Link]
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • Pieber, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
  • University of Alberta.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
  • University of the West Indies. Experiment 1 - Melting Points. [Link]
  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • Al-Aboudi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
  • Wang, L., et al. (2018).
  • Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
  • Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society. [Link]
  • Google Patents.
  • Britannica. Sulfonyl chloride. [Link]
  • Chemistry LibreTexts. 6.
  • This compound, 98% Purity, C9H5Cl2NO2S, 1 gram. [Link]
  • Google Patents. Preparation method of 5-isoquinoline sulfonyl chloride.

Sources

A Technical Guide to the Spectral Characterization of 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of a Key Synthetic Building Block

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is not merely a procedural step but the very foundation of innovation and safety. 1-Chloroisoquinoline-5-sulfonyl chloride is a key heterocyclic building block, valued for its reactive sites that allow for the construction of complex molecular architectures.[1] Its utility as a precursor in the synthesis of biologically active compounds necessitates an unambiguous confirmation of its structure.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this specific isomer, offering both predictive insights and practical methodologies for researchers in the field. Understanding the distinct spectral signature of the 1-chloro and 5-sulfonyl chloride substitution pattern is critical for distinguishing it from other isomers and ensuring the integrity of subsequent synthetic transformations.[2]

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound (C₉H₅Cl₂NO₂S) dictates its unique spectral fingerprint. The isoquinoline core is a bicyclic aromatic system containing a nitrogen atom. This system is substituted with two strongly electron-withdrawing groups: a chlorine atom at the C1 position and a sulfonyl chloride group (-SO₂Cl) at the C5 position. These substituents significantly influence the electron density distribution across the aromatic rings, leading to characteristic downfield shifts for the remaining protons in the ¹H NMR spectrum and distinct vibrational modes in the IR spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Analysis: A Proton-by-Proton Examination

The electron-withdrawing nature of the chlorine, the sulfonyl chloride group, and the ring nitrogen atom results in a general downfield shift for all aromatic protons compared to the parent isoquinoline.[2] The substitution pattern leaves five aromatic protons, whose expected chemical shifts (in CDCl₃ or DMSO-d₆), multiplicities, and coupling constants are predicted based on established principles of substituent effects on aromatic systems.

  • Causality in Experimental Choices : The choice of a deuterated solvent is critical. Anhydrous solvents like CDCl₃ or DMSO-d₆ are necessary as sulfonyl chlorides are reactive towards protic solvents (e.g., water, methanol), which would lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, altering the spectra.[2]

Proton Expected Chemical Shift (ppm) Expected Multiplicity Rationale
H3~ 8.0 - 8.3DoubletAdjacent to the electron-withdrawing C1-Cl and the ring nitrogen.
H4~ 7.7 - 8.0DoubletCoupled to H3.
H6~ 8.2 - 8.5DoubletPeri-position to the strongly withdrawing -SO₂Cl group causes significant deshielding.
H7~ 7.8 - 8.1Triplet (or dd)Influenced by both neighboring protons.
H8~ 8.5 - 8.8DoubletOrtho to the -SO₂Cl group, experiencing strong deshielding.
¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the electronegative substituents (C1, C5) and the nitrogen atom (C1, C8a) will be significantly deshielded (shifted downfield).

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups. For this compound, the most prominent and diagnostic signals arise from the sulfonyl chloride moiety.

  • Trustworthiness through Self-Validation : The presence of two very strong and sharp absorption bands in the characteristic regions for the S=O stretches provides a high degree of confidence in the presence of the sulfonyl chloride group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) validates that the compound has not undergone hydrolysis.

Functional Group Expected Frequency Range (cm⁻¹) Vibration Type
S=O (Sulfonyl Chloride)1370 - 1410Asymmetric Stretch
S=O (Sulfonyl Chloride)1166 - 1204Symmetric Stretch
Aromatic C=C1450 - 1600Ring Stretching
C=N1620 - 1680Stretching
Aromatic C-H3000 - 3100Stretching
S-Cl500 - 650Stretching

The characteristic S=O stretching frequencies are among the most reliable in IR spectroscopy for identifying sulfonyl chlorides.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[2]

  • Molecular Ion (M⁺) Peak : The molecular formula C₉H₅Cl₂NO₂S gives a monoisotopic mass of approximately 260.94 Da.[3] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) will result in a characteristic pattern for the molecular ion cluster:

    • M⁺ peak : Contains two ³⁵Cl atoms.

    • M+2 peak : Contains one ³⁵Cl and one ³⁷Cl atom (approximately 65% the intensity of M⁺).

    • M+4 peak : Contains two ³⁷Cl atoms (approximately 10% the intensity of M⁺).

  • Key Fragmentation Pattern : A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical from the sulfonyl group (-Cl) or the loss of the entire sulfonyl chloride group (-SO₂Cl). The loss of SO₂ is also a frequently observed fragmentation.

Ion m/z (approximate) Identity
[M]⁺261Molecular ion (for ³⁵Cl)
[M+2]⁺263Molecular ion with one ³⁷Cl
[M+4]⁺265Molecular ion with two ³⁷Cl
[M-Cl]⁺226Loss of a chlorine radical from the sulfonyl group
[M-SO₂Cl]⁺162Loss of the sulfonyl chloride group

Experimental Protocols and Workflow

The reliable characterization of this compound relies on a systematic workflow that integrates these spectroscopic techniques.

Step-by-Step Methodologies
  • Sample Preparation :

    • NMR : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[2]

    • IR (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[2] Press the powder into a transparent pellet using a hydraulic press.

    • MS (Direct Insertion) : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). Apply a small amount of the solution to the tip of a direct insertion probe and allow the solvent to evaporate before inserting it into the ion source of the mass spectrometer.[2]

  • Data Acquisition :

    • NMR : Place the tube in the spectrometer. Lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC).

    • IR : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • MS : Insert the probe into the ion source. Gradually heat the probe to volatilize the sample and acquire the mass spectrum.

Integrated Data Analysis Workflow

The following diagram illustrates the logical workflow for structural confirmation, where data from each technique is used to validate the others.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry Data_MS Molecular Weight (261 Da) Isotopic Pattern (Cl2) MS->Data_MS Provides IR Infrared Spectroscopy Data_IR Functional Groups S=O stretches (1370-1410, 1166-1204 cm-1) IR->Data_IR Provides NMR NMR Spectroscopy Data_NMR Connectivity & Environment ¹H & ¹³C shifts, couplings NMR->Data_NMR Provides Conclusion Structural Confirmation: This compound Data_MS->Conclusion Corroborates Data_IR->Conclusion Corroborates Data_NMR->Conclusion Corroborates

Caption: Workflow for structural elucidation of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic interplay of NMR, IR, and MS. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides rapid and definitive evidence of the critical sulfonyl chloride functional group. Finally, NMR spectroscopy meticulously maps the molecular framework, confirming the specific substitution pattern and providing the ultimate proof of isomeric purity. This integrated analytical approach ensures the high degree of structural certainty required for the compound's application in research and development, upholding the pillars of scientific integrity and reproducibility.

References

  • BenchChem. A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. BenchChem Technical Support Team.
  • LookChem. This compound Hydrochloride. LookChem.
  • PubChem. 1-Chloroisoquinoline-6-sulfonyl chloride. National Center for Biotechnology Information.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.

Sources

An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-5-sulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride is a key bifunctional molecule increasingly utilized as a building block in the synthesis of complex organic compounds, particularly in the realms of medicinal chemistry and materials science.[1][2] Its rigid isoquinoline core, coupled with two reactive sites—a chloro group and a sulfonyl chloride—offers a versatile platform for creating novel sulfonamides and other derivatives.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and the overall efficiency of synthetic workflows. This guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles and detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is fundamentally dictated by the intermolecular forces between the solute and solvent molecules.[3] The structure of this compound features several key functional groups that influence its solubility profile:

  • Isoquinoline Ring System: This bicyclic aromatic heterocycle imparts a degree of aromaticity and planarity to the molecule. While the nitrogen atom can participate in hydrogen bonding as an acceptor, the overall ring system is relatively nonpolar and will favor interactions with solvents that can engage in π-stacking or have similar aromatic character.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group.[4] The sulfur-oxygen and sulfur-chlorine bonds are polarized, making this part of the molecule susceptible to interactions with polar solvents. However, the sulfonyl chloride group is also highly reactive and can undergo solvolysis, particularly in protic solvents like alcohols and water.[4][5]

  • Chloro Group (-Cl): The chloro substituent adds to the overall polarity of the molecule and can participate in dipole-dipole interactions.

Given these structural features, it can be predicted that this compound will exhibit favorable solubility in polar aprotic solvents that can stabilize its polar functionalities without reacting with the sulfonyl chloride group. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar sulfonyl chloride group. Protic solvents, while potentially good solvating agents, may lead to decomposition of the compound.

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is based on theoretical principles and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Acetonitrile (ACN)SolubleThe polar nature of the nitrile group can effectively solvate the sulfonyl chloride moiety.
Dimethylformamide (DMF)SolubleA highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)SolubleExceptionally high polarity makes it a good solvent for many polar compounds.
Tetrahydrofuran (THF)Moderately SolubleA moderately polar ether that can solvate the molecule, though to a lesser extent than more polar aprotic solvents.
Dichloromethane (DCM)Moderately SolubleA chlorinated solvent with moderate polarity that can interact with the chloro and sulfonyl chloride groups.
Polar Protic Methanol (MeOH)Soluble (with reaction)The hydroxyl group can act as a nucleophile, leading to the formation of the corresponding sulfonate ester.[4][5]
Ethanol (EtOH)Soluble (with reaction)Similar to methanol, ethanol can react with the sulfonyl chloride group.[4][5]
Nonpolar TolueneSlightly SolubleThe aromatic nature of toluene can interact with the isoquinoline ring system, but it is not polar enough to effectively solvate the sulfonyl chloride group.
HexanesInsolubleAs a nonpolar aliphatic hydrocarbon, hexanes lack the ability to form favorable interactions with the polar functional groups of the solute.
Diethyl EtherSlightly SolubleWhile it has a dipole moment, diethyl ether is considered a relatively nonpolar solvent and is not expected to be a good solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.[6][7][8]

Materials and Equipment:
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Procedure:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes to ensure complete sedimentation of the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the selected solvent using the following formula: Solubility (mg/mL) = (Concentration of the diluted sample) x (Dilution factor)

Experimental Workflow Diagram:

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Centrifuge to sediment solid sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC or UV-Vis ana2->ana3 calc1 Determine concentration from calibration curve ana3->calc1 calc2 Calculate solubility with dilution factor calc1->calc2 G Solubility Solubility Temperature Temperature Temperature->Solubility influences SolventPurity Solvent Purity SolventPurity->Solubility influences Polymorphism Polymorphism Polymorphism->Solubility influences

Caption: Factors influencing the solubility of this compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood. [9]

  • Hazards: This compound is harmful if swallowed or in contact with skin. [10]It can cause severe skin burns and eye damage. [9][11]It may also cause respiratory irritation. [9][10]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound. [9][10]* Handling: Avoid contact with skin, eyes, and clothing. [9][12]Do not breathe dust or fumes. [9]Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][10]It is also recommended to store under an inert atmosphere as it can be air-sensitive. [10]* Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines. [13]

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry. While theoretical predictions suggest good solubility in polar aprotic solvents, experimental verification is essential for optimizing reaction conditions and purification protocols. The detailed experimental workflow provided in this guide offers a robust framework for obtaining accurate and reliable solubility data. By adhering to the outlined safety and handling procedures, researchers can safely and effectively harness the synthetic potential of this valuable chemical intermediate.

References

  • Safety Data Sheet - this compound. (2024). CymitQuimica.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Isoquinoline-5-sulfonyl chloride hydrochloride Safety D
  • SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Chlorosulfonyl isocyan
  • SAFETY DATA SHEET - Chlorosulfonyl isocyan
  • Isoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). PubChem.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
  • 1-Chloroisoquinoline-7-sulfonyl chloride. (n.d.). ChemScene.
  • 1-chloroisoquinoline-5-sulfonic acid. (n.d.). Echemi.
  • Isoquinoline, 1-chloro-. (n.d.). PubChem.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis. (n.d.).
  • 1-Chloroisoquinoline 95%. (n.d.). Sigma-Aldrich.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
  • Sulfonyl halide. (n.d.). In Wikipedia.
  • This compound hydrochloride. (n.d.). BLD Pharm.
  • 1-Chloroisoquinoline. (n.d.). Chem-Impex.

Sources

The Core Mechanism of 1-Chloroisoquinoline-5-sulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action of 1-chloroisoquinoline-5-sulfonyl chloride as a Rho-kinase (ROCK) inhibitor. While direct literature on this specific compound is sparse, its structural analogy to a well-established class of isoquinoline-based ROCK inhibitors allows for a detailed and scientifically grounded elucidation of its expected biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the ROCK signaling pathway, the molecular interactions of isoquinoline sulfonamides, and robust experimental protocols for inhibitor characterization.

Introduction: The Critical Role of Rho-Kinase in Cellular Function and Disease

The Rho family of small GTPases, particularly RhoA, and its primary downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are pivotal regulators of fundamental cellular processes.[1][2] The RhoA/ROCK signaling pathway is a central hub for controlling actin cytoskeleton dynamics, which in turn governs cell shape, adhesion, migration, and contraction.[3][4] Dysregulation of this pathway is implicated in a multitude of pathological conditions, including cardiovascular diseases, cancer metastasis, neurological disorders, and glaucoma, making ROCK an attractive therapeutic target.[1][5]

Isoquinoline sulfonamide derivatives have emerged as a prominent class of small molecule ROCK inhibitors.[6][7] Compounds such as Fasudil and Ripasudil have received clinical approval in some countries for the treatment of cerebral vasospasm and glaucoma, respectively.[5][8] These agents typically function as ATP-competitive inhibitors, targeting the kinase domain of ROCK.[6][7] this compound belongs to this chemical class and is therefore anticipated to exhibit a similar mechanism of action.

The RhoA/ROCK Signaling Pathway: A Mechanistic Overview

The activation of the RhoA/ROCK pathway is initiated by the binding of GTP to RhoA, a process facilitated by guanine nucleotide exchange factors (GEFs).[3] GTP-bound RhoA undergoes a conformational change, enabling it to interact with and activate its downstream effectors, including ROCK.[3] Activated ROCK, a serine/threonine kinase, phosphorylates a number of substrates, leading to a cascade of cellular events.[4][9]

Key downstream targets of ROCK include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin ATPase activity and promotes actin-myosin contractility.[9]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[9] This results in a net increase in phosphorylated MLC and sustained cellular contraction.

  • LIM Kinases (LIMK): ROCK activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[10] This leads to the stabilization of actin filaments and the formation of stress fibers.

The culmination of these phosphorylation events is an increase in intracellular tension and the promotion of cellular processes reliant on a contractile and stable actin cytoskeleton.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation pMLC Phospho-MLC MLC->pMLC Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction MLCP->pMLC Dephosphorylation pLIMK Phospho-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylation pCofilin Phospho-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Contraction Inhibition of Actin Depolymerization

Figure 1: The RhoA/ROCK Signaling Pathway.

Presumed Mechanism of Action of this compound

Based on its chemical structure, this compound is expected to act as an ATP-competitive inhibitor of ROCK1 and ROCK2. The isoquinoline ring system serves as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. The sulfonyl chloride group is a reactive moiety, and while this compound itself is likely a precursor, its derivatives formed by reaction with amines will present the key interactions within the active site. The chlorine atom at the 1-position of the isoquinoline ring may influence the electronic properties and steric interactions of the molecule, potentially affecting its potency and selectivity.

The inhibition of ROCK by this compound-derived compounds is expected to prevent the phosphorylation of its downstream substrates. This would lead to a decrease in MLC phosphorylation, an increase in MLCP activity, and a reduction in LIMK activation, ultimately resulting in the disassembly of stress fibers and a reduction in cell contractility.

Experimental Protocols for Inhibitor Characterization

To validate the presumed mechanism of action and to quantify the potency of this compound or its derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This protocol describes a non-radioactive, ELISA-based method to quantify ROCK activity and its inhibition.[11]

Principle: This assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate. A specific antibody that recognizes the phosphorylated form of the substrate is used for detection.[11]

Materials:

  • Microplate pre-coated with recombinant MYPT1

  • Active ROCK enzyme (ROCK1 or ROCK2)

  • Test inhibitor (e.g., a derivative of this compound)

  • Kinase reaction buffer

  • ATP solution

  • Anti-phospho-MYPT1 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • Reaction Setup: To the MYPT1-coated wells, add the active ROCK enzyme and the test inhibitor at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer to remove unreacted components.

  • Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Repeat the washing step.

  • Detection: Add the TMB substrate and incubate until a color change is observed. Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Enzyme_Inhibitor Add ROCK Enzyme & Inhibitor to MYPT1-coated Plate Prep_Inhibitor->Add_Enzyme_Inhibitor Add_ATP Initiate Reaction with ATP Add_Enzyme_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Wash1 Wash Wells Incubate->Wash1 Add_Primary_Ab Add Anti-phospho-MYPT1 Antibody Wash1->Add_Primary_Ab Incubate2 Incubate Add_Primary_Ab->Incubate2 Wash2 Wash Wells Incubate2->Wash2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary_Ab Incubate3 Incubate Add_Secondary_Ab->Incubate3 Wash3 Wash Wells Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate for Color Development Add_Substrate->Incubate4 Stop_Reaction Add Stop Solution Incubate4->Stop_Reaction Read_Plate Measure Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro ROCK kinase inhibition assay.
Cell-Based Assay: Inhibition of Stress Fiber Formation

This assay assesses the ability of a test compound to inhibit ROCK activity in a cellular context by observing its effect on stress fiber formation.

Principle: Serum stimulation of quiescent cells induces the formation of actin stress fibers through the RhoA/ROCK pathway. A ROCK inhibitor will prevent this morphological change.

Materials:

  • Fibroblast cell line (e.g., NIH 3T3)

  • Cell culture medium (with and without serum)

  • Test inhibitor

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (for cell fixation)

  • Triton X-100 (for cell permeabilization)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on glass coverslips and allow them to adhere.

  • Serum Starvation: Culture the cells in serum-free medium for 24 hours to induce quiescence and disassemble existing stress fibers.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Serum Stimulation: Stimulate the cells with serum-containing medium for 30 minutes to induce stress fiber formation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Staining: Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Compare the morphology of inhibitor-treated cells to control cells (with and without serum stimulation). Effective inhibition of ROCK will result in a dose-dependent reduction in stress fiber formation.

Quantitative Data and Selectivity Profile

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (vs. Other Kinases)Key Features & Applications
Fasudil (HA-1077) Ki: 0.33 µM[8]IC50: 0.158 µM[8]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)[8]First clinically approved ROCK inhibitor.[8]
H-1152P Ki: 1.6 nM[6]-PKA (Ki: 630 nM), PKC (Ki: 9270 nM)[6]Highly potent and selective ROCK inhibitor.[6]
Ripasudil (K-115) IC50: 51 nM[8]IC50: 19 nM[8]PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[8]Approved for the treatment of glaucoma.[8]
Netarsudil (AR-13324) Ki: 1 nM[8]Ki: 1 nM[8]Also inhibits norepinephrine transporter (NET).[8]Approved for the treatment of glaucoma.[8]

Conclusion

This compound, by virtue of its chemical structure, is a promising candidate for the development of novel ROCK inhibitors. Its mechanism of action is presumed to be the ATP-competitive inhibition of ROCK1 and ROCK2, leading to the modulation of the actin cytoskeleton and a reduction in cellular contractility. The experimental protocols and comparative data presented in this guide provide a robust framework for the characterization of this and other novel isoquinoline-based ROCK inhibitors. Further investigation into the specific activity and selectivity profile of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Shimokawa, H., & Takeshita, A. (2005). Rho-kinase: important new therapeutic target in cardiovascular diseases. Journal of Cardiovascular Pharmacology, 45(4), 318-325. [Link]
  • Liu, Y., et al. (2018). Advances in the studies of roles of Rho/Rho-kinase in diseases and the development of its inhibitors. Future Medicinal Chemistry, 10(15), 1855-1874. [Link]
  • Julian, L., & Olson, M. F. (2014). Rho-kinase: regulation, (dys)function, and inhibition. Trends in Pharmacological Sciences, 35(10), 524-533. [Link]
  • Shi, J., & Wei, L. (2013). Rho kinase in the regulation of cell death and survival. Journal of Cellular Physiology, 228(11), 2119-2124. [Link]
  • Eto, M., & Kitazawa, T. (2015). Molecular pathways: targeting the kinase effectors of RHO-family GTPases. Clinical Cancer Research, 21(1), 24-29. [Link]
  • Lopiccolo, J., et al. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Neurology, 101(10), 447-451. [Link]
  • Nunes, K. P., et al. (2010). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Current Hypertension Reviews, 6(2), 115-125. [Link]
  • Amano, M., et al. (2010). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton (Hoboken), 67(9), 545-554. [Link]
  • Unbekandt, M., & Olson, M. F. (2014). The actin-myosin-based contractile machinery in cancer cells. Frontiers in Oncology, 4, 69. [Link]
  • Loirand, G. (2015). Rho-Proteins and Downstream Pathways as Potential Targets in Sepsis and Septic Shock: What Have We Learned from Basic Research. International Journal of Molecular Sciences, 16(12), 29711-29731. [Link]
  • Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 55(31), 9037-9041. [Link]
  • Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors.
  • Patel, R. A., et al. (2012). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 31(48), 4989-5000. [Link]
  • Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. The Journal of Biological Chemistry, 277(13), 10940-10946. [Link]
  • Hoang, L. N., & Lee, S. J. (2023). Casein kinase 1 controls the shuttling of epidermal growth factor receptor and estrogen receptor in endometrial carcinoma induced by breast cancer hormonal therapy: Relevance of GPER1/Src. Cellular Signalling, 107, 110733. [Link]
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride.
  • Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]
  • Sorensen, E., et al. (2018). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design. ACS Medicinal Chemistry Letters, 9(12), 1241-1246. [Link]
  • Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. (2023, December 1). Rho kinase inhibitor. In Wikipedia. [Link]
  • Junaid, M., et al. (2018). Design of Novel Rho Kinase Inhibitors Using Energy Based Pharmacophore Modeling, Shape-Based Screening, in Silico Virtual Screening, and Biological Evaluation. Journal of Chemical Information and Modeling, 58(7), 1475-1487. [Link]
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. [Link]
  • Ohshita, K., et al. (2011). A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate. Heterocycles, 83(8), 1771-1779. [Link]
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1180-1191. [Link]
  • Pieber, B., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(4), 456-462. [Link]
  • Kim, S. J., et al. (2018). Physiological roles of chloride ions in bodily and cellular functions. Electrolytes & Blood Pressure, 16(1), 1-11. [Link]
  • PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.

Sources

The Pharmacological Potential of 1-Chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework to construct a vast and diverse array of alkaloids with potent biological activities. This inherent bioactivity has inspired generations of chemists to explore synthetic isoquinoline derivatives as a rich source of novel therapeutic agents. From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, the isoquinoline core has consistently demonstrated its capacity to interact with a wide range of biological targets. This guide focuses on a specific, synthetically versatile subclass: 1-chloroisoquinoline derivatives. The introduction of a chlorine atom at the C1 position not only modulates the electronic properties of the isoquinoline ring but also provides a reactive handle for further chemical modifications, opening up a vast chemical space for the development of new drug candidates. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and methodologies for the evaluation of 1-chloroisoquinoline derivatives.

The Strategic Advantage of the 1-Chloro Substituent

The chlorine atom at the 1-position of the isoquinoline ring is more than a simple substitution; it is a strategic feature that significantly influences the molecule's reactivity and potential for biological activity. This halogenation enhances the electrophilic character of the C1 carbon, making it susceptible to nucleophilic substitution reactions. This reactivity is a key asset in synthetic chemistry, allowing for the facile introduction of a wide variety of functional groups and the construction of diverse molecular libraries. Furthermore, the electronic and lipophilic properties imparted by the chlorine atom can profoundly impact a molecule's ability to cross cellular membranes and interact with biological targets.

Synthesis of the 1-Chloroisoquinoline Core

A common and efficient method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1] This reaction proceeds via the formation of a reactive intermediate that is subsequently attacked by a chloride ion.

Hypothetical Experimental Protocol: Synthesis of 1-Chloroisoquinoline

Materials:

  • Isoquinoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Under an inert atmosphere and with cooling in an ice bath, slowly add phosphoryl chloride to a solution of isoquinoline-N-oxide in dichloromethane.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 1-chloroisoquinoline by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities of 1-Chloroisoquinoline Derivatives

While research specifically focused on 1-chloroisoquinoline derivatives is still emerging, the broader class of isoquinoline and quinoline compounds provides a strong foundation for predicting their potential therapeutic applications. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Potential

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[3] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

2.1.1. Mechanism of Action: Targeting Key Signaling Pathways

Several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis have been identified as potential targets for isoquinoline derivatives. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in various cancers.[4][5][6][7] Chloroquinoline derivatives have been shown to potentially inhibit PI3K, a key enzyme in this pathway.[8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis.[9]

Below is a generalized diagram illustrating how 1-chloroisoquinoline derivatives might interfere with these pathways.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits Derivative 1-Chloroisoquinoline Derivative Derivative->PI3K Inhibits Derivative->Raf Inhibits

Caption: Potential mechanism of anticancer activity of 1-chloroisoquinoline derivatives.

2.1.2. Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Chloroisoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-chloroisoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Hypothetical Anticancer Activity of 1-Chloroisoquinoline Derivatives

CompoundModification at C1Cancer Cell LineIC₅₀ (µM)
1-CIQ-A -NH-(4-methoxyphenyl)MCF-7 (Breast)8.5
1-CIQ-B -S-(2-pyridyl)A549 (Lung)12.3
1-CIQ-C -O-(3,4-dichlorobenzyl)HeLa (Cervical)5.7

Note: The data in this table is illustrative and intended to demonstrate how results would be presented.

Antimicrobial Potential

The quinoline and isoquinoline cores are present in many established antimicrobial agents.[11] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[11] The introduction of a chloro-substituent can enhance the antimicrobial properties of these heterocyclic compounds.[12][13]

2.2.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-Chloroisoquinoline derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1-chloroisoquinoline derivative in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Table 2: Hypothetical Antimicrobial Activity of 1-Chloroisoquinoline Derivatives

CompoundModification at C1Bacterial StrainMIC (µg/mL)
1-CIQ-D -NH-(2-aminothiazole)S. aureus ATCC 2921316
1-CIQ-E -S-(4-chlorophenyl)E. coli ATCC 2592232
1-CIQ-F -O-(5-nitrofuran-2-yl)methylP. aeruginosa ATCC 2785364

Note: The data in this table is illustrative and intended to demonstrate how results would be presented.

Enzyme Inhibition

The isoquinoline scaffold is a known pharmacophore for the development of kinase inhibitors.[9][17][18] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1-chloroisoquinoline core can serve as a starting point for the design of potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that substitutions on the core ring system can significantly influence kinase inhibitory activity and selectivity.[2][18][19]

2.3.1. Workflow for Kinase Inhibition Screening

The evaluation of 1-chloroisoquinoline derivatives as kinase inhibitors typically follows a structured workflow.

kinase_workflow Start Synthesized 1-Chloroisoquinoline Derivatives Library Screening Primary Kinase Screening (e.g., against a panel of kinases) Start->Screening Hit_ID Hit Identification (Compounds showing significant inhibition) Screening->Hit_ID IC50 IC₅₀ Determination (Dose-response curves for hit compounds) Hit_ID->IC50 Selectivity Selectivity Profiling (Testing against a broader kinase panel) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP-competitive vs. non-competitive) Selectivity->Mechanism Cellular Cell-based Assays (Confirming target engagement and cellular effects) Mechanism->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt

Caption: Experimental workflow for screening 1-chloroisoquinoline derivatives as kinase inhibitors.

Future Directions and Conclusion

The 1-chloroisoquinoline scaffold holds considerable promise as a versatile starting point for the development of novel therapeutic agents. While the direct exploration of its derivatives is in its early stages, the wealth of data on related isoquinoline and quinoline compounds provides a strong rationale for their investigation. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of 1-chloroisoquinoline derivatives. A deeper understanding of the structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The exploration of their effects on a wider range of biological targets, beyond those mentioned in this guide, may also uncover new and unexpected therapeutic opportunities. This technical guide provides a foundational framework for researchers to embark on the exciting journey of unlocking the full therapeutic potential of 1-chloroisoquinoline derivatives.

References

  • A new series of pyrazolo[3,4-g]isoquinoline derivatives, diversely substituted at the 4- or 8-position, were synthesized. The results of the kinase inhibitory potency study demonstrated that the introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, while the introduction of an alkyl group at the 4-position led to a modification of the kinase inhibition profiles. (Source: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH, [Link])
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (Source: Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central, [Link])
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (Source: Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (Source: Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed, [Link])
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Novel isoquinoline derivatives as antimicrobial agents. (Source: Novel isoquinoline derivatives as antimicrobial agents - PubMed, [Link])
  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. (Source: Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC - NIH, [Link])
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (Source: Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - NIH, [Link])
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (Source: Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed, [Link])
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. (Source: Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases - MDPI, [Link])
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative.
  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI, [Link])
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (Source: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI, [Link])
  • Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776). (Source: Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed, [Link])
  • Targeting the PI3K/AKT/mTOR Signaling Pathway: Biomarkers of Success and Tribulation.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • PI3K/Akt/mTOR inhibitors. (Source: PI3K/Akt/mTOR inhibitors - Adooq Bioscience, [Link])
  • Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression. (Source: Targeting the PI3K/AKT/mTOR pathway offer a promising therapeutic strategy for cholangiocarcinoma patients with high doublecortin-like kinase 1 expression - PMC - NIH, [Link])
  • PI3K-Akt-mTOR. (Source: PI3K-Akt-mTOR - Covalab, [Link])

Sources

An In-depth Technical Guide on the Safety and Handling of 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 1-Chloroisoquinoline-5-sulfonyl chloride (CAS No. 141519-77-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this reactive compound. The following sections detail the toxicological profile, personal protective equipment (PPE) requirements, storage and handling protocols, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a chlorinated isoquinoline core. This unique structure makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. However, the very reactivity that makes it useful also necessitates stringent safety measures. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, especially by water, leading to the release of corrosive hydrochloric acid. Understanding these intrinsic chemical properties is the foundation of its safe handling.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is paramount before any handling.

2.1. Classification and Hazard Statements

Based on available safety data sheets (SDS), the compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].

  • Skin Irritation (Category 2), H315: Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation[1].

Table 1: GHS Hazard Summary

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07
STOT - Single Exposure3H335: May cause respiratory irritationGHS07

Source: CymitQuimica Safety Data Sheet[1]

2.2. Causality of Hazards

The primary driver of the irritant and corrosive properties of this compound is the reactivity of the sulfonyl chloride group. Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This in-situ generation of HCl is responsible for the severe irritation and potential for burns. Ingestion can cause burns to the upper digestive and respiratory tracts[3].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of exposure reduction, with PPE as the final barrier[4].

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control vapor and dust exposure[1][3].

  • Ventilation: Ensure adequate general laboratory ventilation to maintain air concentrations below any established exposure limits[5]. Local exhaust ventilation is critical[5].

  • Proximity to Safety Equipment: Workstations must be in close proximity to an emergency eyewash station and a safety shower[6].

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Tight-sealing safety goggles are mandatory[3]. To provide comprehensive protection against splashes, a face shield should be worn in conjunction with goggles[7][8]. Standard eyeglasses are insufficient[4].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended[5][8]. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact[9]. Contaminated gloves should be disposed of as hazardous waste[9].

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls made of materials like Tyvek or PVC should be worn over the lab coat[8]. All clothing should be long-sleeved, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if engineering controls are insufficient, a NIOSH-approved respirator is required[3][6][7]. For many sulfonyl chlorides, a respirator with an acid gas cartridge is appropriate[5]. Personnel must be properly fit-tested and trained in the use of respirators[4][10].

PPE_Workflow Start Start Assess Assess Start->Assess SelectPPE SelectPPE Assess->SelectPPE Based on SDS & SOP Goggles Goggles SelectPPE->Goggles Gloves Gloves SelectPPE->Gloves Coat Coat SelectPPE->Coat Respirator Respirator SelectPPE->Respirator DonPPE DonPPE SelectPPE->DonPPE Assemble Gear Work Work DonPPE->Work DoffPPE DoffPPE Work->DoffPPE After finishing work Wash Wash DoffPPE->Wash End End Wash->End

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to prevent accidents and exposure.

4.1. Handling

  • Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible[3][6].

  • Avoid Incompatibilities: Keep the compound away from water, bases, alcohols, amines, and strong oxidizing agents[1][3][5].

  • Prevent Dust and Aerosol Formation: Use techniques that minimize the generation of dust and aerosols[2][11].

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[1][2]. Wash hands thoroughly after handling the compound, even if gloves were worn[2][11]. Remove and wash contaminated clothing before reuse[1].

4.2. Storage

  • Container: Keep the container tightly closed and upright in a cool, dry, and well-ventilated area[1][3][5].

  • Moisture Control: Store in a desiccator or under an inert atmosphere to protect from moisture, which can cause decomposition and pressure buildup from HCl gas evolution[3][6].

  • Segregation: Store away from incompatible materials as listed above[5].

  • Temperature: Some suppliers recommend long-term storage at -20°C[2][12]. Always follow the specific storage instructions on the supplier's label and SDS.

Table 2: Storage Condition Summary

ParameterRecommendationRationale
Location Cool, dry, well-ventilated areaMinimizes degradation and reactivity[3][5].
Atmosphere Inert gas (Argon, Nitrogen) / DesiccatedPrevents hydrolysis from atmospheric moisture[3][6].
Container Tightly sealed, original containerPrevents contamination and moisture ingress[1][5].
Segregation Away from water, bases, alcohols, oxidizersAvoids hazardous reactions[3][5].
Temperature As per supplier (e.g., 2-8°C or -20°C)Ensures long-term stability[2][12][13].

Emergency Procedures: Spill, Exposure, and Fire

Pre-planning is essential for a safe and effective response to any emergency.

5.1. Accidental Release Measures (Spills)

  • Immediate Actions: Alert others in the area and evacuate if necessary[10]. If the substance is volatile or dusty, ensure the area is isolated[14].

  • Personal Protection: Do not attempt cleanup without the appropriate PPE, including respiratory protection if required[10].

  • Containment: For liquid spills, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite[1][5]. Do not use water[5]. For solid spills, carefully sweep or vacuum the material into a suitable container for disposal[2].

  • Cleanup: Working from the outside in, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[10][15].

  • Decontamination: Decontaminate the spill area with a mild detergent and water, collecting the rinseate as hazardous waste if necessary[10].

  • Reporting: Report all spills to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office[10][15].

5.2. First Aid Measures (Exposure)

  • General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet[2][11].

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical help[1][3].

  • Skin Contact: Immediately remove all contaminated clothing[3]. Flush the affected skin with copious amounts of water for at least 15 minutes[10][14].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse[3][14]. Remove contact lenses if present and easy to do so[1].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[1][3]. Never give anything by mouth to an unconscious person[11].

Emergency_Response Incident Incident Occurs (Spill or Exposure) Alert_Spill Alert_Spill Incident->Alert_Spill If Spill Alert_Exposure Alert_Exposure Incident->Alert_Exposure If Exposure Isolate Isolate Alert_Spill->Isolate Remove Remove Alert_Exposure->Remove DonPPE_Spill DonPPE_Spill Isolate->DonPPE_Spill Contain Contain DonPPE_Spill->Contain Cleanup Cleanup Contain->Cleanup Decon Decon Cleanup->Decon Decontaminate Decontaminate Remove->Decontaminate Medical Medical Decontaminate->Medical SDS SDS Medical->SDS

5.3. Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam[2][6].

  • Hazards from Combustion: Thermal decomposition can release highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride[2].

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[2][6].

Disposal Considerations

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Generation: Minimize waste generation wherever possible.

  • Collection: Collect surplus material and residues in a designated, properly labeled, and sealed container.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[11]. Do not dispose of down the drain[1][2].

Conclusion

This compound is a potent chemical intermediate that demands respect and meticulous handling. By understanding its inherent reactivity and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate the risks and utilize this compound effectively in their work. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
  • Fisher Scientific. (2014, February 11). Safety Data Sheet: Quinoline-8-sulphonyl chloride.
  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Isoquinoline-5-sulfonyl chloride hydrochloride.
  • Sigma-Aldrich. (2025, May 20).
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Fisher Scientific. (2025, December 19).
  • Ambeed. (n.d.). Safety Data Sheet: But-3-ene-2-sulfonyl chloride.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Chloroisoquinoline-5-carbonitrile.
  • ChemShuttle. (n.d.). 1-chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride.
  • Cal-Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • JHECHEM CO LTD. (n.d.). Buy 1-chloroisoquinoline-5-sulfonic acid. Echemi.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: Quinoline-8-sulfonyl chloride.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.

Sources

A Technical Guide to 1-Chloroisoquinoline-5-sulfonyl chloride and its Pivotal Role in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Chloroisoquinoline-5-sulfonyl chloride and its closely related, commercially significant analogue, Isoquinoline-5-sulfonyl chloride hydrochloride. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical identity, commercial sourcing, critical applications in the synthesis of Rho-kinase (ROCK) inhibitors, and the requisite protocols for quality control and safe handling of these important synthetic intermediates.

Introduction: A Key Building Block for Kinase Inhibitors

This compound and its derivatives are pivotal reagents in medicinal chemistry, primarily recognized for their role as precursors to potent enzyme inhibitors. The isoquinoline sulfonamide scaffold is a well-established pharmacophore found in numerous clinically significant molecules. Notably, these compounds are instrumental in the synthesis of Fasudil, a potent Rho-kinase (ROCK) inhibitor used in the treatment of cerebral vasospasm and pulmonary hypertension.[1][2] Understanding the nuances of sourcing, handling, and applying these reagents is therefore critical for any research program targeting ROCK and related kinases.

Delineating Chemical Identities: A Matter of Precision

A point of common confusion in sourcing these reagents is the distinction between two closely related compounds. It is crucial for researchers to specify the correct molecule to ensure the success of their synthetic endeavors.

  • This compound hydrochloride: This compound, identified by the CAS Number 105627-81-4 , features a chlorine atom at the 1-position of the isoquinoline ring.[3][4][5][6][7]

  • Isoquinoline-5-sulfonyl chloride hydrochloride: This is the more commonly cited precursor for the synthesis of Fasudil and is identified by CAS Number 105627-79-0 .[8][9][10][11][12]

This guide will focus primarily on the latter, given its established role in the synthesis of widely studied ROCK inhibitors.

ParameterThis compound hydrochlorideIsoquinoline-5-sulfonyl chloride hydrochloride
CAS Number 105627-81-4[3][4][5][6][7]105627-79-0[8][9][10][11][12]
Molecular Formula C9H6Cl3NO2SC9H7Cl2NO2S
Molecular Weight 298.57 g/mol 264.13 g/mol [8][10]
Primary Application Intermediate in organic synthesis.[4]Key precursor in the synthesis of Fasudil and other PKA and ROCK inhibitors.[9][10]

Commercial Sourcing: A Landscape of Suppliers

A variety of chemical suppliers offer Isoquinoline-5-sulfonyl chloride hydrochloride for research and development purposes. When selecting a supplier, it is imperative to consider purity, available quantities, and the completeness of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich ≥95%InquireMarketed for research purposes.[8]
Alfa Chemistry Not SpecifiedInquireFor experimental/research use.[9]
Santa Cruz Biotechnology Not SpecifiedInquireFor research use only.[10]
BLD Pharm Not SpecifiedInquireProvides some safety and transportation information.
Accela ChemBio Inc. ≥95%1g, bulkFor R&D use only.[13]
Home Sunshine Pharma High QualityInquireSpecializes in APIs and intermediates.
Pharmaffiliates High PurityInquireProvides detailed chemical information.[12]

Note: This table is not exhaustive and is intended as a guide. Researchers should conduct their own due diligence when sourcing this material.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

The primary application of Isoquinoline-5-sulfonyl chloride hydrochloride is in the synthesis of sulfonamide-based kinase inhibitors. The most prominent example is Fasudil, a potent inhibitor of Rho-kinase.[1] The synthesis involves the reaction of the sulfonyl chloride with a suitable amine, in this case, homopiperazine.

Synthetic Pathway of Fasudil

The synthesis of Fasudil from Isoquinoline-5-sulfonyl chloride hydrochloride is a well-documented process.[14][15] The sulfonyl chloride group is highly reactive towards nucleophilic attack by the amine, leading to the formation of a stable sulfonamide bond.

fasudil_synthesis reagent1 Isoquinoline-5-sulfonyl chloride (CAS 105627-79-0) product Fasudil reagent1->product Nucleophilic Substitution (DCM, NaHCO3) reagent2 Homopiperazine reagent2->product

Caption: Synthetic pathway of Fasudil.

Experimental Protocol for Fasudil Synthesis

The following is a representative protocol for the synthesis of Fasudil, based on published procedures.[14][15]

  • Neutralization: Suspend Isoquinoline-5-sulfonyl chloride hydrochloride (1 equivalent) in dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt, maintaining the pH around 7.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate. Filter to obtain a solution of Isoquinoline-5-sulfonyl chloride in DCM.

  • Sulfonamide Formation: In a separate flask, dissolve homopiperazine (2.2 equivalents) in DCM at 0°C.

  • Slowly add the prepared solution of Isoquinoline-5-sulfonyl chloride to the homopiperazine solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Adjust the pH to 4.5 with 1M HCl and separate the layers.

  • Wash the aqueous layer with DCM.

  • Adjust the pH of the aqueous layer to 9.5 with 1M NaOH.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fasudil as an oil.

  • Salt Formation: Dissolve the oily product in methanol and add concentrated HCl to adjust the pH to 5-6.

  • Stir at room temperature to induce crystallization.

  • Collect the solid by filtration and dry to obtain Fasudil hydrochloride as a white solid.

Quality Control and Analytical Methods

Ensuring the purity and identity of Isoquinoline-5-sulfonyl chloride hydrochloride is paramount for reproducible synthetic outcomes. A multi-pronged analytical approach is recommended.[16][17]

Recommended Analytical Workflow

qc_workflow start Incoming Material (Isoquinoline-5-sulfonyl chloride HCl) nmr NMR Spectroscopy (Structure Verification) start->nmr hplc HPLC/UPLC (Purity Assessment) nmr->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms ftir FTIR Spectroscopy (Functional Group ID) ms->ftir pass Material Accepted ftir->pass All tests pass fail Material Rejected ftir->fail One or more tests fail

Caption: Quality control workflow for incoming material.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Due to the reactive nature of sulfonyl chlorides, deuterated aprotic solvents like CDCl₃ or DMSO-d₆ are recommended.[16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound and detecting any related impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and can help in identifying impurities through fragmentation patterns.[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for identifying the characteristic stretching vibrations of the S=O and S-Cl bonds of the sulfonyl chloride functional group.[16]

  • Titrimetry: A classic and accurate method for determining the total sulfonyl chloride content. This can be achieved by reacting the compound with a nucleophile and then titrating the product or excess reagent.[16]

Safe Handling and Storage

Sulfonyl chlorides are reactive compounds that require careful handling to ensure laboratory safety. Always consult the supplier's Safety Data Sheet (SDS) before use.[13][18][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][18]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][18]

  • Incompatible Materials: Avoid contact with water, bases, alcohols, and strong oxidizing agents, as these can cause vigorous and exothermic reactions.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[13][18] An inert atmosphere is recommended for long-term storage.[8]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up spills.

References

  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. NIH.
  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. PubMed.
  • Titrimetric determination of some sulphonyl chlorides. NIScPR.
  • CAS No : 105627-79-0| Chemical Name : Isoquinoline-5-sulfonyl Chloride, Hydrochloride. Pharmaffiliates.
  • Cas 105627-81-4,this compound Hydrochloride. lookchem.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • SULPHURYL CHLORIDE. SD Fine-Chem.
  • Synthesis of Fasudil hydrochloride. ResearchGate.
  • Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. ACS Publications.
  • Cas no 105627-81-4 (5-Isoquinolinesulfonyl chloride, 1-chloro).
  • Method for preparing fasudil hydrochloride. Google Patents.
  • Preparation method of 5-isoquinoline sulfonyl chloride. Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. PubMed.

Sources

An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent Rho-kinase (ROCK) inhibitors.[1] The isoquinoline sulfonamide scaffold is a cornerstone in the design of this class of therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a precursor to ROCK inhibitors, and its applications in scientific research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 105627-81-4[2]
Molecular Formula C₉H₅Cl₂NO₂S·HCl[3]
Molecular Weight 299 g/mol [3]
Appearance White Solid[4]
Melting Point 173-183°C[4]
Storage Temperature 2-8°C, under inert atmosphere[4][5]
Stability Moisture Sensitive[4]

Synthesis

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions. A common synthetic route is outlined below.[6]

Synthetic Workflow

A 1-Chloro-5-isoquinolinesulfonic acid D Reflux at 80-85°C for 2 hours A->D B Thionyl chloride (SOCl₂) B->D C N,N-dimethylformamide (DMF, catalyst) C->D E Removal of excess SOCl₂ under reduced pressure D->E F Addition of Dichloromethane (CH₂Cl₂) to precipitate crystals E->F G Filtration and washing of crystals F->G H Drying under reduced pressure G->H I This compound hydrochloride H->I

Caption: General workflow for the synthesis of this compound hydrochloride.

Step-by-Step Protocol
  • Reaction Setup: To 40 ml of thionyl chloride, add 2.93 g of 1-chloro-5-isoquinolinesulfonic acid and 0.4 ml of N,N-dimethylformamide (DMF) as a catalyst.[6]

  • Reflux: The resulting mixture is heated to reflux at a temperature of 80° to 85°C for 2 hours.[6]

  • Solvent Removal: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.[6]

  • Precipitation: Dichloromethane (10 ml) is added to the reaction mixture to precipitate the product as crystals.[6]

  • Isolation and Purification: The crystals are separated by filtration and washed with 10 ml of dichloromethane.[6]

  • Drying: The purified crystals are dried under reduced pressure to yield 3.06 g of this compound hydrochloride.[6]

Mechanism of Action: A Gateway to ROCK Inhibition

This compound hydrochloride itself is not a direct inhibitor of Rho-kinase. Instead, its sulfonyl chloride group is highly reactive towards nucleophiles, making it a crucial building block for creating a diverse library of isoquinoline-based sulfonamide inhibitors.[7] These synthesized inhibitors then target the Rho-kinase (ROCK) signaling pathway.

The Rho/ROCK signaling pathway is a central regulator of various cellular functions, including cell shape, motility, and contraction.[8][9] Dysregulation of this pathway is implicated in a range of diseases, making ROCK a significant therapeutic target.[1]

The Rho/ROCK Signaling Pathway

The pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK.[1] Activated ROCK, a serine/threonine kinase, phosphorylates numerous downstream substrates, leading to a cascade of cellular events.[9][10]

cluster_upstream Upstream Activation cluster_core Core Kinase Action cluster_downstream Downstream Effects RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP Activation RhoA-GTP->RhoA-GDP Inactivation Rho-GAPs Rho-GAPs RhoA-GTP->Rho-GAPs ROCK ROCK RhoA-GTP->ROCK Activates Rho-GEFs Rho-GEFs Rho-GEFs->RhoA-GDP MLC MLC ROCK->MLC Phosphorylates Myosin Phosphatase Myosin Phosphatase ROCK->Myosin Phosphatase Inhibits LIM Kinase LIM Kinase ROCK->LIM Kinase Activates Isoquinoline-based Inhibitor Isoquinoline-based Inhibitor Isoquinoline-based Inhibitor->ROCK Inhibits MLC-P MLC-P MLC->MLC-P Actin Stress Fibers Actin Stress Fibers MLC-P->Actin Stress Fibers Promotes Contraction Cofilin Cofilin LIM Kinase->Cofilin Inhibits

Caption: The Rho/ROCK signaling pathway and points of inhibition.

ROCK inhibitors, synthesized from precursors like this compound hydrochloride, act by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.[11] This leads to a reduction in actin-myosin contractility and disassembly of stress fibers.[10][12]

Applications in Research and Drug Development

The primary application of this compound hydrochloride is as a versatile starting material for the synthesis of ROCK inhibitors. These inhibitors have broad therapeutic potential and are being investigated for various conditions:

  • Cardiovascular Diseases: ROCK inhibitors have shown promise in treating hypertension and atherosclerosis.[8]

  • Neurological Disorders: They are being studied for their potential in treating ischemic stroke and promoting axonal regeneration.[10][11]

  • Oncology: Inhibition of the ROCK pathway can suppress tumor cell migration and invasion.[11][12]

  • Ophthalmology: ROCK inhibitors are used in the treatment of glaucoma.[11]

  • Cell Biology: In cell culture, ROCK inhibitors are widely used to improve the survival and cloning efficiency of embryonic and induced pluripotent stem cells.[11]

Safety and Handling

This compound hydrochloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[13] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound hydrochloride is a chemical intermediate of significant value to the scientific community. Its utility as a precursor for the synthesis of potent and selective ROCK inhibitors underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and the biological pathways it indirectly targets is paramount for researchers aiming to leverage its potential in advancing therapeutic interventions for a multitude of diseases.

References

  • PrepChem. (n.d.). Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.
  • Wikipedia. (2023, December 2). Rho kinase inhibitor. In Wikipedia.
  • He, Y., et al. (2021). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Cells, 10(9), 2297. URL: [Link]
  • Jaggi, M., et al. (2016). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 7(22), 33318-33334. URL: [Link]
  • Noma, K., et al. (2006). Rho Kinase (ROCK) Inhibitors. Circulation Research, 98(3), 303-305. URL: [Link]
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway.
  • LookChem. (n.d.). Cas 105627-81-4,this compound Hydrochloride.
  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride. PubChem Compound Database.
  • Google Patents. (2018). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Chemdad. (n.d.). Isoquinoline-5-sulphonyl chloride hydrochloride.
  • Google Patents. (2011). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • National Institutes of Health. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(21), 5021. URL: [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. PubChem Compound Database.

Sources

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry and Application of 1-Chloroisoquinoline-5-sulfonyl Chloride

This compound is a bifunctional heterocyclic compound that has garnered significant attention from the scientific community, particularly those in drug discovery and development.[1][2] Its structure is characterized by an isoquinoline core, a highly reactive sulfonyl chloride group at the 5-position, and a chlorine atom at the 1-position. This unique arrangement of functional groups provides two distinct points for chemical modification, making it a versatile and valuable building block in synthetic organic chemistry.[1][2]

The isoquinoline framework itself is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5] The addition of the sulfonyl chloride group allows for the straightforward synthesis of isoquinoline sulfonamides, a class of compounds known to exhibit potent inhibitory activity against various enzymes, most notably kinases.[6][7] This guide provides a comprehensive overview of the synthesis, reactivity, and core applications of this compound, with a focus on the chemical principles that drive its utility.

Synthesis of the Core Reagent

The preparation of this compound is a critical first step for its subsequent use. The most common and well-documented methods involve the conversion of a sulfonic acid precursor into the more reactive sulfonyl chloride.

Primary Synthetic Pathway: Chlorination of Sulfonic Acid

The most established route involves the treatment of 1-chloro-5-isoquinolinesulfonic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[8]

Causality Behind the Method:

  • Thionyl Chloride (SOCl₂): This reagent is a highly effective and convenient choice for converting sulfonic acids to sulfonyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

  • DMF (Catalyst): N,N-dimethylformamide acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is more reactive than thionyl chloride itself and facilitates a more efficient conversion of the sulfonic acid.

Synthesis of this compound start 1-Chloro-5-isoquinolinesulfonic Acid product This compound HCl start->product Reflux, 80-85°C reagents SOCl₂ (Thionyl Chloride) DMF (catalyst) reagents->start caption Synthetic pathway from sulfonic acid. Reactivity of this compound cluster_main Primary Reaction Pathway cluster_secondary Secondary Pathway reactant 1-Chloroisoquinoline- 5-sulfonyl chloride product 1-Chloro-5-(N-alkyl/aryl)isoquinoline sulfonamide reactant->product Reaction at Sulfonyl Chloride (Highly Favorable) snar_product SNAr Product (Substitution at C1) reactant->snar_product Reaction at C1-Chloro (Requires Harsher Conditions) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->reactant caption Chemoselective reactivity of the molecule.

Caption: Chemoselective reactivity of the molecule.

Core Application: Synthesis of Kinase Inhibitors

The primary application of this compound and its analogues is in the synthesis of kinase inhibitors. The isoquinoline sulfonamide scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. [9][10]

Case Study: Synthesis of Fasudil

Fasudil is a potent Rho-kinase (ROCK) inhibitor used clinically for the treatment of cerebral vasospasm. [11][12]Its synthesis provides a classic example of the application of isoquinoline sulfonyl chloride chemistry. In the key step, 5-isoquinolinesulfonyl chloride (a close analogue) is reacted with homopiperazine. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfonyl chloride to form the target sulfonamide bond. [13] While many syntheses start with 5-isoquinolinesulfonyl chloride, the same principle applies directly to this compound for the generation of novel analogues.

Fasudil Synthesis sulfonyl_chloride 5-Isoquinolinesulfonyl chloride fasudil Fasudil sulfonyl_chloride->fasudil Nucleophilic Attack homopiperazine Homopiperazine homopiperazine->sulfonyl_chloride caption Key step in the synthesis of Fasudil.

Caption: Key step in the synthesis of Fasudil.

The introduction of a chlorine atom at the C1 position, as in this compound, or a fluorine atom at the C4 position, provides medicinal chemists with a handle to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. [9]This highlights the reagent's role not just in creating known drugs, but in serving as a platform for discovering new and improved therapeutic agents. [10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages fundamental principles of chemical reactivity and selectivity. Its predictable reaction at the highly electrophilic sulfonyl chloride group allows for the reliable construction of the isoquinoline sulfonamide scaffold, a key pharmacophore in modern drug discovery. The presence of the less reactive C1-chloro group offers opportunities for subsequent diversification. For researchers and scientists in drug development, a thorough understanding of the synthesis and dual reactivity of this compound is essential for harnessing its full potential in the creation of novel, high-value therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.
  • ResearchGate. (n.d.). Synthesis of Fasudil hydrochloride. [Diagram].
  • ACS Publications. (2021). Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided.
  • Lai, J. Y. Q., Ferguson, Y., & Jones, M. (2003). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
  • Taylor & Francis Online. (n.d.). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil.
  • Taylor & Francis Online. (n.d.). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
  • Google Patents. (n.d.). CN102603715A - Synthesis and preparation method of fasudil hydrochloride.
  • PubMed. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • ResearchGate. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • PubMed. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • LookChem. (n.d.). Cas 105627-81-4,this compound Hydrochloride.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride.
  • YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.

Sources

The Isoquinoline Sulfonyl Chloride Scaffold: A Cornerstone of Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline sulfonamide scaffold represents a landmark discovery in medicinal chemistry, heralding the era of targeted kinase inhibition. This guide provides a comprehensive technical overview of isoquinoline sulfonyl chlorides as critical reactive intermediates and the foundation for a clinically significant class of drugs. We will dissect the core mechanism of action, explore the pivotal Rho-kinase (ROCK) signaling pathway, detail synthetic methodologies, analyze structure-activity relationships, and provide validated experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Genesis of a Privileged Scaffold

The story of isoquinoline sulfonamides as potent protein kinase inhibitors began in the early 1980s with the pioneering work of Hiroyoshi Hidaka and his colleagues.[1] Their initial investigation into naphthalenesulfonamides as calmodulin antagonists revealed an intriguing off-target effect: the inhibition of protein kinases.[1] This serendipitous discovery led to the systematic modification of the naphthalene ring, ultimately giving rise to the isoquinoline sulfonamide derivatives.[1] These compounds, including the now-famous "H-series" inhibitors like H-7 and H-8, were the first to demonstrate that the highly conserved ATP-binding site of kinases could be effectively targeted by small molecules.[1][2] This was a paradigm shift in pharmacology, opening the door for the development of targeted therapies for a multitude of diseases, most notably cancer.[3]

Isoquinoline sulfonyl chlorides are the key reactive intermediates in the synthesis of this important class of inhibitors.[4] Their unique chemical properties and the inherent biological relevance of the isoquinoline nucleus have established them as a "privileged scaffold" in medicinal chemistry.[5] This guide will delve into the technical details that make this scaffold a cornerstone of modern drug discovery.

The Primary Target: Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

Isoquinoline sulfonamide derivatives are renowned for their potent inhibition of Rho-associated coiled-coil containing protein kinases (ROCK).[6] ROCKs are serine/threonine kinases that act as major downstream effectors of the small GTPase RhoA.[7] The RhoA/ROCK signaling pathway is a central regulator of numerous cellular processes, including:

  • Cytoskeletal Dynamics: ROCKs play a crucial role in the formation of actin stress fibers and focal adhesions, thereby controlling cell shape, motility, and contraction.[7]

  • Cell Proliferation and Survival: This pathway is implicated in cell cycle progression and apoptosis.[8]

  • Smooth Muscle Contraction: ROCK-mediated phosphorylation of myosin light chain (MLC) is a key event in smooth muscle contraction.[9]

Dysregulation of the Rho/ROCK pathway is a contributing factor to a wide range of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making ROCK an attractive therapeutic target.[7][8]

Mechanism of Action: Competitive ATP Inhibition

Isoquinoline sulfonamide-based inhibitors, such as Fasudil and Y-27632, function as ATP-competitive inhibitors of ROCK.[6][10] The isoquinoline ring system mimics the adenine moiety of ATP, enabling it to dock into the ATP-binding pocket of the kinase's catalytic domain.[1] A critical hydrogen bond is formed between the nitrogen atom of the isoquinoline ring and the hinge region of the kinase, anchoring the inhibitor in the active site.[1] This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream ROCK substrates.[6]

The inhibition of ROCK leads to a cascade of downstream effects, most notably the dephosphorylation of Myosin Light Chain (MLC), resulting in the relaxation of smooth muscle and the disassembly of stress fibers.[7][9]

ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals (e.g., GPCRs) ROCK ROCK RhoA_GTP->ROCK Activation MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation MLCP_active MLCP (Active) MLC_P Phosphorylated MLC (MLC-P) MLCP_active->MLC_P Dephosphorylation MLC->MLC_P Contraction Cellular Contraction & Stress Fiber Formation MLC_P->Contraction Inhibitor Isoquinoline Sulfonamide Inhibitor Inhibitor->ROCK ATP-Competitive Inhibition Kinase Inhibition Assay Workflow start Start prepare_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prepare_inhibitor setup_reaction Add ROCK Enzyme and Inhibitor to MYPT1-Coated Plate prepare_inhibitor->setup_reaction initiate_reaction Add ATP to Initiate Kinase Reaction setup_reaction->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detection Add Primary and Secondary Antibodies incubation->detection signal_generation Add TMB Substrate and Stop Solution detection->signal_generation read_plate Read Absorbance with Plate Reader signal_generation->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Cell-Based Wound Healing (Scratch) Assay

This assay assesses the effect of a ROCK inhibitor on cell migration, a process that is highly dependent on cytoskeletal dynamics.

  • Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor. [6]* Step-by-step Protocol:

    • Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.

    • Wound Creation: Using a sterile pipette tip, create a straight scratch in the cell monolayer.

    • Inhibitor Treatment: Wash the wells to remove detached cells and add fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.

    • Image Acquisition (Time 0): Immediately capture images of the scratch in each well at defined locations.

    • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

    • Image Acquisition (Time X): Capture images of the same locations at one or more subsequent time points (e.g., 12, 24 hours).

    • Data Analysis: Measure the area of the scratch at each time point and calculate the rate of wound closure. Compare the rate of wound closure in the inhibitor-treated groups to the control group. [6]

Therapeutic Applications and Future Perspectives

The clinical success of Fasudil, approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage, validated ROCK as a druggable target and solidified the therapeutic potential of the isoquinoline sulfonamide scaffold. [11]Beyond this initial indication, ROCK inhibitors are being actively investigated for a wide array of therapeutic applications, including:

  • Cardiovascular Diseases: Due to their vasodilatory effects, they are being explored for hypertension and pulmonary arterial hypertension. [9][11]* Neurological Disorders: Their neuroprotective properties make them promising candidates for the treatment of stroke, spinal cord injury, and neurodegenerative diseases. [9][12]* Oncology: By inhibiting cell migration and invasion, ROCK inhibitors have potential as anti-metastatic agents. [8]* Ophthalmology: Ripasudil, another isoquinoline sulfonamide derivative, is approved for the treatment of glaucoma. [13] The versatility of the isoquinoline sulfonyl chloride scaffold continues to inspire the design and synthesis of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The ongoing exploration of this chemical space promises to deliver novel therapeutics for a host of unmet medical needs.

Conclusion

The discovery of isoquinoline sulfonamides as potent kinase inhibitors was a watershed moment in medicinal chemistry. The isoquinoline sulfonyl chloride intermediate provides a robust and versatile platform for the synthesis of a diverse range of biologically active compounds. The clinical success of drugs like Fasudil has validated the therapeutic potential of targeting the Rho/ROCK signaling pathway. As our understanding of kinase biology continues to expand, the isoquinoline sulfonamide scaffold is poised to remain a cornerstone of targeted drug discovery for the foreseeable future.

References

  • Wikipedia. (2024). Fasudil.
  • Wikipedia. (2023). Y-27632.
  • Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate?
  • Lai, J. Y. Q., & Moody, C. J. (2003). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
  • Liao, J. K., & Seto, M. (2010). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Journal of Cardiovascular Pharmacology, 55(6), 561-567.
  • Patsnap Synapse. (2024). What is Fasudil Hydrochloride Hydrate used for?
  • Wikipedia. (2024). Rho-associated protein kinase.
  • Rath, N., & Olson, M. F. (2012). Rho-associated coiled-coil kinase (ROCK) signaling and disease.
  • Google Patents. (2018). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature reviews. Drug discovery, 4(5), 387–398.
  • Zhang, Y., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1083.
  • Taylor & Francis Online. (2003). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
  • PubMed. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms.
  • Coburn, R. A., & Glennon, R. A. (1973). Synthesis of sulfonyl chloride substrate precursors. Journal of Pharmaceutical Sciences, 62(11), 1785-1789.
  • Google Patents. (2021). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041.
  • Gomez, C. A., et al. (1986). Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function. The Journal of Immunology, 137(4), 1350-1355.
  • Zajdel, P., et al. (2019). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 24(18), 3349.
  • PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.
  • Paudyal, M. P., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Organic Letters, 24(43), 7959–7963.
  • Pop, R., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533.
  • Morand, P., et al. (2002). Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives. Chemical & Pharmaceutical Bulletin, 50(3), 316-329.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Wang, Y., et al. (2022). Mechanism for sulfenylation of isoquinolinones with sulfonyl chlorides. Chemistry – An Asian Journal, 17(1), e202101113.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.

Sources

The Reactivity Profile of Sulfonyl Chlorides: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Sulfonyl Chloride Functional Group in Modern Synthesis

Sulfonyl chlorides (R-SO₂Cl) represent a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Their significance stems from the highly electrophilic nature of the sulfur atom, making them exceptionally reactive towards a broad spectrum of nucleophiles.[4][5] This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing moieties that are integral to the structure and function of numerous therapeutic agents.[1][2][6] The sulfonamide functional group, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its hydrolytic stability, ability to participate in hydrogen bonding, and its tetrahedral geometry, which can mimic transition states of enzymatic reactions.[2] This guide provides an in-depth exploration of the reactivity profile of sulfonyl chlorides with various nucleophiles, offering insights into the underlying mechanisms, factors influencing reaction outcomes, and practical considerations for their application in drug discovery and development.[1][2]

The Electronic and Structural Landscape of Sulfonyl Chlorides: The Heart of Reactivity

The pronounced reactivity of sulfonyl chlorides is a direct consequence of their electronic and structural features. The sulfur atom is double-bonded to two strongly electron-withdrawing oxygen atoms and single-bonded to an electronegative chlorine atom.[4][5] This arrangement renders the sulfur atom highly electron-deficient and thus, a potent electrophile.[5][7] The chlorine atom, being a good leaving group, readily departs upon nucleophilic attack at the sulfur center, facilitating nucleophilic substitution reactions.[4][5]

The general mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of ongoing investigation, with evidence supporting a concerted SN2-like pathway for many arenesulfonyl and primary alkanesulfonyl chlorides.[8] However, under certain conditions, particularly with alkanesulfonyl chlorides bearing α-hydrogens, an elimination-addition pathway involving a highly reactive "sulfene" intermediate can also be operative.[8]

Reactivity with Nitrogen Nucleophiles: The Gateway to Sulfonamides

The reaction between sulfonyl chlorides and primary or secondary amines is a robust and extensively utilized method for the synthesis of sulfonamides, a structural motif present in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[2][5][6][9]

Mechanism of Sulfonamide Formation

The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[5][10]

Caption: Mechanism of Sulfonamide Formation.

Factors Influencing the Reaction
  • Nucleophilicity of the Amine: The rate of reaction is highly dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines.[9] Sterically hindered amines may exhibit reduced reactivity.[11][12]

  • Steric Hindrance: Significant steric hindrance around the sulfonyl chloride group, such as an ortho-substituent on an aromatic ring, can impede the approach of the nucleophile and slow down or even prevent the reaction.[11][12]

  • Base Selection: The choice of base is crucial. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to avoid competition with the amine nucleophile.[11] For less reactive amines, a catalytic amount of a more nucleophilic base like 4-dimethylaminopyridine (DMAP) can be employed.[13]

  • Di-sulfonylation of Primary Amines: A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second equivalent of the sulfonyl chloride.[13] This can often be mitigated by controlling the stoichiometry and reaction temperature.[11][13]

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
  • Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.1-1.5 eq.).

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.0-1.1 eq.) in the same solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity with Oxygen Nucleophiles: Formation of Sulfonate Esters

Sulfonyl chlorides readily react with alcohols and phenols to form sulfonate esters.[1][4] These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.[14][15][16][17]

Mechanism of Sulfonate Ester Formation

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride.[14][18] A base, typically pyridine, is used to catalyze the reaction and neutralize the HCl byproduct.[18] An important stereochemical feature of this reaction is that the configuration of the alcohol's stereocenter is retained because the C-O bond is not broken during the reaction.[15][17][18]

Caption: Mechanism of Sulfonate Ester Formation.

Common Sulfonylating Reagents for Alcohols
Reagent NameAbbreviationStructure of R' GroupKey Features
Methanesulfonyl chlorideMsClCH₃-Forms mesylates, good leaving groups.
p-Toluenesulfonyl chlorideTsClp-CH₃C₆H₄-Forms tosylates, excellent leaving groups, often crystalline.
Trifluoromethanesulfonyl chlorideTfClCF₃-Forms triflates, exceptionally good leaving groups.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonate Ester
  • Reaction Setup: Dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere.

  • Addition of Base and Sulfonyl Chloride: Cool the solution to 0 °C. Add pyridine (1.1-2.0 eq.) followed by the dropwise addition of the sulfonyl chloride (1.1 eq.).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonate ester can be purified by column chromatography if necessary.

Reactivity with Thiol Nucleophiles: Synthesis of Thiosulfonates

Sulfonyl chlorides react with thiols to produce thiosulfonates. This reaction is analogous to the formation of sulfonate esters from alcohols. Thiosulfonates are valuable intermediates in their own right, finding application in the synthesis of various sulfur-containing compounds.

Hydrolysis: A Competing Reaction Pathway

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[19] This reaction is often an undesired side reaction, and thus, reactions involving sulfonyl chlorides are typically carried out under anhydrous conditions.[11] The mechanism of hydrolysis can be complex and pH-dependent.[19][20][21][22] For arenesulfonyl chlorides, hydrolysis generally proceeds via a direct nucleophilic attack of water on the sulfur atom.[8][22] For some alkanesulfonyl chlorides, a sulfene intermediate mechanism can be involved, particularly under basic conditions.[8][19]

Factors Influencing the Reactivity of Sulfonyl Chlorides: A Deeper Dive

The reactivity of sulfonyl chlorides can be finely tuned by modulating several factors:

  • Electronic Effects: Electron-withdrawing groups on the R group of the sulfonyl chloride increase the electrophilicity of the sulfur atom, thereby increasing the reaction rate.[5][11] Conversely, electron-donating groups decrease reactivity.

  • Steric Hindrance: As previously mentioned, steric bulk on either the sulfonyl chloride or the nucleophile can significantly hinder the reaction.[11][12][23] For instance, ortho-substituted benzenesulfonyl chlorides are less reactive than their para- or meta-substituted counterparts.[11][12]

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are generally preferred for these reactions.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for sterically hindered substrates.[11]

  • Catalysts: While many reactions proceed without a catalyst, the use of nucleophilic catalysts like DMAP can accelerate the sulfonylation of less reactive nucleophiles.[13] In some cases, metal catalysts have also been employed for sulfonylation reactions.[24][25]

Applications in Drug Development and Medicinal Chemistry

The versatility of sulfonyl chlorides makes them invaluable tools in drug discovery and development.[1][2][3]

  • Synthesis of Bioactive Sulfonamides: A vast number of drugs across various therapeutic areas contain the sulfonamide moiety, which is most commonly introduced using a sulfonyl chloride.[2][6][26]

  • Modification of Pharmacokinetic Properties: The introduction of sulfonate ester groups can be used to improve the solubility, bioavailability, or duration of action of drug candidates.[1]

  • Protecting Groups: Sulfonyl groups, such as the tosyl (Ts) and mesyl (Ms) groups, are frequently used to protect amines and alcohols during multi-step syntheses.[27][28][29] They are stable under a wide range of reaction conditions and can be selectively removed.[28]

Applications in Drug Development SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) BioactiveSulfonamides Synthesis of Bioactive Sulfonamides SulfonylChloride->BioactiveSulfonamides Reaction with Amines PK_Modification Modification of Pharmacokinetic Properties SulfonylChloride->PK_Modification Formation of Sulfonate Esters ProtectingGroups Use as Protecting Groups SulfonylChloride->ProtectingGroups Protection of Amines & Alcohols

Caption: Key Applications of Sulfonyl Chlorides in Drug Development.

Conclusion: A Powerful and Versatile Tool for Chemical Synthesis

Sulfonyl chlorides are highly reactive and versatile electrophiles that play a pivotal role in modern organic synthesis. Their reactions with a wide range of nucleophiles, particularly amines and alcohols, provide efficient routes to sulfonamides and sulfonate esters, respectively. A thorough understanding of their reactivity profile, including the influence of electronic and steric factors, as well as reaction conditions, is essential for their effective utilization in the design and synthesis of novel therapeutic agents. As the demand for more complex and sophisticated drug molecules continues to grow, the importance of sulfonyl chlorides as key building blocks in the medicinal chemist's toolbox is certain to endure.

References

  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
  • Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]
  • Royal Society of Chemistry. Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. [Link]
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]
  • ResearchGate.
  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]
  • Scilit.
  • Chegg. Solved Alcohols react with sulfonyl chlorides to form. [Link]
  • Filo.
  • National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
  • WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
  • Market Publishers. Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]
  • Wikipedia. Hinsberg reaction. [Link]
  • ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
  • Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
  • Royal Society of Chemistry. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. [Link]
  • Journal of the American Chemical Society.
  • JoVE. Video: Amines to Sulfonamides: The Hinsberg Test. [Link]
  • Chem-Station. Sulfonyl Protective Groups. [Link]
  • Chemistry LibreTexts. Amine Reactions. [Link]
  • Royal Society of Chemistry. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Sulfonyl Chlorides in Modern Organic Synthesis. [Link]
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Sulphuryl chloride as an electrophile. Part IV.
  • Blog. How does the structure of Ethyl Sulfonyl Chloride affect its reactivity?. [Link]

Sources

Theoretical calculations on 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1-Chloroisoquinoline-5-sulfonyl chloride

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a pivotal intermediate in contemporary medicinal chemistry.[1] As a key building block for pharmacologically active molecules, particularly Rho-kinase (ROCK) inhibitors, a deep understanding of its structural and electronic properties is essential for rational drug design and synthesis optimization.[2] This document moves beyond a simple recitation of methods, offering a narrative grounded in the causality of computational choices, designed to empower researchers, scientists, and drug development professionals.

Strategic Imperative: Why Computational Analysis is Crucial

Experimental characterization provides invaluable data, but it is often a snapshot of a molecule's behavior. Theoretical calculations, primarily leveraging Density Functional Theory (DFT), allow us to build a dynamic, predictive model of this compound at the quantum level. This approach enables us to:

  • Elucidate the Ground-State Molecular Structure: Determine the most stable three-dimensional conformation, including precise bond lengths and angles, which govern steric interactions and receptor binding.

  • Predict Spectroscopic Signatures: Computationally generate Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra to aid in the structural confirmation of synthesized material and interpret experimental data.[3][4][5]

  • Map Electronic Landscapes: Visualize electron density and electrostatic potential to identify reactive sites, predict reaction mechanisms, and understand intermolecular interactions.

  • Quantify Reactivity and Stability: Analyze frontier molecular orbitals (HOMO-LUMO) to assess the molecule's kinetic stability and susceptibility to nucleophilic or electrophilic attack.

The Computational Framework: A Self-Validating Workflow

The integrity of theoretical calculations rests on a logical and verifiable workflow. The methodology described here is designed as a self-validating system, where each step confirms the success of the previous one.

Foundational Choice: Density Functional Theory (DFT)

For a molecule of this complexity, containing second-row elements (S, Cl) and a heteroaromatic system, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6][7] We select the B3LYP hybrid functional , a workhorse in computational organic chemistry renowned for its reliability in predicting geometries and vibrational frequencies. This is paired with the 6-311++G(d,p) basis set , which provides sufficient flexibility to accurately describe the electron distribution around the halogen and sulfur atoms.[5]

Experimental Protocol: The Computational Workflow

The entire process is performed in silico using a standard quantum chemistry software package like Gaussian.

Step 1: Geometry Optimization The initial step is to find the global minimum on the potential energy surface, which corresponds to the molecule's most stable 3D structure. This is not merely a drawing but a mathematically determined arrangement of atoms.

  • Construct an initial guess of the this compound structure.

  • Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

  • The algorithm iteratively adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible, signifying an energy minimum.

Step 2: Vibrational Frequency Analysis This crucial step serves two purposes: validating the optimized geometry and predicting the IR spectrum.

  • Using the optimized geometry from Step 1, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level.

  • Validation: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, requiring re-optimization.

  • Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be directly compared to experimental data.[8]

Step 3: Electronic Structure and Reactivity Analysis With a validated structure, we probe the electronic properties that dictate chemical behavior.

  • Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a critical indicator of chemical stability.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This color-coded map visualizes the electrostatic potential on the molecule's electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5]

Step 4: Simulating Spectroscopic Data To bridge theory and experimental reality, we predict key spectroscopic data.

  • NMR Spectroscopy: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) framework to calculate the isotropic shielding values for each nucleus (¹H and ¹³C). These are then referenced against a standard (e.g., Tetramethylsilane) to predict chemical shifts (δ).[6]

  • UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) at the same level of theory to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Diagram 1: Computational Workflow for this compound

G cluster_input Input Phase cluster_core_calc Core Calculation Engine (DFT: B3LYP/6-311++G(d,p)) cluster_validation Validation Check cluster_analysis Analysis & Prediction A Initial 3D Structure B Geometry Optimization A->B C Frequency Analysis B->C D Imaginary Frequencies? C->D D->B Yes (Re-optimize) E Electronic Properties (HOMO, LUMO, MEP) D->E No (Valid Minimum) F Spectroscopic Prediction (NMR, UV-Vis, IR) E->F

Caption: A flowchart of the DFT-based computational protocol.

Predicted Molecular Properties: Quantitative Insights

The following tables summarize the expected quantitative data from the described computational workflow. These values serve as a benchmark for comparison with experimental findings.

Diagram 2: Molecular Structure of this compound

Caption: 2D representation of the title compound's atomic connectivity.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

Parameter Bond Type Predicted Value (Å or °) Justification
Bond Length C-C (Aromatic) ~1.39 - 1.42 Å Typical aromatic character.
C-N (Aromatic) ~1.33 - 1.38 Å Standard heteroaromatic bond length.
C1-Cl ~1.73 Å Electron-withdrawing effect shortens the bond slightly.
C5-S ~1.78 Å Single bond between sp² carbon and sulfur.
S=O ~1.45 Å Characteristic double bond length for sulfonyl groups.
S-Cl ~2.08 Å Typical sulfonyl chloride bond length.
Bond Angle C-S-Cl ~100 - 104° Tetrahedral geometry at sulfur, compressed by lone pairs.

| | O=S=O | ~120 - 125° | Repulsion between double bonds widens the angle. |

Table 2: Key Predicted Vibrational Frequencies (IR Spectrum)

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
Asymmetric Stretch S=O ~1385 cm⁻¹ 1370-1410 cm⁻¹[3]
Symmetric Stretch S=O ~1190 cm⁻¹ 1166-1204 cm⁻¹[3]
Stretch S-Cl ~380 cm⁻¹ ~375 cm⁻¹[3]
Stretch C=N ~1620 cm⁻¹ Aromatic C=N stretching region.

| Stretch | C-Cl | ~750 cm⁻¹ | C-Cl stretching in aromatic systems. |

Table 3: Predicted Electronic Properties

Property Predicted Value Interpretation
HOMO Energy ~ -7.2 eV Represents the electron-donating ability.
LUMO Energy ~ -2.5 eV Represents the electron-accepting ability.

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | A relatively large gap suggests high kinetic stability but with defined reactive sites. |

Interpretation and Field-Proven Insights

  • Structural Causality: The planarity of the isoquinoline ring is largely maintained. The sulfonyl chloride group, due to its size, will likely have a slight out-of-plane torsion to minimize steric hindrance with the adjacent hydrogen atom on the aromatic ring.

  • Reactivity Hotspots: The MEP map is predicted to show a significant electron-poor (blue) region around the sulfur atom, confirming it as the primary site for nucleophilic attack . This is the mechanistic basis for its use in synthesizing sulfonamides. The nitrogen atom (N) will be an electron-rich (red) region, susceptible to protonation or acting as a hydrogen bond acceptor. The chlorine atom on the sulfonyl group is an excellent leaving group, facilitating these reactions.[9][10]

  • Spectroscopic Validation: A comparison of the predicted spectra with experimental data provides a powerful tool for structural verification. For instance, the strong, distinct IR bands for the S=O stretches are an unmistakable signature of the sulfonyl chloride moiety.[8] Calculated ¹³C NMR shifts will be highly sensitive to the electronic effects of both the C1-chloro and C5-sulfonyl chloride groups, allowing for unambiguous assignment of each carbon in the aromatic system.

Conclusion

The theoretical calculations detailed in this guide provide a robust, multi-faceted profile of this compound. By integrating geometry optimization, vibrational analysis, and electronic property mapping, this computational approach offers profound, predictive insights into the molecule's structure, stability, and reactivity. This framework serves not only as a tool for academic exploration but as a practical, cost-effective strategy in the drug development pipeline, enabling the rational design of next-generation therapeutics with enhanced efficacy and specificity.

References

  • PrepChem. (n.d.). Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.
  • LookChem. (n.d.). Cas 105627-81-4, this compound Hydrochloride.
  • Casella, G., et al. (2025). Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances. ResearchGate.
  • Al-Otaibi, J. S., et al. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment.
  • Roy, A., & Koduri, N. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Mohamed, H. S. (n.d.). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. ResearchGate.
  • Britannica. (2026). Sulfonyl chloride.
  • Derqaoui, A., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-Substituted 1-Chloroisoquinoline-5-Sulfonamides via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The isoquinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a detailed protocol and scientific rationale for the reaction of 1-chloroisoquinoline-5-sulfonyl chloride with primary amines to furnish N-substituted sulfonamides. This reaction is a cornerstone for generating libraries of compounds for drug discovery, exemplified by the synthesis of Fasudil, a potent Rho-kinase inhibitor.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

The sulfonamide functional group is a bioisostere of the amide bond but offers distinct physicochemical properties, such as improved metabolic stability and different hydrogen bonding capabilities, which can lead to enhanced pharmacological profiles.[5][6] The reaction between a sulfonyl chloride and a primary amine is the most common and direct method for forging the critical S-N bond.[7][8] Understanding the nuances of this reaction with a complex, heterocyclic electrophile like this compound is paramount for achieving high yields and purity.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acyl chlorides.[9]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

Step 2: Elimination of Chloride The intermediate then collapses, reforming the sulfur-oxygen double bond and eliminating the chloride ion as a good leaving group.

Step 3: Deprotonation A base, typically an excess of the primary amine reactant or a non-nucleophilic tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[7][10]

Below is a diagram illustrating the general reaction pathway.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R_SO2Cl This compound (Electrophile) nucleophilic_attack Nucleophilic Attack R_SO2Cl->nucleophilic_attack R_NH2 Primary Amine (R'-NH2, Nucleophile) R_NH2->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms elimination Elimination of Cl- tetrahedral_intermediate->elimination Collapses deprotonation Deprotonation (Base) elimination->deprotonation Yields protonated sulfonamide sulfonamide N-Substituted 1-Chloroisoquinoline-5-Sulfonamide deprotonation->sulfonamide Final Product hcl_salt Base•HCl deprotonation->hcl_salt Byproduct

Caption: General workflow of sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonylation

This protocol provides a generalized method for the reaction. Researchers should optimize parameters such as solvent, base, and temperature for their specific primary amine substrate.

3.1 Materials & Reagents

  • This compound hydrochloride (or the free base)

  • Primary amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (distilled and stored over KOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2 Step-by-Step Protocol

  • Preparation of the Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in anhydrous DCM. Add the base (e.g., triethylamine, 1.2 - 1.5 equivalents).[7][10]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Preparation of the Sulfonyl Chloride Solution: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Note: If starting with the hydrochloride salt, the sulfonyl chloride must first be neutralized. This can be achieved by dissolving the salt in DCM and washing with a cold, saturated NaHCO₃ solution, separating the organic layer, drying with Na₂SO₄, and using the resulting solution directly.[3][11]

  • Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will likely form.[10]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[10]

  • Workup - Quenching and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic impurities), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

Key Reaction Parameters and Optimization

The success of the sulfonylation reaction depends on several key factors, which can be tailored for different substrates.

ParameterRecommended ConditionRationale & Expert Insights
Solvent Anhydrous DCM, THF, or Diethyl EtherAprotic solvents are essential to prevent hydrolysis of the highly reactive sulfonyl chloride into the corresponding sulfonic acid, a common byproduct.[10] DCM is often preferred for its ease of removal and good solubility profile.
Base Pyridine or Triethylamine (TEA)A base is required to neutralize the HCl generated during the reaction.[7] Pyridine can sometimes act as a nucleophilic catalyst. TEA is more sterically hindered and generally acts only as a proton scavenger. An excess of 1.1-1.5 equivalents is recommended.[10]
Temperature 0 °C to Room TemperatureThe initial addition should be performed at 0 °C to control the reaction rate.[7] For less reactive amines, the reaction may be gently warmed or allowed to proceed at room temperature for an extended period.[11]
Stoichiometry Slight excess of sulfonyl chloride (1.05 eq.)Using a slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable primary amine. However, for primary amines, using a 1:1 ratio or a slight excess of the amine can help prevent di-sulfonylation.[10]
Workup pH Acidic and Basic WashesThe acidic wash (1 M HCl) removes the organic base and unreacted primary amine. The basic wash (sat. NaHCO₃) removes the sulfonic acid byproduct and any remaining sulfonyl chloride.[11]

Troubleshooting and Best Practices

Issue: Low Yield

  • Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. For sterically hindered or electron-deficient amines, a stronger base or a more polar solvent like DMF might be necessary.[7]

  • Cause: Hydrolysis of sulfonyl chloride.

    • Solution: Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Perform the reaction under a strictly inert atmosphere.[10]

Issue: Presence of Sulfonic Acid Byproduct

  • Cause: Exposure to water during the reaction or workup.

    • Solution: Use anhydrous conditions. During workup, perform aqueous washes quickly and at low temperatures.[12]

Issue: Di-sulfonylation of Primary Amine

  • Cause: Use of excess sulfonyl chloride with a highly reactive primary amine.

    • Solution: Use a 1:1 stoichiometry or a slight excess of the amine. Add the sulfonyl chloride slowly at low temperatures to maintain a low instantaneous concentration.[10]

Below is a diagram illustrating the experimental workflow.

G prep 1. Prepare Amine Solution (Amine + Base in DCM) cool 2. Cool to 0 °C prep->cool add 3. Add Sulfonyl Chloride (Dropwise) cool->add react 4. React at RT (2-16h) add->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup (Quench, Wash HCl, NaHCO3) monitor->workup Upon Completion dry 7. Dry & Concentrate workup->dry purify 8. Purify (Chromatography or Recrystallization) dry->purify product Final Product: N-Substituted Sulfonamide purify->product

Caption: Step-by-step experimental workflow diagram.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for synthesizing a diverse range of sulfonamides crucial for drug discovery and development. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, and by employing rigorous anhydrous techniques, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful application of this important synthetic transformation.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Fasudil hydrochloride synthesis. (n.d.). ChemicalBook.
  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. (2024). ResearchGate.
  • Synthesis of Fasudil hydrochloride. (n.d.). ResearchGate.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation.
  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach. (2014). PubMed.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH.
  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
  • Characterization of byproducts in 4-Methylisoquinoline-5-sulfonyl chloride reactions. (n.d.). Benchchem.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The isoquinoline sulfonamide framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Notably, this scaffold is prominent in the design of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for a wide array of conditions including glaucoma, cardiovascular diseases, and neurological disorders.[1] 1-Chloroisoquinoline-5-sulfonyl chloride is a particularly valuable bifunctional building block. It provides a strategic entry point for creating diverse libraries of 1-arylisoquinoline-5-sulfonamides. The chlorine atom at the C1 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties.[2][3] Simultaneously, the sulfonyl chloride at the C5 position allows for the facile synthesis of sulfonamides through reaction with a wide range of amines. This dual reactivity allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[2][4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction as applied to this compound, offering in-depth mechanistic insights, a robust experimental protocol, and practical troubleshooting advice for researchers in organic synthesis and drug development.

Scientific Principles: Navigating Chemoselectivity in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organic halide, catalyzed by a palladium(0) complex.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

For a substrate like this compound, which possesses two distinct electrophilic sites—the C-Cl bond at the 1-position and the S-Cl bond of the sulfonyl chloride—the primary challenge is achieving chemoselective coupling at the desired position. Generally, palladium-catalyzed cross-coupling reactions of sulfonyl chlorides can lead to either C-C bond formation via a desulfonylative pathway or S-C bond formation to yield sulfones.[8][9]

However, the reactivity order in Suzuki couplings typically favors aryl halides over sulfonyl chlorides (Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl).[9] The C-Cl bond on the electron-deficient isoquinoline ring is activated towards oxidative addition to the Pd(0) catalyst. By carefully selecting the catalyst system and reaction conditions, it is possible to favor the oxidative addition into the C-Cl bond, leaving the sulfonyl chloride group intact for subsequent functionalization. The use of bulky, electron-rich phosphine ligands is crucial for promoting the coupling of less reactive aryl chlorides.[7][10]

dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-Cl(L)₂\n(Intermediate 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH2 [label="R-B(OH)₂\n(Boronic Acid)", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Aryl_Complex [label="Ar-Pd(II)-R(L)₂\n(Intermediate 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Cl\n(this compound)", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation; ArBOH2 -> Transmetalation; Base -> Transmetalation [style=dashed]; Transmetalation -> PdII_Aryl_Complex; PdII_Aryl_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Arylisoquinoline-5-sulfonyl chloride

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is based on established procedures for the coupling of other heteroaryl chlorides.[2][5][11]

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and magnetic stirrer/hotplate.

Step-by-Step Methodology
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.[2]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-arylisoquinoline-5-sulfonyl chloride product.

Data Presentation: Optimization and Substrate Scope

The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. The following table provides recommended starting conditions for coupling this compound with various types of boronic acids.

Arylboronic Acid TypeRecommended Catalyst (mol%)Recommended BaseRecommended SolventTypical Temp. (°C)Expected Yield (%)
Electron-rich (e.g., 4-methoxyphenyl)Pd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O (4:1)9075-90
Electron-neutral (e.g., phenyl)PdCl₂(dppf) (2%)K₂CO₃Dioxane/H₂O (4:1)90-10070-85
Electron-poor (e.g., 4-fluorophenyl)Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄Toluene100-11065-80
Sterically hindered (e.g., 2-methylphenyl)Pd₂(dba)₃ (2%) / SPhos (4%)Cs₂CO₃Toluene11060-75
Heteroaryl (e.g., 3-pyridyl)Pd(Amphos)₂Cl₂ (2%)[11]K₂CO₃Dioxane/H₂O (4:1)10055-70

Note: These are suggested starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

dot digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Issue Identified", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Conversion [label="Low or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Products [label="Multiple Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desulfonylation [label="Desulfonylation Observed\n(Loss of -SO₂Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Check_Catalyst [label="Check Catalyst Activity:\n- Use fresh catalyst\n- Ensure inert atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase Temperature\nor Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Ligand [label="Change Ligand:\n- Use more electron-rich/\nbulky ligand (e.g., XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Boronic_Acid [label="Check Boronic Acid Quality:\n- Dehydration or protodeborylation?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Base [label="Change Base:\n- Use a weaker base (e.g., K₂CO₃ vs Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Optimize Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Milder_Base [label="Use Milder Base (e.g., K₂CO₃)\nand Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Low_Conversion; Start -> Side_Products; Start -> Desulfonylation;

Low_Conversion -> Check_Catalyst; Low_Conversion -> Increase_Temp; Low_Conversion -> Change_Ligand; Low_Conversion -> Check_Boronic_Acid;

Side_Products -> Lower_Temp; Side_Products -> Change_Base; Side_Products -> Optimize_Solvent;

Desulfonylation -> Use_Milder_Base; } Caption: A troubleshooting workflow for the Suzuki coupling reaction.

Expert Insights:

  • Catalyst Deactivation : The primary cause of low conversion is often catalyst deactivation. Ensure all solvents are thoroughly degassed, and a positive pressure of inert gas is maintained throughout the reaction. Using pre-catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands can improve catalyst stability and activity for challenging heteroaryl chlorides.[11][12]

  • Hydrolysis of Sulfonyl Chloride : The sulfonyl chloride group is sensitive to hydrolysis, especially in the presence of water and a strong base at elevated temperatures.[13][14] If hydrolysis of the sulfonyl chloride is a significant side reaction, consider using anhydrous conditions with a non-aqueous soluble base like K₃PO₄ in a solvent such as toluene or THF.

  • Protodeborylation : Boronic acids can undergo protodeborylation (replacement of the boronic acid group with hydrogen), especially under harsh basic conditions or prolonged heating. Using a slight excess (1.2-1.5 eq) of the boronic acid can help drive the reaction to completion.

  • Competing Reactions : While the C-Cl bond is the primary target, high temperatures and very active catalyst systems could potentially lead to desulfonylative coupling.[9] If biaryl products without the sulfonyl group are observed, reducing the reaction temperature or using a less active catalyst system may be necessary.

Safety Considerations

  • Reagents : this compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents : Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle in a fume hood away from ignition sources.

  • Exothermic Reactions : The workup and quenching steps can be exothermic. Perform additions slowly and with cooling if necessary.

By following this detailed guide, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • TCI Chemicals. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051.
  • Semantic Scholar. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Organometallics. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • New Journal of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Organic Letters. (2004). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides.
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

Sources

Application Notes and Protocols for 1-Chloroisoquinoline-5-sulfonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development. Among the myriad of molecular scaffolds, the isoquinoline core has emerged as a privileged structure, particularly for targeting the Rho-associated coiled-coil containing protein kinase (ROCK) family. 1-Chloroisoquinoline-5-sulfonyl chloride is a highly reactive intermediate that serves as a critical building block in the synthesis of a diverse array of isoquinoline-based sulfonamides.[1] The sulfonyl chloride group provides a reactive handle for coupling with various amine-containing moieties, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

The ROCK signaling pathway is a pivotal regulator of cellular processes such as adhesion, migration, proliferation, and smooth muscle contraction.[2] Its dysregulation is implicated in a wide range of pathologies including cardiovascular diseases, cancer, and glaucoma.[3][4] Consequently, ROCK has become a highly attractive therapeutic target. The isoquinoline sulfonamide scaffold, found in clinically approved drugs like Fasudil, has proven to be a robust pharmacophore for ROCK inhibition.[2][5] this compound, with its additional chloro-substituent, offers medicinal chemists a nuanced tool to explore further interactions within the kinase active site, potentially enhancing potency and selectivity of next-generation ROCK inhibitors.

This guide provides a comprehensive overview of the applications of this compound in drug discovery, focusing on its use as a precursor for ROCK inhibitors. We will delve into the mechanism of ROCK inhibition, provide detailed protocols for the synthesis of lead compounds, and outline key biochemical and cell-based assays to evaluate their efficacy.

Mechanism of Action: Targeting the ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton.[6] The pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK, which exists as two highly homologous isoforms, ROCK1 and ROCK2.[4] Activated ROCK phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC).[7][8]

Phosphorylation of MYPT1 at specific residues (e.g., Thr696 and Thr853) inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[3][9] This inhibition, coupled with the direct phosphorylation of MLC by ROCK, leads to an increase in phosphorylated MLC.[7] This cascade of events results in enhanced actomyosin contractility, leading to the formation of stress fibers and focal adhesions, which are crucial for cell migration and smooth muscle contraction.[8]

Isoquinoline-based inhibitors synthesized from this compound are ATP-competitive, binding to the kinase domain of ROCK.[2][8] This binding event prevents the phosphorylation of downstream substrates, leading to a net decrease in MLC phosphorylation and subsequent relaxation of smooth muscle and disruption of the actin cytoskeleton.

ROCK_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase Core cluster_downstream Downstream Effects Agonists Agonists GPCRs GPCRs Agonists->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP ROCK ROCK1/2 RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation MLC MLC ROCK->MLC Phosphorylation Inhibitor 1-Chloroisoquinoline-5-sulfonyl chloride-derived Inhibitor Inhibitor->ROCK Inhibition pMYPT1 p-MYPT1 (Inactive MLCP) MYPT1->pMYPT1 pMLC p-MLC pMYPT1->pMLC Inhibition of Dephosphorylation MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂S[10]
Molecular Weight 262.11 g/mol [11]
Appearance Solid[12]
Solubility Data not available; sulfonyl chlorides generally react with protic solvents like water and alcohols. Use in anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile) is recommended.General Knowledge
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Moisture sensitive.[12][13]

Safety and Handling:

This compound is a reactive compound and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12] Reacts with water, potentially releasing corrosive acidic byproducts.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[12] Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or fumes. Wash hands thoroughly after handling.[6]

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with soap and plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

Experimental Protocols

The following protocols provide a framework for the synthesis of ROCK inhibitors from this compound and their subsequent evaluation.

Protocol 1: Synthesis of an Isoquinoline Sulfonamide ROCK Inhibitor

This protocol describes a general method for the coupling of this compound with a primary or secondary amine to generate a sulfonamide derivative, exemplified by a procedure adapted from the synthesis of Fasudil.[5][14]

Materials:

  • This compound hydrochloride

  • Amine of interest (e.g., homopiperazine for Fasudil synthesis)[14]

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Brine

Procedure:

  • Neutralization of the Sulfonyl Chloride: Suspend this compound hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath (0°C).

  • Slowly add saturated sodium bicarbonate solution dropwise while stirring until the pH of the aqueous layer is neutral.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer again with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the resulting solution of this compound directly in the next step.

  • Amine Coupling: In a separate flask, dissolve the amine of interest (approximately 2.2 equivalents) in anhydrous DCM and cool in an ice bath.

  • Slowly add the DCM solution of this compound dropwise to the amine solution with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Work-up and Purification: a. Quench the reaction by adding 1M HCl to adjust the pH to ~4.5. Separate and discard the organic layer. b. Wash the aqueous layer with DCM to remove unreacted starting materials. c. Adjust the pH of the aqueous layer to ~9.5 with 1M NaOH. d. Extract the product into DCM. e. Wash the organic layer with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Purify the crude product by column chromatography or recrystallization as appropriate for the specific derivative.

Synthesis_Workflow A 1-Chloroisoquinoline-5-sulfonyl chloride HCl B Neutralization (NaHCO3, DCM) A->B C Free Sulfonyl Chloride in DCM B->C E Coupling Reaction (0°C to RT) C->E D Amine in DCM D->E F Reaction Mixture E->F G Acid/Base Work-up & Extraction F->G H Crude Product G->H I Purification (Chromatography) H->I J Pure Isoquinoline Sulfonamide I->J

Caption: General workflow for the synthesis of isoquinoline sulfonamides.

Protocol 2: In Vitro Biochemical ROCK Kinase Assay

This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of synthesized compounds against ROCK1 and/or ROCK2.[15][16]

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • MYPT1 substrate-coated 96-well plate[15]

  • Synthesized inhibitor compounds

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.015% Brij-35, 4 mM DTT)[4]

  • Anti-phospho-MYPT1 (Thr696) primary antibody[15]

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should be <1%.

  • Assay Setup: To the wells of the MYPT1-coated plate, add the kinase reaction buffer.

  • Add the diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

  • Kinase Reaction: Initiate the reaction by adding the ROCK enzyme to all wells except the background controls. Then, add ATP to all wells.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[16]

  • Detection: a. Stop the reaction and wash the wells multiple times with a wash buffer (e.g., TBS with 0.05% Tween-20). b. Add the anti-phospho-MYPT1 primary antibody diluted in a blocking buffer (e.g., 3% BSA in TBST) and incubate for 1 hour at room temperature.[16] c. Wash the wells again. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the wells thoroughly. f. Add the TMB substrate and incubate in the dark until sufficient color develops. g. Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Correct for background absorbance. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound ExampleROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Reference
H-1152P1.60.63[2]
RKI-144714.56.2[8]
Fasudil1900540[17]
Protocol 3: Western Blot for Downstream Target Inhibition (p-MYPT1)

This cell-based assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation of a direct downstream ROCK substrate, MYPT1.[3][9]

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[18]

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% w/v BSA in TBST)[18]

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-GAPDH (loading control)[9][19]

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein amounts, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.[20] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20] d. Incubate the membrane with the primary antibodies (anti-p-MYPT1 and anti-total MYPT1, or anti-GAPDH on a separate blot or after stripping) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and perform detection using an ECL reagent.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MYPT1 signal to the total MYPT1 signal to determine the specific inhibition of phosphorylation.

Protocol 4: Cell Migration (Wound Healing) Assay

This assay provides a functional readout of ROCK inhibition by measuring the impact on cancer cell migration.[7][21]

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231)

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (e.g., p200) or a dedicated scratch assay tool

  • Synthesized inhibitor compounds

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Plate cells in a 24-well plate and grow them to form a confluent monolayer.

  • Create the "Wound": Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of the inhibitor compound or vehicle control.

  • Image Acquisition: Immediately after adding the treatment, acquire an image of the scratch at designated locations (time 0).

  • Incubate the plate under normal culture conditions.

  • Acquire images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the time 0 image. Compare the rate of migration between treated and control groups.

Conclusion and Future Directions

This compound is a valuable and versatile reagent in drug discovery, particularly for the development of ROCK inhibitors. Its reactive sulfonyl chloride group allows for the straightforward synthesis of diverse sulfonamide libraries, enabling extensive SAR exploration. The protocols outlined in this guide provide a robust framework for synthesizing novel inhibitors and evaluating their biochemical potency and cellular activity. By leveraging these methodologies, researchers can effectively advance their drug discovery programs targeting the Rho/ROCK pathway, with the potential to develop novel therapeutics for a multitude of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Detection of p-MYPT1 Inhibition by SAR407899 via Western Blot. BenchChem.
  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound. CymitQuimica.
  • ChemicalBook. (2020). Fasudil hydrochloride synthesis. ChemicalBook.
  • ChEMBL. (n.d.). In Vitro Assay: The effectiveness of compounds of the present invention as ROCK inhibitors. ChEMBL.
  • Guerra, F. S., et al. (2017). Synthesis of Fasudil hydrochloride.
  • Li, Y., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif.
  • Beljkas, M., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. PMC.
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC - PubMed Central.
  • Noma, K., et al. (2006). A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH.
  • Sigma-Aldrich. (2025).
  • Yoneda, A., et al. (2015). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities.
  • Maldonado, M., et al. (2017).
  • Al-Ghadban, S., et al. (2019). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PMC.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Chloroisoquinoline. Thermo Fisher Scientific.
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • Google Patents. (2012). CN102603715A - Synthesis and preparation method of fasudil hydrochloride.
  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.
  • Abcam. (n.d.).
  • Sigma-Aldrich. (n.d.). Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
  • Sigma-Aldrich. (2012).
  • Fisher Scientific. (2014).
  • ResearchGate. (n.d.). Effect of ROCK inhibitors on the phosphorylation of MYPT1 and MLC.
  • LookChem. (n.d.). Cas 105627-81-4,this compound Hydrochloride. LookChem.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Basic & Clinical Pharmacology & Toxicology. (2026).
  • Cancer Medicine. (2019). ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells. Wiley Online Library.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. PubChem.

Sources

Preparation of Rho-kinase (ROCK) Inhibitors from 1-Chloroisoquinoline-5-sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of Rho-kinase (ROCK) inhibitors derived from 1-Chloroisoquinoline-5-sulfonyl chloride. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the ROCK signaling pathway.

Introduction: Targeting the Rho-Kinase Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling cascade is a pivotal regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.[3][4] Dysregulation of this pathway has been implicated in the pathophysiology of a wide range of diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK an attractive therapeutic target.[5][6]

Isoquinoline-based sulfonamides represent a prominent class of ROCK inhibitors, with Fasudil being a clinically approved drug in Japan and China for the treatment of cerebral vasospasm.[7][8] The synthesis of these inhibitors typically involves the coupling of an isoquinoline-5-sulfonyl chloride core with a suitable amine-containing moiety. This guide focuses on the use of this compound as a starting material to generate novel ROCK inhibitors, offering a potential avenue for modulating the potency, selectivity, and pharmacokinetic properties of this important class of compounds.

The ROCK Signaling Pathway: A Mechanistic Overview

The activation of the ROCK signaling pathway is initiated by the binding of GTP to the small G-protein RhoA, which is in turn activated by guanine nucleotide exchange factors (GEFs) in response to various extracellular stimuli.[1] GTP-bound RhoA then binds to and activates ROCK, leading to the phosphorylation of its downstream substrates. A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP).[4][9] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, resulting in an increase in the phosphorylation of myosin light chain (MLC) and subsequent enhancement of smooth muscle contraction and stress fiber formation.[4][10] ROCK inhibitors act by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its substrates and downstream signaling.[11]

ROCK_Signaling_Pathway cluster_rho_cycle RhoA Activation Cycle extracellular_signals Extracellular Signals (e.g., Agonists, Growth Factors) gpcr GPCR / Receptor Tyrosine Kinase extracellular_signals->gpcr rho_gef RhoGEF gpcr->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Activation mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Phosphorylation (Inhibition) limk LIM Kinase rock->limk Phosphorylation (Activation) rock_inhibitor ROCK Inhibitor (e.g., Fasudil derivative) rock_inhibitor->rock p_mlc Phosphorylated MLC (p-MLC) mlcp->p_mlc Dephosphorylation mlc Myosin Light Chain (MLC) mlc->p_mlc MLCK p_mlc->mlc contraction Cell Contraction & Stress Fiber Formation p_mlc->contraction cofilin Cofilin limk->cofilin Phosphorylation (Inhibition) p_cofilin Phosphorylated Cofilin (p-Cofilin - Inactive) cofilin->p_cofilin actin Actin Cytoskeleton Stabilization p_cofilin->actin

Figure 1: The RhoA/ROCK Signaling Pathway and Point of Inhibition.

Part 1: Synthesis of Isoquinoline-5-sulfonamides

The core synthetic strategy involves the nucleophilic substitution of the sulfonyl chloride group of this compound with a primary or secondary amine. The presence of the 1-chloro substituent on the isoquinoline ring may influence the reactivity of the sulfonyl chloride, though it is not expected to directly participate in the sulfonylation reaction under the described conditions. The following protocol is adapted from established procedures for the synthesis of Fasudil and other isoquinoline sulfonamides.[1][2]

Experimental Protocol: Synthesis of a Representative ROCK Inhibitor

This protocol details the synthesis of 1-((1-chloroisoquinolin-5-yl)sulfonyl)homopiperazine, a novel analog of Fasudil.

Materials:

  • This compound

  • Homopiperazine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Anhydrous sodium sulfate

  • Methanol

  • Concentrated hydrochloric acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard glassware for extraction and filtration

Procedure:

  • Neutralization of the Sulfonyl Chloride Hydrochloride Salt (if applicable): If the starting material is a hydrochloride salt, it must be neutralized first. Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride). Cool the solution to 0°C in an ice bath. Slowly add saturated sodium bicarbonate solution dropwise with vigorous stirring until the pH of the aqueous layer is neutral (pH 7).

  • Extraction of the Free Sulfonyl Chloride: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. This dichloromethane solution of this compound is used directly in the next step.

  • Sulfonylation Reaction: In a separate flask, dissolve homopiperazine (2.2 eq) in anhydrous dichloromethane (10 mL per gram of homopiperazine) and cool to 0°C in an ice bath. Slowly add the dichloromethane solution of this compound dropwise to the homopiperazine solution over 30 minutes with constant stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, add 1 M hydrochloric acid to the reaction mixture to adjust the pH to approximately 4.5. Transfer the mixture to a separatory funnel and discard the organic layer. Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Basification and Product Extraction: Adjust the pH of the aqueous layer to approximately 9.5 with 1 M sodium hydroxide. Extract the product with dichloromethane (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation of the Free Base: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Salt Formation (Optional but Recommended for Purification and Handling): Dissolve the crude product in a minimal amount of methanol. With stirring, add concentrated hydrochloric acid dropwise until the pH is between 5 and 6. The hydrochloride salt of the product should precipitate. Stir the suspension at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation.

  • Final Product Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the final product.

Parameter Value Rationale
Solvent Dichloromethane (DCM)Good solubility for reactants, relatively inert.
Base Excess HomopiperazineActs as both nucleophile and base to neutralize HCl byproduct.
Temperature 0°C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Reaction Time 2-4 hoursTypically sufficient for completion, monitor by TLC.
Purification Acid-base extraction, RecrystallizationEfficiently removes impurities and isolates the final product.

Part 2: Purification and Characterization

Purification of the synthesized ROCK inhibitor is crucial to remove unreacted starting materials, by-products, and other impurities.[12] Characterization is then performed to confirm the identity and purity of the final compound.

Purification Protocol
  • Recrystallization: The hydrochloride salt obtained from the synthesis can be further purified by recrystallization. A common solvent system is methanol/ethanol or ethanol/water.[13] Dissolve the crude salt in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is insufficient, the free base can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure of 1-((1-chloroisoquinolin-5-yl)sulfonyl)homopiperazine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of >95% is generally required for in vitro biological assays.[10]

Synthesis_Workflow start This compound + Homopiperazine reaction Sulfonylation Reaction (DCM, 0°C to RT) start->reaction workup Aqueous Work-up (Acid-Base Extraction) reaction->workup crude_product Crude Product (Free Base) workup->crude_product salt_formation Salt Formation (HCl in Methanol) crude_product->salt_formation purification Purification (Recrystallization) salt_formation->purification pure_product Pure Product (Hydrochloride Salt) purification->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization final Final Compound for Biological Assays characterization->final

Figure 2: General workflow for the synthesis and purification of the ROCK inhibitor.

Part 3: Biological Evaluation

The inhibitory activity of the synthesized compound against ROCK1 and ROCK2 can be determined using an in vitro kinase assay.

In Vitro ROCK Kinase Assay Protocol

This protocol is a general guideline and may need to be optimized based on the specific assay kit and reagents used.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Substrate (e.g., MYPT1)

  • ATP

  • Assay buffer

  • Synthesized ROCK inhibitor

  • Positive control inhibitor (e.g., Y-27632 or Fasudil)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the diluted inhibitor or vehicle control (DMSO).

  • Enzyme Addition: Add the ROCK1 or ROCK2 enzyme to each well to initiate the kinase reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound ROCK1 IC₅₀ (nM) ROCK2 IC₅₀ (nM)
Fasudil (Reference) 1900400
Y-27632 (Reference) 220300
Synthesized Compound To be determinedTo be determined

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel ROCK inhibitors derived from this compound. The protocols and insights presented herein are intended to facilitate the discovery and development of new therapeutic agents targeting the Rho-kinase signaling pathway.

References

  • New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC.
  • A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed.
  • A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - Organic & Biomolecular Chemistry (RSC Publishing).
  • Rho Signaling | Circulation Research - American Heart Association Journals.
  • A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C1OB05332A.
  • What are RHOK inhibitors and how do they work?.
  • Scheme 2 Synthesis of ROCK-inhibitor Y-27632 (1). - ResearchGate.
  • Rho kinase inhibitor - Wikipedia.
  • Fasudil Impurities and Related Compound - Veeprho.
  • Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach - PubMed.
  • Synthesis of Fasudil hydrochloride. | Download Scientific Diagram - ResearchGate.
  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - MDPI.
  • Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed.
  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed.
  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC - PubMed Central.
  • Rho Kinase (ROCK) Inhibitors - PMC - PubMed Central - NIH.
  • Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - NIH.
  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - Taylor & Francis Online.
  • Method for preparing fasudil hydrochloride - Google Patents.
  • Fasudil | C14H17N3O2S | CID 3547 - PubChem.
  • Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia - PubMed.

Sources

Application and Protocol for the Synthesis of N-Aryl Isoquinoline-5-sulfonamides via Palladium-Catalyzed N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Isoquinoline Sulfonamides in Modern Drug Discovery

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Compounds incorporating the isoquinoline nucleus have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4] The sulfonamide functional group is another critical pharmacophore, present in over 150 FDA-approved drugs, valued for its ability to act as a bioisostere of amides with improved metabolic stability and unique hydrogen bonding capabilities.[5][6]

The convergence of these two key pharmacophores in the form of N-arylated isoquinoline-5-sulfonamides presents a compelling strategy for the development of novel therapeutic agents. These compounds are being investigated for a range of applications, including as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria and as multi-receptor agents for central nervous system disorders.[7][8] The N-aryl substitution allows for the fine-tuning of steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This application note provides a detailed experimental protocol for the N-arylation of primary and secondary amines with 1-chloroisoquinoline-5-sulfonyl chloride, a key building block for accessing this important class of molecules. The described methodology is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9]

Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle

The N-arylation of amines with aryl halides is efficiently catalyzed by palladium complexes. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[9]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium(II) complex, yielding the desired N-arylated sulfonamide product and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[9][10]

Experimental Protocol: N-Arylation of Amines with this compound

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a representative amine with this compound. The reaction conditions may require optimization for different amine substrates.

Materials:

  • This compound

  • Aryl or alkyl amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a reactive compound and should be handled with care.

  • Palladium catalysts can be toxic and should be handled with caution.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

    • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated isoquinoline-5-sulfonamide.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[11]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the N-arylation of different amines with this compound based on general Buchwald-Hartwig amination protocols. Actual yields may vary depending on the specific substrate and reaction optimization.

Amine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101875-90
4-MethoxyanilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001680-95
MorpholinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001285-98
BenzylaminePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102470-85

Experimental Workflow Diagram

experimental_workflow reagents Reagent Preparation (this compound, Amine, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization product Final Product (N-Aryl Isoquinoline-5-sulfonamide) characterization->product

Sources

The Strategic Intermediate: A Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 1-chloroisoquinoline-5-sulfonyl chloride as a pivotal intermediate in the synthesis of bioactive molecules. The isoquinoline sulfonamide scaffold is a well-established pharmacophore, and the strategic placement of a chlorine atom at the 1-position offers unique opportunities for creating diverse and potent chemical entities.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] Within this class, isoquinoline-5-sulfonamides have garnered significant attention, most notably as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The strategic combination of the isoquinoline core for target recognition and the sulfonamide moiety for hydrogen bonding interactions has proven to be a highly effective strategy in kinase inhibitor design.

This compound serves as a bifunctional building block. The highly reactive sulfonyl chloride group is the primary site for coupling with various amine-containing fragments to generate a library of sulfonamide derivatives.[4] Concurrently, the chlorine atom at the 1-position of the isoquinoline ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Chemical Properties and Reactivity

This compound is a solid at room temperature and should be handled with care due to its reactivity, particularly its susceptibility to hydrolysis. The key to its utility lies in the distinct reactivity of its two functional groups:

  • The Sulfonyl Chloride Group: This is a highly electrophilic functional group, making it susceptible to nucleophilic attack by primary and secondary amines. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, readily forms a stable sulfonamide bond. This is the cornerstone reaction for creating libraries of bioactive candidates.

  • The 1-Chloro Substituent: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution and is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents (e.g., aryl, alkyl, amino groups) at this position, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthesis of this compound Hydrochloride

A reliable synthesis of the title compound is crucial for its application. The following protocol is adapted from established literature procedures.[5]

Protocol 1: Synthesis of this compound Hydrochloride

Causality: This protocol describes the conversion of a sulfonic acid to a sulfonyl chloride using thionyl chloride, a common and effective method. N,N-dimethylformamide (DMF) is used as a catalyst.

Materials:

  • 1-Chloro-5-isoquinolinesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • To 40 mL of thionyl chloride, add 2.93 g of 1-chloro-5-isoquinolinesulfonic acid and 0.4 mL of N,N-dimethylformamide.[5]

  • Heat the resulting mixture to reflux at 80-85 °C for 2 hours.[5]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[5]

  • Add 10 mL of dichloromethane to the residue to precipitate the product.[5]

  • Isolate the crystals by filtration.[5]

  • Wash the collected crystals with 10 mL of dichloromethane.[5]

  • Dry the product under reduced pressure to obtain 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.[5]

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in the Synthesis of Bioactive Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides. The following is a general protocol for this transformation.

Protocol 2: General Procedure for the Synthesis of 1-Chloroisoquinoline-5-sulfonamides

Causality: This protocol details the nucleophilic substitution reaction between the sulfonyl chloride and an amine. A base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction, driving the reaction to completion.

Materials:

  • This compound hydrochloride

  • A primary or secondary amine (e.g., homopiperazine for Fasudil analogs)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.5 equivalents) to the solution and stir.

  • In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-chloroisoquinoline-5-sulfonamide.

Bioactive Compounds and Therapeutic Targets

The isoquinoline-5-sulfonamide scaffold is a key feature of several potent and selective ROCK inhibitors. While many examples in the literature utilize the unsubstituted or 4-fluoro-isoquinoline core, the principles are directly applicable to derivatives of this compound.

Compound Structure Biological Target Therapeutic Potential
Fasudil Isoquinoline-5-sulfonamide derivativeRho-kinase (ROCK)Cerebral vasospasm, pulmonary hypertension, glaucoma[6]
Ripasudil 4-Fluoro-isoquinoline-5-sulfonamide derivativeRho-kinase (ROCK)Glaucoma, ocular hypertension
H-1152P 4-Methyl-isoquinoline-5-sulfonamide derivativeRho-kinase (ROCK)Highly potent and selective ROCK inhibitor[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

ROCK_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction (Stress Fibers, Contraction) MLC->Actin_Myosin Promotes Inhibitor Isoquinoline Sulfonamide (e.g., from 1-Chloroisoquinoline- 5-sulfonyl chloride) Inhibitor->ROCK Inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start 1-Chloroisoquinoline- 5-sulfonyl chloride Reaction Sulfonamide Formation Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Purification Purification (Chromatography) Reaction->Purification Final_Compound Bioactive Sulfonamide Purification->Final_Compound In_Vitro In Vitro Assays (e.g., Kinase Inhibition) Final_Compound->In_Vitro Data Data Analysis (IC50, SAR) In_Vitro->Data Cell_Based Cell-Based Assays (e.g., Cytotoxicity) Cell_Based->Data

Caption: General experimental workflow from intermediate to biological evaluation.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of bioactive compounds, particularly kinase inhibitors. Its dual reactivity allows for the straightforward formation of sulfonamide libraries and subsequent modification of the isoquinoline core. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this powerful building block in their drug discovery endeavors.

References

  • PrepChem. Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. [Link]
  • HETEROCYCLES, Vol. 83, No. 8, 2011. A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4. [Link]
  • Guerra, F. S., et al. (2017). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells.
  • Rostom, S. A. F., et al. (2019). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 24(21), 3849. [Link]
  • Jida, M., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1165-1191. [Link]
  • A. A. (2024). Isoquinoline derivatives and its medicinal activity. LinkedIn. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 1-Chloro-5-(aminosulfonyl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Chloro-5-(aminosulfonyl)isoquinoline Scaffold in Drug Discovery

The isoquinoline sulfonamide framework is a cornerstone in modern medicinal chemistry, most notably for its role in the development of potent enzyme inhibitors.[1] A prime example is Fasudil, a Rho-kinase (ROCK) inhibitor, which is based on the isoquinoline-5-sulfonamide scaffold and has been clinically approved for the treatment of cerebral vasospasm.[1] The ROCK signaling pathway is a critical regulator of cellular processes such as contraction, motility, and proliferation, and its dysregulation is implicated in numerous diseases, making it a valuable therapeutic target.[2]

The strategic introduction of a chlorine atom at the 1-position of the isoquinoline ring, furnishing 1-Chloroisoquinoline-5-sulfonyl chloride, provides a versatile handle for further chemical modifications. This dual reactivity allows for the synthesis of diverse libraries of compounds through nucleophilic substitution at both the sulfonyl chloride and the C1-chloro position. This application note provides a detailed, one-pot protocol for the efficient synthesis of 1-chloro-5-(aminosulfonyl)isoquinoline derivatives, a critical class of intermediates for the development of next-generation therapeutics.

Underlying Scientific Principles: A Mechanistic Insight into Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and amines is a robust and widely employed transformation in organic chemistry.[3][4] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the stable sulfonamide.

The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2] The choice of base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine or pyridine.[4]

dot graph "Sulfonamide_Formation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

"Amine" [label="R₂NH"]; "Sulfonyl_Chloride" [label="Ar-SO₂Cl"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Sulfonamide" [label="Ar-SO₂NR₂", fillcolor="#34A853"]; "HCl" [label="HCl", shape=plaintext];

"Amine" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "Sulfonyl_Chloride" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Sulfonamide" [label="Elimination of HCl"]; "Sulfonamide" -> "HCl" [style=invis];

} caption: "Mechanism of Sulfonamide Formation"

Experimental Protocol: One-Pot Synthesis of 1-Chloro-5-(aminosulfonyl)isoquinoline Derivatives

This protocol details a representative one-pot synthesis of 1-chloro-5-(aminosulfonyl)isoquinoline derivatives from this compound and a variety of primary and secondary amines. The procedure is designed for efficiency and scalability, minimizing intermediate workup steps.

Materials and Equipment
  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the desired primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride).

  • Addition of Base: To the stirred solution of the amine, add triethylamine (2.0 equivalents) at room temperature.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (5 mL per mmol). Add this solution dropwise to the amine solution over 15-20 minutes at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Aqueous Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];

A [label="Dissolve Amine and Base in DCM"]; B [label="Add this compound Solution"]; C [label="Reaction at Room Temperature (2-24h)"]; D [label="Aqueous Workup (Water, NaHCO₃, Brine)"]; E [label="Extraction with DCM"]; F [label="Drying and Concentration"]; G [label="Purification (Recrystallization or Chromatography)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "One-Pot Synthesis Workflow"

Data Presentation: Representative Substrates and Yields

The described one-pot protocol is applicable to a wide range of primary and secondary amines. The following table summarizes representative examples with typical yields.

EntryAmineProductTypical Yield (%)
1Aniline1-Chloro-N-phenylisoquinoline-5-sulfonamide85-95
2BenzylamineN-Benzyl-1-chloroisoquinoline-5-sulfonamide80-90
3Morpholine1-Chloro-5-(morpholinosulfonyl)isoquinoline90-98
4Piperidine1-Chloro-5-(piperidinosulfonyl)isoquinoline88-96
5Homopiperazine1-((1-Chloroisoquinolin-5-yl)sulfonyl)-1,4-diazepane85-92

Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no product formation Inactive sulfonyl chloride (hydrolyzed).Use freshly opened or properly stored this compound.
Insufficiently nucleophilic amine.Consider using a more reactive amine or a different synthetic route.
Incomplete reaction.Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Formation of multiple products Side reactions of the amine.Use a less hindered base or lower the reaction temperature.
Reaction at the C1-chloro position.For highly nucleophilic amines, consider a two-step approach protecting the sulfonyl chloride first.
Difficult purification Presence of unreacted starting materials.Ensure the reaction goes to completion by TLC monitoring. Optimize the stoichiometry of the reagents.
Product is an oil.Attempt purification by column chromatography.

Conclusion and Future Perspectives

The one-pot synthesis of 1-chloro-5-(aminosulfonyl)isoquinoline derivatives offers an efficient and versatile route to a class of compounds with significant potential in drug discovery. The protocol presented here is robust and can be adapted for a wide range of amine substrates, enabling the rapid generation of compound libraries for biological screening. Further exploration of the reactivity of the C1-chloro position in these sulfonamide products will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21535-21540. [Link]
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
  • Shaikh, A. L., Lone, M. S., & Pore, D. M. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(4), 194-219. [Link]
  • Fakhfakh, M. A., et al. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(1), 1-4. [Link]
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (2011).
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Scientific Reports, 7(1), 1-13. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Design and Discovery, 3(3), 815-820. [Link]
  • Preparation method of 5-isoquinoline sulfonyl chloride. (2018).
  • The Synthesis of Functionalised Sulfonamides. (2013). UCL Discovery. [Link]
  • Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-1556. [Link]

Sources

Scale-Up Synthesis of 1-Chloroisoquinoline-5-sulfonyl Chloride Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed exploration of the scale-up synthesis of 1-chloroisoquinoline-5-sulfonyl chloride and its derivatives. These compounds are pivotal intermediates in the development of a range of pharmacologically active molecules, most notably as potent inhibitors of Rho-associated protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound Derivatives

The isoquinoline sulfonamide scaffold is a well-established pharmacophore for the inhibition of ROCK. Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of pathological conditions, including hypertension, glaucoma, and cancer.[1] Consequently, the development of potent and selective ROCK inhibitors is a significant focus in medicinal chemistry. The this compound core provides a versatile platform for the synthesis of a new generation of these inhibitors. The chlorine atom at the 1-position and the sulfonyl chloride group at the 5-position offer reactive handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Recommended Synthetic Pathway: A Two-Stage Approach

A robust and scalable synthesis of this compound can be efficiently achieved through a two-stage process. This pathway commences with the synthesis of the key intermediate, 1-chloroisoquinoline, from isoquinoline, followed by a regioselective chlorosulfonylation.

A Isoquinoline B Isoquinoline-N-oxide A->B Oxidation C 1-Chloroisoquinoline B->C Chlorination (POCl₃) D 1-Chloroisoquinoline-5-sulfonic Acid C->D Sulfonation (H₂SO₄/SO₃) E This compound D->E Chlorination (SOCl₂) F Derivative Synthesis E->F Amination/Coupling

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1-Chloroisoquinoline

The initial stage focuses on the preparation of 1-chloroisoquinoline. A reliable method for this transformation involves the N-oxidation of isoquinoline followed by chlorination.

Step 1.1: N-Oxidation of Isoquinoline

The synthesis of isoquinoline-N-oxide is a well-established procedure. While various methods exist, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid provides high yields. For a scalable process, the latter is often preferred due to cost and safety considerations.

Step 1.2: Chlorination of Isoquinoline-N-oxide

The conversion of isoquinoline-N-oxide to 1-chloroisoquinoline is efficiently achieved using phosphoryl chloride (POCl₃).[1][2] This reaction proceeds via an electrophilic attack of the phosphoryl chloride on the N-oxide oxygen, followed by a rearrangement and nucleophilic attack of chloride.

cluster_0 Stage 1: 1-Chloroisoquinoline Synthesis A Isoquinoline B Isoquinoline-N-oxide A->B Oxidation C 1-Chloroisoquinoline B->C POCl₃

Caption: Stage 1 synthetic workflow.

Protocol 1: Scale-up Synthesis of 1-Chloroisoquinoline

Materials and Equipment:

  • Isoquinoline

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of Isoquinoline-N-oxide

  • In a suitable round-bottom flask, dissolve isoquinoline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide via a dropping funnel, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoquinoline-N-oxide.

Part B: Synthesis of 1-Chloroisoquinoline

  • To a round-bottom flask, add the crude isoquinoline-N-oxide (20.0 g).[1][2]

  • Under ice bath cooling conditions, slowly add phosphoryl chloride (200 mL) dropwise.[1][2]

  • After the addition, heat the reaction mixture to 105°C and reflux overnight.[1][2]

  • Upon completion of the reaction (monitored by TLC), remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Carefully quench the residue with ice water and extract with dichloromethane.[1][2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 1-chloroisoquinoline.[1][2]

Quantitative Data (Representative):

ParameterValueReference
Starting Material20.0 g Isoquinoline-N-oxide[1][2]
Product21.0 g 1-Chloroisoquinoline[1][2]
Yield85%[1][2]
Purity (HPLC)96.0%[2]
Stage 2: Regioselective Chlorosulfonylation of 1-Chloroisoquinoline

This stage involves the introduction of the sulfonyl chloride group at the 5-position of the isoquinoline ring. This is a critical step where regioselectivity is paramount. Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs at the C5 and C8 positions due to the electronic effects of the heterocyclic ring. The presence of the chloro group at the 1-position is expected to have a minor influence on the regioselectivity of the sulfonation on the benzene ring.

Step 2.1: Sulfonation

The sulfonation of 1-chloroisoquinoline can be achieved using fuming sulfuric acid (oleum) or a mixture of sulfuric acid and sulfur trioxide. This reaction will yield a mixture of sulfonic acid isomers, with the 5-sulfonic acid being the major product.

Step 2.2: Chlorination

The resulting sulfonic acid is then converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

cluster_1 Stage 2: Chlorosulfonylation D 1-Chloroisoquinoline E 1-Chloroisoquinoline-5-sulfonic Acid D->E H₂SO₄/SO₃ F This compound E->F SOCl₂

Caption: Stage 2 synthetic workflow.

Protocol 2: Scale-up Synthesis of this compound

Materials and Equipment:

  • 1-Chloroisoquinoline

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 1-chloroisoquinoline to the cooled fuming sulfuric acid while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25°C) for several hours until the reaction is complete (monitor by HPLC).

  • To the reaction mixture containing 1-chloroisoquinoline-5-sulfonic acid, carefully add thionyl chloride at a controlled temperature.

  • After the addition, slowly heat the mixture to a moderate temperature (e.g., 60-70°C) and maintain it for several hours until the conversion to the sulfonyl chloride is complete (monitor by HPLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data (Estimated based on similar syntheses):

ParameterValue
Starting Material10.0 g 1-Chloroisoquinoline
Product12-15 g this compound
Yield70-85%
Purity (HPLC)>95%

Alternative Synthetic Strategy: From 5-Bromoisoquinoline

An alternative route for the synthesis of isoquinoline-5-sulfonyl chloride derivatives involves starting from 5-bromoisoquinoline. This method avoids the direct sulfonation of the isoquinoline ring and can offer advantages in terms of regioselectivity and handling of hazardous reagents.

The process involves two main steps:

  • Alkylation with Thiourea: 5-bromoisoquinoline is reacted with thiourea to form an S-isoquinoline isothiourea salt.

  • Oxidative Chlorosulfonyl Acylation: The isothiourea salt is then treated with an oxidant in the presence of a chloride source to yield the desired 5-isoquinoline sulfonyl chloride.

cluster_2 Alternative Route G 5-Bromoisoquinoline H S-Isoquinoline isothiourea salt G->H Thiourea I Isoquinoline-5-sulfonyl chloride H->I Oxidation/Chlorination

Caption: Alternative synthetic workflow.

This route provides a viable alternative, particularly if the starting 5-bromoisoquinoline is readily available.

Safety Considerations

The described synthetic protocols involve the use of several hazardous reagents that require strict safety precautions.

Phosphoryl Chloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water.[3][4]

  • Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Have a safety shower and eyewash station readily accessible.

Sulfur Trioxide (SO₃) and Fuming Sulfuric Acid:

  • Hazards: Extremely corrosive and reacts violently with water.[5] Causes severe burns to skin and eyes.

  • Precautions: Work in a well-ventilated fume hood.[5] Wear appropriate PPE, including acid-resistant gloves and a face shield.[6] Avoid contact with combustible materials.[6]

Thionyl Chloride (SOCl₂):

  • Hazards: Corrosive, toxic by inhalation, and reacts with water to release toxic gases.

  • Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid contact with moisture.

Conclusion

The scale-up synthesis of this compound is a critical process for the development of novel ROCK inhibitors and other medicinally important compounds. The presented two-stage synthetic approach, commencing with the chlorination of isoquinoline-N-oxide followed by a regioselective chlorosulfonylation, offers a robust and scalable route to this key intermediate. By understanding the underlying chemical principles and adhering to stringent safety protocols, researchers and drug development professionals can efficiently produce high-purity this compound for further derivatization and biological evaluation. The alternative synthesis from 5-bromoisoquinoline provides an additional strategic option for accessing this valuable scaffold.

References

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.
  • Cole-Parmer. Material Safety Data Sheet - Sulfur trioxide, stabilized, 99%. [Link]
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010.

Sources

Application Notes: High-Throughput Synthesis of Kinase Inhibitor Scaffolds using 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount for identifying novel therapeutic agents. Kinase inhibitors, in particular, represent a significant class of targeted therapies. This guide details the strategic application of 1-Chloroisoquinoline-5-sulfonyl chloride as a versatile building block for the parallel synthesis of kinase inhibitor libraries. We present a robust, two-stage workflow that leverages the differential reactivity of the molecule's two electrophilic sites: the sulfonyl chloride and the C1-chloride. This approach enables the rapid generation of diverse isoquinoline sulfonamide libraries, which are scaffolds for potent inhibitors of signaling pathways such as the Rho-kinase (ROCK) pathway. Detailed protocols, workflow diagrams, and field-proven insights are provided to guide researchers in accelerating their drug discovery programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

The isoquinoline sulfonamide core is a well-established pharmacophore in medicinal chemistry, most notably as the basis for a significant class of Rho-kinase (ROCK) inhibitors like Fasudil.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, including hypertension, glaucoma, and cancer, making it an attractive therapeutic target.[3] The challenge for drug discovery teams is to rapidly synthesize and screen a multitude of analogues to optimize potency, selectivity, and pharmacokinetic properties.

This compound is an ideal starting material for this purpose. It features two distinct reactive handles:

  • A highly reactive sulfonyl chloride group: This readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamides.[4] This reaction is exceptionally reliable for library synthesis.

  • A less reactive chloro-substituent at the C1 position of the isoquinoline ring: This site is amenable to late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5]

This differential reactivity allows for a divergent synthetic strategy. An initial library of sulfonamides can be created by reacting the sulfonyl chloride with various amines. Subsequently, each member of this library can be further diversified by targeting the C1-chloro position, exponentially expanding the chemical space explored from a single, strategic starting material.

The Divergent Synthesis Workflow

The power of this compound lies in its capacity for a two-dimensional library synthesis. The general workflow involves an initial sulfonamide formation reaction followed by a diversification step. This strategy allows for the systematic exploration of structure-activity relationships (SAR) around the isoquinoline core.

G cluster_0 Stage 1: Sulfonamide Library Synthesis cluster_1 Stage 2: Library Diversification A 1-Chloroisoquinoline- 5-sulfonyl chloride C Parallel Sulfonamide Formation B Amine Building Blocks (R1-NH-R2) [Plate 1] D Intermediate Library: 1-Chloro-5-(aminosulfonyl)isoquinolines [Plate 2] C->D F Parallel Pd-Catalyzed C-N Cross-Coupling D->F E Amine/Amide Nucleophiles (R3-NH-R4) [Plate 3] G Final Product Library: 1-Amino-5-(aminosulfonyl)isoquinolines [Plate 4] F->G

Caption: Divergent workflow for library synthesis.

Experimental Protocols

Safety Precaution: These protocols involve reactive reagents. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Parallel Synthesis of 1-Chloro-5-(aminosulfonyl)isoquinoline Library

This protocol describes the reaction of this compound with a diverse set of amines in a parallel format using a 24-well plate or carousel reactor.

Materials and Reagents:

  • This compound

  • Amine building blocks (see Table 1 for examples)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction block (e.g., Radleys Carousel or similar) with glass reaction tubes and magnetic stir bars.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

    • Prepare a plate of amine building blocks, each dissolved in anhydrous DCM (e.g., 0.25 M) in separate reaction tubes.

  • Reaction Setup:

    • To each reaction tube containing an amine solution (1.0 mL, 0.25 mmol, 1.25 equiv.), add TEA (0.30 mmol, 1.5 equiv.).

    • Place the reaction block on a magnetic stirrer and begin stirring.

  • Initiation of Reaction:

    • Using a multichannel pipette or automated liquid handler, add the this compound stock solution (1.0 mL, 0.20 mmol, 1.0 equiv.) to each reaction tube.

    • Seal the tubes under an inert atmosphere (N₂ or Argon) and allow the reactions to stir at room temperature for 12-18 hours.

  • Reaction Monitoring & Work-up:

    • Monitor reaction completion by LC-MS analysis of a small aliquot from a representative well.

    • Upon completion, concentrate the solvent from all wells in vacuo.

    • Redissolve the residue in DCM (2 mL) and wash with 1M HCl (1 mL), followed by saturated NaHCO₃ solution (1 mL), and finally brine (1 mL).

    • Pass the organic layer through a phase separator or dry over anhydrous Na₂SO₄.

  • Purification and Analysis:

    • Concentrate the dried organic layer.

    • The crude sulfonamides can often be of sufficient purity for the next step. If required, purification can be achieved via preparative HPLC or silica gel chromatography.

Table 1: Representative Amine Building Blocks for Sulfonamide Synthesis

Amine TypeExample CompoundRationaleExpected Outcome
Primary Aliphatic CyclopropylamineIntroduces small, rigid aliphatic character.High Yield
Secondary Aliphatic MorpholineAdds a polar, H-bond accepting heterocycle.High Yield
Primary Aromatic AnilineProvides a core for further aromatic substitution.Good Yield
Heterocyclic PiperazineOffers a site for further derivatization.High Yield
Functionalized 4-Aminobenzyl alcoholIncorporates a functional group for conjugation.Good Yield
Protocol 2: Parallel Diversification via Buchwald-Hartwig Amination

This protocol describes the late-stage functionalization of the intermediate library by targeting the C1-chloro position.

Materials and Reagents:

  • Intermediate library of 1-Chloro-5-(aminosulfonyl)isoquinolines

  • Amine or amide nucleophiles for coupling

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

  • Array Preparation:

    • In a glovebox, dispense the crude 1-Chloro-5-(aminosulfonyl)isoquinoline intermediates (approx. 0.1 mmol, 1.0 equiv.) into an array of reaction vials.

    • In separate vials, prepare the coupling partners (amine/amide, 0.12 mmol, 1.2 equiv.), base (0.2 mmol, 2.0 equiv.), catalyst (0.005 mmol, 5 mol%), and ligand (0.01 mmol, 10 mol%).

  • Reaction Setup:

    • Add the appropriate amounts of catalyst, ligand, and base to each vial containing the isoquinoline substrate.

    • Add the amine/amide coupling partner.

    • Add anhydrous, degassed solvent (1.0 mL) to each vial.

  • Reaction Execution:

    • Seal the vials and place the reaction block on a stirrer hotplate.

    • Heat the reactions to 80-110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (2 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate in vacuo.

    • Purify the residue using mass-directed automated preparative HPLC to isolate the final diversified products.

Application Context: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway

The isoquinoline-5-sulfonamide scaffold is a privileged structure for targeting the ATP-binding site of Rho-kinase (ROCK).[7] ROCK is a serine/threonine kinase that acts downstream of the small GTPase RhoA.[1] Its overactivation contributes to pathologies involving smooth muscle contraction, cell migration, and fibrosis. Inhibitors synthesized using the described workflow function as ATP-competitive inhibitors, blocking the phosphorylation of downstream ROCK substrates and thereby mitigating its pathological effects.[8]

G cluster_pathway ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals (GPCRs, etc.) ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates (e.g., MLC Phosphatase) ROCK->Substrates Phosphorylates Response Cellular Responses (Contraction, Migration) Substrates->Response Leads to Inhibitor Isoquinoline-5-sulfonamide (e.g., Fasudil Analogue) Inhibitor->ROCK Inhibits (ATP Competition)

Caption: Inhibition of the Rho-Kinase signaling pathway.

Conclusion

This compound is a powerful and versatile building block for parallel synthesis in a drug discovery context. The divergent two-stage strategy presented herein provides a systematic and efficient method for generating large, diverse libraries of potential kinase inhibitors. By combining the reliability of sulfonamide formation with the flexibility of modern cross-coupling chemistry, researchers can rapidly explore structure-activity relationships and accelerate the identification of lead compounds targeting critical signaling pathways.

References
  • HETEROCYCLES, Vol. 83, No. 8, 2011. A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4.
  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
  • Gao, Y., et al. (2022). Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided. Organic Process Research & Development, 26, 91-96.
  • Jayanna, N. D., et al. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. RSC Medicinal Chemistry.
  • Siegel, D., et al. Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis.
  • Kim, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ali, H., et al. (2013).
  • Bolea, I., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.
  • Saczewski, F., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • ResearchG
  • Logé, C., et al. (2003). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 127-138.
  • BenchChem. Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
  • Radleys. (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry. YouTube.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

Sources

Application Note: Strategic Derivatization of 1-Chloroisoquinoline-5-sulfonyl Chloride for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the strategic derivatization of 1-chloroisoquinoline-5-sulfonyl chloride, a versatile scaffold for the synthesis of diverse chemical libraries in drug discovery. We present detailed protocols for the chemoselective functionalization of its two key reactive sites: the sulfonyl chloride and the C1-chloro substituent. By leveraging the differential reactivity of these groups, researchers can efficiently generate a wide array of novel compounds. This document outlines optimized reaction conditions, purification strategies, and analytical characterization techniques, supported by mechanistic insights and troubleshooting guidance to ensure reproducible and high-yield syntheses.

Introduction: A Privileged Scaffold with Dual Reactivity

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities.[1][2] Specifically, this compound is an exceptionally valuable building block as it possesses two distinct and orthogonally reactive electrophilic sites. This dual functionality permits a modular and systematic approach to chemical library synthesis, which is fundamental to modern drug discovery campaigns for exploring structure-activity relationships (SAR).

The two sites for diversification are:

  • The Sulfonyl Chloride (-SO₂Cl): A highly reactive group that readily couples with a vast array of primary and secondary amines to form stable sulfonamides.[3][4] The sulfonamide linkage is a bioisostere of the amide bond and is present in a large number of marketed drugs.[5][6]

  • The C1-Chloride (-Cl): An aryl chloride that can undergo nucleophilic aromatic substitution (SNAr) or, more broadly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a second point of diversity.[7][8]

This application note details a robust, two-stage strategy to selectively functionalize each site, enabling the rapid generation of disubstituted isoquinoline libraries.

The Principle of Chemoselective Derivatization

The successful diversification of this compound hinges on the significant difference in electrophilicity between its two reactive centers. The sulfur atom of the sulfonyl chloride is rendered highly electron-deficient by three electronegative atoms (two oxygens, one chlorine), making it extremely susceptible to nucleophilic attack.[3] In contrast, the chlorine at the C1 position of the isoquinoline ring is part of an electron-rich aromatic system and is considerably less reactive towards nucleophilic substitution.[9]

This reactivity differential allows for a highly selective, sequential derivatization strategy:

  • Stage 1 (Sulfonamide Formation): Reaction with a diverse panel of amines occurs rapidly and cleanly at the sulfonyl chloride group under mild conditions, typically at 0 °C to room temperature, leaving the C1-chloro group untouched.

  • Stage 2 (C1-Position Functionalization): The resulting 1-chloro-N-substituted-isoquinoline-5-sulfonamide intermediate is then subjected to a second nucleophilic attack at the C1 position. This step often requires more forcing conditions, such as elevated temperatures or the use of a palladium catalyst, to achieve efficient conversion.[10]

G A 1-Chloroisoquinoline- 5-sulfonyl chloride B Stage 1: Sulfonamide Formation (High Reactivity Site) A->B  R¹R²NH, Base  DCM, 0°C to rt C N-Substituted 1-Chloroisoquinoline-5-sulfonamide (Intermediate) B->C D Stage 2: C1-Position Substitution (Low Reactivity Site) C->D  Nu-H (e.g., R³NH₂)  Pd Catalyst, Base, Heat  (Buchwald-Hartwig) E Disubstituted Isoquinoline Library (Final Products) D->E

Figure 1: Chemoselective workflow for library synthesis from this compound.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis (Stage 1)

This protocol describes the reaction of this compound with a representative primary amine to form the sulfonamide intermediate.

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, stir bar, and standard glassware

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq) to the solution, followed by the slow, dropwise addition of pyridine (2.0 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, N-(4-fluorophenyl)-1-chloroisoquinoline-5-sulfonamide, can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure intermediate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Sulfonyl Chloride in anhydrous DCM B Cool to 0°C A->B C Add Amine (1.1 eq) & Pyridine (2.0 eq) B->C D Stir at 0°C (30 min) C->D E Warm to RT, stir (2-6h) D->E F Monitor Progress (TLC / LC-MS) E->F G Dilute with DCM F->G Complete H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Chromatography I->J

Figure 2: Workflow for the synthesis of N-substituted 1-chloroisoquinoline-5-sulfonamides.

Protocol 2: Buchwald-Hartwig Amination for C1-Position Functionalization (Stage 2)

This protocol details the palladium-catalyzed amination of the C1-chloro position, a versatile method suitable for a wide range of amines.[8][11]

Materials:

  • N-substituted 1-chloroisoquinoline-5-sulfonamide (from Protocol 1)

  • Amine of choice (e.g., piperidine)

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd precatalyst

  • Phosphine Ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or sealable reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 1-chloro-sulfonamide intermediate (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (or dioxane) via syringe, followed by the amine nucleophile (1.2 eq).

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction for the disappearance of starting material by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final disubstituted isoquinoline product.

Representative Data & Characterization

The identity and purity of all synthesized compounds must be confirmed by standard analytical methods. The table below shows expected data for a representative two-step synthesis.

StageStarting MaterialReagentProductYield (%)Purity (HPLC, %)¹H NMR (Key Signals, δ, ppm)MS (m/z) [M+H]⁺
1This compound4-FluoroanilineN-(4-Fluorophenyl)-1-chloroisoquinoline-5-sulfonamide89>9810.5 (s, 1H, NH), 8.6-7.0 (m, 9H, Ar-H)365.0
2N-(4-Fluorophenyl)-1-chloroisoquinoline-5-sulfonamidePiperidineN-(4-Fluorophenyl)-1-(piperidin-1-yl)isoquinoline-5-sulfonamide75>9710.3 (s, 1H, NH), 8.5-6.9 (m, 9H, Ar-H), 3.2 (t, 4H), 1.7 (m, 6H)414.1

Note: Spectroscopic data are illustrative and will vary based on the specific R-groups incorporated.

Troubleshooting and Field-Proven Insights

  • Stage 1 - Sulfonamide Formation:

    • Problem: Low yield or presence of hydrolyzed sulfonyl chloride starting material.

    • Cause & Solution: Moisture is the likely culprit. Ensure all glassware is oven-dried and use anhydrous solvents. Using a stronger, non-nucleophilic hindered base like DIPEA can sometimes improve yields over pyridine.[12]

  • Stage 2 - C1 Amination:

    • Problem: Reaction is sluggish or fails to proceed.

    • Cause & Solution: The C1-chloro group is unreactive to standard SNAr with many amines. The Buchwald-Hartwig protocol is essential here.[13] If the reaction is still slow, screen different palladium precatalysts, phosphine ligands (more sterically hindered ligands often improve reactivity), and bases. For particularly challenging couplings, increasing the temperature or switching to a higher-boiling solvent like dioxane may be necessary.

    • Problem: Decomposition of starting material or product.

    • Cause & Solution: The reaction temperature may be too high. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative side reactions.

Conclusion

This compound is a powerful scaffold for building molecular diversity. The differential reactivity of its sulfonyl chloride and C1-chloro groups enables a predictable and highly effective two-stage strategy for library synthesis. By employing a mild aminosulfonylation followed by a robust palladium-catalyzed amination, medicinal chemists can rapidly generate novel, disubstituted isoquinoline derivatives for biological evaluation, significantly accelerating the hit-to-lead optimization process.

References

  • Barreiro, G., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(13), 7038-7043.
  • Hidaka, H., et al. (1987). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry, 30(7), 1259-1263.
  • World Journal of Pharmaceutical Research. (2018). Synthesis and antibacterial activities of isoquinoline-sulfonamide derivatives.
  • King, J. F., & As-Sa'd, N. S. (1983). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 61(9), 2035-2042.
  • van der Vlag, R., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry, 16, 1245-1253.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Health Sciences. (2024). Isoquinoline-Sulfonamide derivatives: Significance and symbolism.
  • Wikipedia. Buchwald–Hartwig amination.
  • Abuelizz, H. A., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Molecules, 22(10), 1647.
  • Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-1556.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2009). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
  • Kumar, A., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 14(1), 7481.

Sources

Application Notes & Protocols: Leveraging 1-Chloroisoquinoline-5-sulfonyl chloride for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Chloroisoquinoline-5-sulfonyl chloride as a versatile scaffold for synthesizing novel fluorescent probes. We delve into the underlying chemical principles, provide detailed, field-tested protocols, and showcase the application of these probes in complex biological systems, with a particular focus on the detection of environmentally and biologically significant analytes like thiophenols.

Introduction: The Need for Tailored Fluorescent Probes

Fluorescent probes are indispensable tools in modern biological and environmental sciences, offering high sensitivity, operational simplicity, and the ability to perform real-time analysis in living systems.[1] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and its utility extends to the design of chemosensors.[2][3] The isoquinoline core, a benzo[c]pyridine structure, is also a key component in many biologically active compounds and fluorescent molecules.[4][5]

The strategic combination of these two moieties in This compound provides a powerful and versatile building block. Its sulfonyl chloride group acts as a reactive handle for conjugation, while the isoquinoline ring system serves as a tunable fluorophore core. This guide will explore the causality behind its application, moving beyond simple procedural descriptions to empower researchers with the knowledge to innovate.

Core Directive: Why this compound?

The efficacy of this compound stems from the predictable and efficient reactivity of its sulfonyl chloride group. This electrophilic moiety readily reacts with nucleophiles, primarily primary and secondary amines, as well as phenols, to form stable sulfonamide and sulfonate ester linkages, respectively.[6][7][8]

Mechanism of Action: The Sulfonylation Reaction

The core of the synthetic strategy is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. When reacting with a primary amine (R-NH₂), for instance, the nitrogen's lone pair attacks the electrophilic sulfur atom. This is typically performed in the presence of a mild base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

This straightforward conjugation chemistry allows for the modular assembly of fluorescent probes. By selecting an appropriate amine- or phenol-containing recognition unit, a researcher can tailor the resulting probe to be selective for a specific analyte or biological target.

The Fluorophore Core: The Isoquinoline Advantage

The isoquinoline scaffold itself possesses interesting photophysical properties.[4][9] Its fluorescence can be modulated by substitution on the ring system, allowing for the fine-tuning of excitation and emission wavelengths. More importantly, in the context of probe design, the sulfonamide linkage can act as a trigger for fluorescence modulation through mechanisms like Photoinduced Electron Transfer (PET).

In a typical "turn-on" probe designed with this scaffold, the recognition unit, when unbound, quenches the fluorescence of the isoquinoline core. Upon binding to the target analyte, a conformational or electronic change disrupts the quenching pathway, leading to a significant increase in fluorescence intensity.[10]

Application Focus: Detection of Thiophenols

Thiophenols are highly toxic aromatic thiols used in various industrial processes, posing a significant threat to environmental and human health.[1][11] Developing sensitive and selective methods for their detection is crucial.[12] Fluorescent probes offer a powerful solution for monitoring thiophenols in water samples and even within living cells.[10][13]

The higher acidity (lower pKa) of thiophenols compared to aliphatic biothiols like cysteine or glutathione means they exist predominantly as the more nucleophilic thiophenolate anion (PhS⁻) at physiological pH.[1] This property can be exploited to design probes that react selectively with thiophenols.

Probe Design Strategy

A successful strategy involves coupling this compound with a molecule that can undergo a specific reaction with thiophenol. For this application, we will detail the synthesis of a probe where the sulfonamide linkage serves a dual role: connecting the fluorophore to a recognition/reaction site and participating in the fluorescence modulation.

G cluster_0 Probe Synthesis cluster_1 Detection Mechanism Scaffold 1-Chloroisoquinoline- 5-sulfonyl chloride Probe Target Fluorescent Probe Scaffold->Probe Sulfonylation (Base, Solvent) LinkerAmine Amine-containing Recognition Moiety (e.g., p-aminophenol) LinkerAmine->Probe Probe_Off Probe (Low Fluorescence) Product_On Product (High Fluorescence) Probe_Off->Product_On Nucleophilic Attack by Thiophenolate Thiophenol Thiophenol (Analyte) Thiophenol->Product_On

Caption: Workflow for probe synthesis and analyte detection.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Thiophenol-Selective Fluorescent Probe

This protocol details the synthesis of a probe (Probe 1) by reacting this compound with p-aminophenol. The resulting N-(4-hydroxyphenyl)-1-chloroisoquinoline-5-sulfonamide is designed to react with thiophenols, triggering a change in its fluorescent properties.

Materials:

  • This compound (CAS: 141519-77-9)[14]

  • p-Aminophenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-aminophenol (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl generated during the reaction.[8]

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled p-aminophenol mixture over 15-20 minutes with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess pyridine, unreacted aminophenol, and aqueous impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure N-(4-hydroxyphenyl)-1-chloroisoquinoline-5-sulfonamide (Probe 1).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Start: Dissolve p-aminophenol & pyridine in DCM at 0°C add_sulfonyl Dropwise addition of This compound start->add_sulfonyl react Stir at room temperature for 12-18 hours add_sulfonyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄), Filter, & Concentrate workup->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End: Pure Probe 1 characterize->end

Caption: Synthetic workflow for Probe 1.

Protocol 2: In Vitro Fluorescence Assay with Thiophenol

This protocol outlines the procedure for evaluating the fluorescent response of Probe 1 to thiophenol.

Materials:

  • Probe 1 (stock solution in DMSO, e.g., 1 mM)

  • Thiophenol (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Cuvettes

Procedure:

  • Preparation: Prepare a solution of Probe 1 (e.g., 10 µM) in PBS (pH 7.4, may contain a small percentage of DMSO to ensure solubility).

  • Baseline Measurement: Record the fluorescence emission spectrum of the Probe 1 solution. Excite at the determined maximum absorption wavelength (λex) and record the emission spectrum across the expected range (λem). The isoquinoline core typically excites in the UV-to-blue region.[4][15]

  • Analyte Addition: Add a specific concentration of thiophenol (e.g., 50 µM) to the cuvette containing the probe solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37 °C) for a set period (e.g., 10-30 minutes).[10][11]

  • Fluorescence Measurement: After incubation, record the fluorescence emission spectrum again.

  • Data Analysis: Compare the fluorescence intensity at the peak emission wavelength before and after the addition of thiophenol. A significant increase ("turn-on" response) indicates a successful detection event.

  • Selectivity Studies: Repeat the assay using other relevant analytes (e.g., cysteine, glutathione, other phenols, various anions) at the same or higher concentrations to confirm the probe's selectivity for thiophenol.[10][11]

Data Presentation and Expected Results

The synthesized probes should be characterized by their photophysical properties. Key parameters to measure and report are summarized below.

PropertyDescriptionTypical Expected Range for Isoquinoline Derivatives
λex (max) Maximum Excitation Wavelength (nm)330 - 410 nm
λem (max) Maximum Emission Wavelength (nm)450 - 550 nm
Stokes Shift (nm) The difference between λem (max) and λex (max)>100 nm is desirable[10][15]
Quantum Yield (Φ) Efficiency of converting absorbed light into emitted light0.01 - 0.50+
Detection Limit (LOD) The lowest concentration of analyte that can be reliably detectednM to low µM range[10][11][13]
Fold-Enhancement Ratio of fluorescence intensity (Probe + Analyte) / (Probe alone)>10-fold is considered good[10][11]

Note: These values are illustrative and the actual properties will depend on the specific final structure of the probe and the solvent environment.

Conclusion and Future Outlook

This compound is a highly effective and adaptable starting material for the rational design of fluorescent probes. Its straightforward reactivity with amine and phenol nucleophiles allows for the creation of modular sensors for a wide array of targets. The protocol detailed herein for a thiophenol-selective probe serves as a foundational template that can be adapted by researchers to target other analytes of interest. By modifying the recognition moiety attached to the sulfonamide linker, probes can be developed for detecting metal ions, pH changes, enzymatic activity, and other biologically relevant species.[3][16] The continued exploration of this scaffold promises to yield novel and powerful tools for chemical biology and diagnostic applications.

References

  • Liu, K., et al. (2020). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 25(15), 3369.
  • Supuran, C. T. (2016). Sulfonamides as Optical Chemosensors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-2.
  • Zhang, J., et al. (2019). Selective and Rapid Detection of Thiophenol by a Novel Fluorescent Probe with Cellular Imaging. Journal of Fluorescence, 29(4), 931-937.
  • Wang, L., et al. (2020). A water-soluble fluorescent probe for the detection of thiophenols in water samples and in cells imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117905.
  • Yin, C., et al. (2014). Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. Analytical Chemistry, 86(17), 8841-8847.
  • Ma, D., et al. (2021). Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging. Molecules, 26(21), 6515.
  • Kim, H. J., et al. (2019). Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells. Molecules, 24(2), 334.
  • Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives.
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Royal Society of Chemistry. (2018). Recent advances in the synthesis of N-acyl sulfonamides.
  • ResearchGate. (2017). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
  • Szabó, K., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(72), 41369-41375.
  • MDPI. (2018). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
  • Wiley Online Library. (2023). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Luminescence.
  • Ngassa, F. N., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Journal of Chemical Research, 38(11), 632-635.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Google Patents. (2018). Preparation method of 5-isoquinoline sulfonyl chloride.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.

Sources

Catalytic methods for reactions of 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Functionalization of 1-Chloroisoquinoline-5-sulfonyl Chloride

Introduction: A Versatile Bifunctional Scaffold in Modern Chemistry

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure is distinguished by two key reactive sites: a highly electrophilic sulfonyl chloride at the C5 position and a less reactive aryl chloride at the C1 position. This difference in reactivity allows for a modular and selective approach to the synthesis of complex isoquinoline derivatives. The sulfonyl chloride group readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonates, respectively. The C1-chloro group, however, is generally unreactive towards classical nucleophilic aromatic substitution but can be effectively functionalized using modern transition-metal-catalyzed cross-coupling reactions.

This guide provides detailed application notes and protocols for the catalytic functionalization of the C1-chloro position, focusing on three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods unlock access to a vast chemical space, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Strategic Considerations: Chemoselective Functionalization

The primary strategic advantage of this compound lies in its orthogonal reactivity. The sulfonyl chloride is significantly more reactive than the aryl chloride. This allows for a two-step, one-pot or sequential functionalization strategy.

  • Step 1 (Non-catalytic): The sulfonyl chloride group can be selectively reacted with a primary or secondary amine (or alcohol) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) at or below room temperature. This reaction is typically fast and high-yielding, forming the corresponding sulfonamide. The C1-chloro group remains untouched under these conditions.

  • Step 2 (Catalytic): The resulting 1-chloro-N-substituted-isoquinoline-5-sulfonamide can then be subjected to a palladium-catalyzed cross-coupling reaction to modify the C1 position.

This powerful sequence enables the rapid generation of diverse libraries of highly functionalized isoquinoline-5-sulfonamides, a scaffold present in numerous biologically active molecules.

The Suzuki-Miyaura Cross-Coupling Reaction: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron species and an organic halide.[2][3][4] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C1 position.

Reaction Principle and Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is required to activate the organoboron reagent, facilitating the transmetalation step.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) PdII_Borane Ar-Pd(II)L₂(R') PdII_Aryl->PdII_Borane Transmetalation PdII_Borane->Pd0 Reductive Elimination product Ar-R' (Product) reagents Ar-Cl (Substrate) reagents->Pd0 Oxidative Addition boronic_acid R'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (or its sulfonamide derivative) (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a simple Pd source like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with 10-20% water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 1-chloroisoquinoline substrate (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(PPh₃)₄ is often effective. For challenging couplings (especially with aryl chlorides), using advanced phosphine ligands like XPhos or SPhos with a Pd(OAc)₂ source is recommended.
Ligand PPh₃, dppf, XPhos, SPhosBulky, electron-rich phosphine ligands accelerate the oxidative addition step, which is often rate-limiting for aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid. Cs₂CO₃ is more soluble and often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe addition of water can be beneficial for the solubility of the base and the transmetalation step.
Temperature 80 - 120 °CHigher temperatures are generally required for the activation of the C-Cl bond compared to C-Br or C-I bonds.

The Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. For the 1-chloroisoquinoline core, this allows direct installation of a diverse range of amino groups.

Reaction Principle and Catalytic Cycle

Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] A strong, non-nucleophilic base is crucial for deprotonating the amine, forming the palladium-amido complex required for reductive elimination.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) PdII_Amide Ar-Pd(II)L₂(NR'R'') PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination product Ar-NR'R'' (Product) reagents Ar-Cl (Substrate) reagents->Pd0 Oxidative Addition amine HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Aryl chlorides are more challenging substrates for this reaction than bromides or iodides, often requiring specialized, bulky electron-rich phosphine ligands and strong bases.[7]

Materials:

  • This compound (or its sulfonamide derivative) (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos) (2-8 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the 1-chloroisoquinoline substrate (1.0 equiv). Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterConditionRationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) pre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, BINAP, dppfThe choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos) are highly effective for coupling challenging aryl chlorides.[9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is very effective but sensitive. K₃PO₄ and Cs₂CO₃ are milder, solid alternatives.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90 - 110 °CElevated temperatures are typically required to drive the reaction, especially the initial oxidative addition step.

The Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an sp-hybridized carbon (from a terminal alkyne) and an sp²-hybridized carbon (from an aryl or vinyl halide).[10] This reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.

Reaction Principle and Catalytic Cycle

The reaction uniquely employs a dual catalytic system, utilizing both palladium and copper(I) salts.[10][11] The palladium catalyst follows a cycle similar to the Suzuki and Buchwald-Hartwig reactions. The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination product Ar-C≡CR' (Product) reagents Ar-Cl (Substrate) reagents->Pd0 Oxidative Addition CuX Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Aryl To Pd Cycle Alkyne H-C≡CR' + Base Alkyne->CuX Acetylide Formation

Caption: The interconnected Palladium and Copper cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol uses a traditional Pd/CuI catalyst system. Copper-free conditions have also been developed and may be preferable to avoid the potential for alkyne homocoupling (Glaser coupling).[12]

Materials:

  • This compound (or its sulfonamide derivative) (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0-4.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 1-chloroisoquinoline substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (6 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Stir for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 50-80 °C. The reaction is often run at or slightly above room temperature but may require heating for aryl chlorides. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and concentrate the solvent. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, commercially available, and effective catalysts for this transformation.
Cu Co-catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst used to generate the reactive copper acetylide species.
Base Et₃N, i-Pr₂NH, DIPEAThe amine serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileThe choice of solvent depends on the solubility of the substrates and the required reaction temperature.
Temperature 25 - 80 °CMild conditions are often sufficient, but heating may be necessary to accelerate the reaction with the less reactive C-Cl bond.

General Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing any of the described palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware under vacuum B 2. Backfill with inert gas (Ar/N₂) A->B C 3. Add solid reagents: Substrate, Catalyst, Ligand, Base B->C D 4. Add degassed solvent via syringe C->D E 5. Add liquid reagents (Amine/Alkyne) D->E F 6. Heat to desired temp and stir E->F G 7. Monitor reaction (TLC / LC-MS) F->G H 8. Cool & Quench Reaction G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry organic layer & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS) K->L

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • PrepChem.com. Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.
  • Wikipedia. Buchwald–Hartwig amination.
  • Piotrowski, D. W., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. Sonogashira coupling.
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2874-2883.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71), e202202421.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. PubMed.
  • Chem Explore. (2020). Sonogashira Coupling Reaction Mechanism. YouTube.
  • KamAram. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Co-catalyzed, C(8)-H bond functionalization of quinoline with internal alkynes.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.
  • National Institutes of Health. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • National Institutes of Health. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • LookChem. Cas 105627-81-4,this compound Hydrochloride.
  • Google Patents. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

Sources

Protecting Group Strategies for the Chemoselective Derivatization of 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the selective functionalization of 1-Chloroisoquinoline-5-sulfonyl chloride, a versatile building block in medicinal chemistry. The inherent challenge in manipulating this bifunctional reagent lies in the differential reactivity of its two electrophilic sites: the sulfonyl chloride at the C5 position and the chloro group at the C1 position. This document delineates strategies for achieving chemoselectivity in reactions with polyfunctional nucleophiles, with a particular focus on the use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for amines. Detailed experimental protocols, decision-making frameworks, and a thorough discussion of orthogonal protection and deprotection tactics are presented to guide the synthetic chemist in navigating the nuanced reactivity of this important scaffold.

Introduction: The Synthetic Challenge and Opportunity

This compound is a key intermediate in the synthesis of a diverse array of biologically active compounds. The isoquinoline core is a privileged scaffold in drug discovery, and the presence of two distinct reactive handles—a sulfonyl chloride and an aryl chloride—offers a powerful platform for the generation of molecular complexity. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a common functional group in pharmaceuticals.[1] Concurrently, the 1-chloro substituent can participate in various transition metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.[2]

However, the presence of these two electrophilic centers presents a significant challenge when reacting with nucleophiles containing multiple reactive sites, such as amino acids or other polyfunctional amines. Achieving chemoselectivity—directing the reaction to a single desired site—is paramount. This guide will explore how the strategic implementation of amine protecting groups can effectively control the reactivity of nucleophiles, thereby enabling the selective formation of sulfonamides without undesired reactions at other sites.

Understanding the Reactivity Landscape

The synthetic utility of this compound hinges on the differential reactivity of its two electrophilic centers. The sulfonyl chloride is generally more electrophilic and thus more reactive towards nucleophiles like primary and secondary amines than the 1-chloro group. This inherent difference in reactivity can, in some cases, allow for selective sulfonamide formation without the need for protecting groups, especially when the reaction is performed under carefully controlled conditions with a less nucleophilic amine.

However, for many substrates, particularly those with highly nucleophilic or sterically unhindered amines, the risk of competing reactions at the C1 position or other functional groups on the nucleophile is significant. Therefore, a robust protecting group strategy is often essential for achieving high yields and purity of the desired sulfonamide adduct.

Strategic Selection of Amine Protecting Groups

The choice of a suitable protecting group is dictated by its stability to the sulfonamide formation conditions and the orthogonality of its deprotection conditions relative to other functional groups in the molecule.[3][4] For the purposes of this guide, we will focus on two of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Tert-Butyloxycarbonyl (Boc) Group

The Boc group is a popular choice for amine protection due to its ease of introduction and its stability under a wide range of non-acidic conditions.[5][6] It is particularly well-suited for reactions involving sulfonyl chlorides as it is stable to the basic or neutral conditions typically employed for sulfonamide synthesis.

  • Protection: The Boc group is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7]

  • Stability: The Boc group is stable to basic and nucleophilic conditions, making it compatible with sulfonamide formation.

  • Deprotection: The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9] This allows for selective deprotection in the presence of acid-stable groups.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and orthogonal deprotection methods compared to the Boc group.[10][11]

  • Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[10]

  • Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for sulfonamide synthesis.

  • Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient method.[12][13] It can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid), providing an alternative to hydrogenation.[12][14]

Orthogonal Protecting Group Strategies: A Decision-Making Framework

The concept of orthogonal protection is crucial when dealing with complex molecules that require multiple, selective manipulations.[3][4] An orthogonal protecting group strategy allows for the removal of one protecting group in the presence of another, enabling sequential reactions at different sites.[15][16]

The following diagram illustrates a decision-making process for selecting an appropriate protecting group strategy when reacting a polyfunctional amine with this compound.

G start Start: Polyfunctional Nucleophile (e.g., with a primary/secondary amine) protect_amine Protect Amine Functionality start->protect_amine boc_protection Boc Protection ((Boc)₂O, Base) protect_amine->boc_protection If subsequent steps are acid-sensitive cbz_protection Cbz Protection (Cbz-Cl, Base) protect_amine->cbz_protection If subsequent steps involve reductively labile groups reaction_step Reaction with This compound boc_protection->reaction_step cbz_protection->reaction_step boc_product Boc-Protected Sulfonamide Adduct reaction_step->boc_product from Boc-protected amine cbz_product Cbz-Protected Sulfonamide Adduct reaction_step->cbz_product from Cbz-protected amine deprotection_choice Choose Deprotection Strategy boc_product->deprotection_choice other_reactions Further Functionalization at C1-Cl (e.g., Cross-Coupling) boc_product->other_reactions cbz_product->deprotection_choice cbz_product->other_reactions acid_deprotection Acidic Deprotection (TFA or HCl) deprotection_choice->acid_deprotection for Boc removal hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) deprotection_choice->hydrogenolysis for Cbz removal final_product Final Deprotected Sulfonamide acid_deprotection->final_product hydrogenolysis->final_product other_reactions->deprotection_choice

Figure 1: Decision-making workflow for protecting group selection.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Synthesis of this compound

A reliable method for the synthesis of the title compound proceeds via the corresponding sulfonic acid.[17]

Protocol 1: Synthesis of this compound Hydrochloride [17]

  • To 40 mL of thionyl chloride, add 2.93 g of 1-chloro-5-isoquinolinesulfonic acid and 0.4 mL of N,N-dimethylformamide.

  • Reflux the mixture with heating at 80-85 °C for 2 hours.

  • Remove the thionyl chloride under reduced pressure.

  • Add 10 mL of dichloromethane to the residue to precipitate the product.

  • Isolate the crystals by filtration, wash with 10 mL of dichloromethane, and dry under reduced pressure to yield 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride.

Boc Protection of a Model Heteroaromatic Amine

This protocol is a general procedure for the Boc protection of an amino-substituted heterocycle.[18]

Protocol 2: Boc Protection of an Amino-Substituted Heterocycle [18]

  • Dissolve the heteroaromatic amine (1.0 equiv) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) and a base such as triethylamine (TEA) (1.2 equiv) or 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cbz Protection of a Model Amine

The following is a representative protocol for the Cbz protection of an amine.[10][13]

Protocol 3: Cbz Protection of an Amine [10][13]

  • Dissolve the amine (1.0 equiv) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv) and cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) dropwise at 0 °C.

  • Stir the reaction for 20 hours at the same temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Sulfonamide Formation

This protocol describes the general procedure for the reaction of a protected amine with this compound.

Protocol 4: Sulfonamide Formation with a Protected Amine

  • Dissolve the protected amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane or THF.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of the Sulfonamide Adduct

The choice of deprotection method depends on the protecting group used.

Protocol 5a: Boc Deprotection of a Sulfonamide [8]

  • Dissolve the Boc-protected sulfonamide in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Protocol 5b: Cbz Deprotection of a Sulfonamide by Hydrogenolysis [12][13]

  • Dissolve the Cbz-protected sulfonamide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation: Protecting Group Compatibility

The following table summarizes the stability of Boc and Cbz protecting groups to various reagents and conditions, highlighting their orthogonal nature.

Reagent/ConditionBoc Group StabilityCbz Group StabilityOrthogonality
Strong Acid (e.g., TFA, HCl) Labile[8][9]Generally Stable (cleaved by HBr/AcOH)[12]Yes
Strong Base (e.g., NaOH, KOH) Stable[8]Stable-
Catalytic Hydrogenolysis (H₂/Pd-C) StableLabile[12][13]Yes
Nucleophiles (e.g., amines, thiols) Stable[8]Stable-
Mild Reducing Agents (e.g., NaBH₄) StableStable-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a sulfonamide derivative using a protecting group strategy.

G start Start: Amine-containing Nucleophile protection Step 1: Amine Protection (Boc or Cbz) start->protection sulfonylation Step 2: Sulfonamide Formation with This compound protection->sulfonylation deprotection Step 3: Selective Deprotection sulfonylation->deprotection end Final Product: Functionalized Isoquinoline Sulfonamide deprotection->end

Figure 2: General synthetic workflow.

Conclusion

The successful synthesis of complex molecules derived from this compound relies heavily on the strategic use of protecting groups to control chemoselectivity. The Boc and Cbz groups offer robust and orthogonal options for the protection of amine functionalities, allowing for the selective formation of sulfonamides in the presence of other reactive sites. By carefully considering the stability and deprotection conditions of these protecting groups, researchers can design and execute efficient and high-yielding synthetic routes to novel isoquinoline-based compounds for applications in drug discovery and materials science. The protocols and decision-making frameworks provided in this guide serve as a valuable resource for navigating the synthetic challenges associated with this versatile building block.

References

  • PrepChem. Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. PrepChem.com. Accessed January 8, 2026. [Link]
  • Aouf, N.-E., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Accessed January 8, 2026. [Link]
  • Chem-Station. Sulfonyl Protective Groups. Chem-Station Int. Ed. Published May 6, 2014. Accessed January 8, 2026. [Link]
  • Lokey Lab Protocols. Protecting Groups. Wikidot. Published March 7, 2017. Accessed January 8, 2026. [Link]
  • Weinreb, S. M. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic-Chemistry.org. Accessed January 8, 2026. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. Accessed January 8, 2026. [Link]
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. Published May 18, 2020. Accessed January 8, 2026. [Link]
  • ResearchGate. N‐Boc deprotection of primary and secondary sulfonimidamide. Sample of...
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Published August 12, 2025. Accessed January 8, 2026. [Link]
  • ResearchGate. Synthesis of isoquinoline sulfonamide derivatives.
  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Published August 5, 2025. Accessed January 8, 2026. [Link]
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Published July 31, 2021. Accessed January 8, 2026. [Link]
  • Semantic Scholar. Synthesis of sulfonyl chloride substrate precursors. Accessed January 8, 2026. [Link]
  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. chm.bris.ac.uk. Accessed January 8, 2026. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. organic-chemistry.org. Published October 2, 2019. Accessed January 8, 2026. [Link]
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. fiveable.me. Accessed January 8, 2026. [Link]
  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR. Published 2024. Accessed January 8, 2026. [Link]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. acs.org. Accessed January 8, 2026. [Link]
  • Semantic Scholar. Protecting groups. Accessed January 8, 2026. [Link]
  • Organic Chemistry Portal. Protective Groups. organic-chemistry.org. Accessed January 8, 2026. [Link]
  • Cichońska, M., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Accessed January 8, 2026. [Link]
  • ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Accessed January 8, 2026. [Link]
  • ACS Publications. Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Omega. Published December 25, 2025. Accessed January 8, 2026. [Link]
  • University of Cambridge. Protective Groups. cam.ac.uk. Accessed January 8, 2026. [Link]
  • Molecules. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Published December 31, 2024. Accessed January 8, 2026. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. Accessed January 8, 2026. [Link]
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000. Accessed January 8, 2026. [Link]
  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.gov. Accessed January 8, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloroisoquinoline-5-sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Chloroisoquinoline-5-sulfonyl chloride. This resource is designed for researchers and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth, field-tested guidance to optimize your reaction yields and ensure the purity of your final product.

Section 1: Understanding the Core Synthesis and Common Pitfalls

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. A frequent challenge in this synthesis is the management of reaction intermediates and the prevention of side-product formation. Below, we dissect common issues and provide robust troubleshooting strategies.

Low Yield of 1-Chloroisoquinoline Intermediate

A critical step that often dictates the overall yield is the conversion of isoquinoline-1-one to 1-chloroisoquinoline. Incomplete conversion or the formation of unwanted byproducts are common issues.

Troubleshooting Flowchart: Low 1-Chloroisoquinoline Yield

start Low Yield of 1-Chloroisoquinoline check_reagent Verify Purity and Stoichiometry of POCl3/PCl5 start->check_reagent check_temp Review Reaction Temperature Profile check_reagent->check_temp Reagents OK reagent_issue Solution: Use freshly distilled POCl3. Ensure anhydrous conditions. check_reagent->reagent_issue Impurities or Incorrect Ratio check_time Assess Reaction Time check_temp->check_time Temp OK temp_issue Solution: Maintain temperature at 110-120 °C. Avoid overheating. check_temp->temp_issue Incorrect Temperature time_issue Solution: Monitor reaction by TLC/LC-MS. Typical time: 3-4 hours. check_time->time_issue Insufficient or Excessive Time sub Isoquinoline-1-one int 1-Chloroisoquinoline sub->int POCl3, PCl5 110-120 °C prod This compound int->prod ClSO3H 60-70 °C

Technical Support Center: Purification of Crude 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the purification of 1-Chloroisoquinoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate, notably in the synthesis of Rho-kinase (ROCK) inhibitors like Fasudil.[1] The inherent reactivity of the sulfonyl chloride functional group presents unique challenges, primarily its susceptibility to hydrolysis.[2] This document provides field-proven insights and detailed protocols to help you navigate these challenges, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A: The impurity profile of your crude material is highly dependent on the synthetic route. However, based on the chemistry of sulfonyl chlorides, the most prevalent impurities are:

  • 1-Chloroisoquinoline-5-sulfonic acid: This is the hydrolysis product, formed by the reaction of the sulfonyl chloride with water, including atmospheric moisture.[3][4] Its presence is almost unavoidable without stringent anhydrous handling.

  • Isomeric Sulfonyl Chlorides: Depending on the regioselectivity of the sulfonation/chlorosulfonation step, other isomers such as 1-chloroisoquinoline-8-sulfonyl chloride may be present.[5]

  • Unreacted Starting Materials: For instance, if synthesizing from 5-bromoisoquinoline via an isothiourea salt, residual starting material may carry through.[6]

  • Residual Solvents and Reagents: Acetic acid, thionyl chloride, or chlorosulfonic acid are often used in synthesis and can be present in trace amounts.[5][7]

Q2: My purified product yield is consistently low. What is the primary cause?

A: The most common culprit for low yield is the degradation of the sulfonyl chloride via hydrolysis during the workup and purification stages.[2] Sulfonyl chlorides are highly reactive, and any exposure to water or nucleophilic solvents (like methanol or ethanol if used improperly) will convert your product into the corresponding sulfonic acid, which is typically removed during an extractive workup, thus lowering the isolated yield of the desired product. Every step, from quenching the reaction to final drying, must be optimized to minimize contact with water.

Q3: How should I properly store the purified this compound?

A: Long-term stability requires strict storage conditions. The purified solid should be stored in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) at low temperatures (2-8°C is ideal).[4] Furthermore, the container should be flushed with an inert gas like argon or nitrogen before sealing to displace any moisture-laden air.[4] We strongly advise against storing it for extended periods once a container has been opened.

Purification Strategy Decision Workflow

The choice of purification strategy depends on the initial purity of your crude material and the nature of the impurities. This decision tree provides a logical workflow for selecting the appropriate method.

Purification_Decision_Tree cluster_options Purification Options start Crude 1-Chloroisoquinoline- 5-sulfonyl chloride assess Assess Crude Purity (TLC, Crude ¹H NMR) start->assess recrystallize Direct Recrystallization assess->recrystallize High Purity (Minor non-polar impurities) workup Aqueous Workup & Extraction assess->workup Significant Polar Impurities (e.g., Sulfonic Acid, Salts) chromatography Flash Column Chromatography assess->chromatography Complex Mixture or Isomeric Impurities check_purity Analyze Purity (HPLC, NMR) recrystallize->check_purity workup->check_purity chromatography->check_purity check_purity->recrystallize Purity Low, Crystalline Solid final_product Pure Product (>98%) check_purity->final_product Purity OK

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Issue 1: Product Fails to Crystallize or Oiling Out During Recrystallization

This is a common and frustrating issue, often pointing to the presence of impurities that act as crystallization inhibitors or depress the melting point.

  • Probable Cause A: High Impurity Load: The concentration of impurities, particularly the corresponding sulfonic acid or residual solvents, is too high for a crystal lattice to form effectively.

  • Solution A: Pre-purification Cleanup. Before attempting recrystallization, perform a cleanup step.

    • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM).[8] Wash the organic layer quickly with ice-cold brine. The brine will remove highly polar impurities like sulfonic acid and salts. Caution: This step must be performed rapidly and at low temperatures (0-5°C) to minimize hydrolysis of the desired product.[2]

    • Drying: Thoroughly dry the organic layer with a non-reactive drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: Concentrate the solution in vacuo to obtain a solid or semi-solid, which can then be taken up in the recrystallization solvent.

  • Probable Cause B: Incorrect Recrystallization Solvent. The chosen solvent may be too good, keeping the product solubilized even at low temperatures.

  • Solution B: Systematic Solvent Screening. An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[9]

    • Protocol: Solvent Screening.

      • Place ~20-30 mg of your crude material into several small test tubes.

      • Add a few drops of a test solvent to each tube at room temperature. A good candidate will show poor solubility.

      • Heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the material at its boiling point.

      • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of a high volume of crystalline precipitate indicates a good solvent.

    • Recommended Solvents: For sulfonyl chlorides, non-polar to moderately polar aprotic solvents are often effective. Consider solvents like hexanes, toluene, or mixtures such as ethyl acetate/hexanes.[10]

Issue 2: Low Purity Confirmed by HPLC/NMR After Purification

If you have successfully isolated a solid but analytical data shows persistent impurities, a more rigorous purification method is required.

  • Probable Cause: Co-crystallization or Similar Solubility Profile. The impurities may have similar polarity and solubility to your product, causing them to co-precipitate during recrystallization. Isomers are particularly difficult to separate by crystallization.

  • Solution: Flash Column Chromatography. Chromatography on silica gel is an effective method for separating compounds with different polarities.[11]

    Protocol: Flash Column Chromatography of this compound

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The goal is to find a system where the product has an Rf value of ~0.3.

    • Sample Loading: It is critical to dry-load the sample to prevent streaking and improve separation.

      • Dissolve your crude material in a minimal amount of dichloromethane.

      • Add a small amount of silica gel to the solution and concentrate it in vacuo until a free-flowing powder is obtained.

      • Carefully load this powder onto the top of the prepared column.

    • Elution: Run the column, collecting fractions and monitoring them by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by a final recrystallization step if needed.

Method Comparison Pros Cons
Recrystallization Excellent for removing minor impurities, highly scalable, cost-effective.Ineffective for separating isomers or impurities with similar solubility; can lead to yield loss in mother liquor.
Flash Chromatography High resolving power, effective for complex mixtures and isomers.Less scalable, more time and solvent intensive, potential for product degradation on silica.
Issue 3: Evidence of Product Degradation During Workup or on the Column

If you observe new spots on TLC (often a baseline spot corresponding to the sulfonic acid) appearing during purification, your product is actively degrading.

  • Probable Cause: Exposure to Protic/Nucleophilic Substances or Active Silica Gel. Water is the primary culprit.[2] Additionally, silica gel is slightly acidic and has surface hydroxyl groups that can hydrolyze sensitive compounds like sulfonyl chlorides.

  • Solution A: Strict Anhydrous and Cold Conditions.

    • Use oven-dried glassware for all steps.

    • Use anhydrous solvents.

    • If an aqueous wash is unavoidable, perform it at 0°C and as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.

  • Solution B: Deactivating the Silica Gel.

    • If degradation on the column is suspected, you can use silica gel that has been "deactivated." This can be done by pre-treating the silica with a small percentage of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.5-1% v/v). This neutralizes the acidic sites on the silica surface. Note: This is a common strategy but ensure the base is removed from your final product.

Analytical Characterization for Purity Validation

Verifying the purity of the final product is a non-negotiable step. A multi-faceted analytical approach is recommended.[12]

Technique Primary Application Key Information Provided
¹H NMR Structure Elucidation & PurityConfirms the chemical structure and can reveal the presence of organic impurities. Integration can provide a semi-quantitative purity estimate.[12]
HPLC Purity Assessment & QuantificationProvides a precise quantitative measure of purity (e.g., % area) and can detect trace-level impurities not visible by NMR.[12]
LC-MS Identification of ImpuritiesCoupling liquid chromatography with mass spectrometry allows for the identification of unknown impurity peaks by their mass-to-charge ratio.[1][12]

References

  • Zhang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
  • Moody, T. C., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society. [Link]
  • Nacsa, E. D., & Lambert, T. H. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
  • Sulfonyl chloride synthesis by chlorosulfon
  • Sar, F., et al. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]
  • 1-Chloroisoquinoline-6-sulfonyl chloride. PubChem. [Link]
  • Wang, Y., et al. (2014). Identification and characterization of the process-related impurities in fasudil hydrochloride by hyphenated techniques using a quality by design approach.
  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS.
  • Kice, J. L., et al. (1978). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry. [Link]
  • This compound Hydrochloride. LookChem. [Link]
  • US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • CN103351315A - General preparation method of sulfonyl chloride.
  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.

Sources

Common side reactions with 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Chloroisoquinoline-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during its use in synthesis. Here, you will find troubleshooting advice, detailed experimental protocols, and mechanistic insights to help optimize your reactions and overcome common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and general use of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound is highly sensitive to moisture. The sulfonyl chloride functional group can readily hydrolyze to the corresponding sulfonic acid, rendering the reagent inactive for sulfonamide bond formation.

  • Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically 2-8°C.[1] Ensure the container is tightly sealed.

  • Handling: Always handle the reagent in a glove box or under a stream of dry inert gas. Use dry glassware and anhydrous solvents to prevent hydrolysis.

Q2: The reagent is often supplied as a hydrochloride salt. How does this affect my reaction setup?

A2: Yes, this reagent is frequently supplied as this compound hydrochloride.[2][3] This means an equivalent of HCl is complexed with the isoquinoline nitrogen. When setting up your reaction, you must account for this acidic proton. You will need to use at least one extra equivalent of base to neutralize this HCl in addition to the base required to scavenge the HCl generated during the sulfonylation reaction itself.

Q3: What is the typical reaction for which this reagent is used?

A3: This reagent is primarily used as an electrophile to synthesize sulfonamides.[2][4] It reacts with primary or secondary amines in the presence of a non-nucleophilic base to form a stable sulfonamide bond (S-N coupling).[5] These isoquinoline sulfonamide scaffolds are of significant interest in medicinal chemistry.[6]

Q4: What are the most common solvents and bases for reactions with this reagent?

A4:

  • Solvents: Anhydrous polar aprotic solvents are preferred to ensure the solubility of reagents while minimizing side reactions. Common choices include anhydrous acetonitrile (CH₃CN), dichloromethane (DCM), or tetrahydrofuran (THF).[7]

  • Bases: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices.[2][7] Inorganic bases like potassium carbonate can also be used but may have limited solubility in organic solvents.

Part 2: Troubleshooting Guide for Common Side Reactions

This guide provides a structured approach to identifying and resolving the most common side reactions encountered when using this compound.

Problem 1: Low or No Yield of Desired Sulfonamide; Starting Amine is Recovered.
  • Probable Cause: Hydrolysis of the Sulfonyl Chloride The most frequent cause of reaction failure is the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.[8] This can happen before or during the reaction. The resulting sulfonic acid is unreactive towards amines under these conditions, leading to the recovery of your starting amine.

  • Solutions & Proactive Measures:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C) overnight and cool under a stream of inert gas or in a desiccator. Use freshly distilled or commercially available anhydrous solvents.

    • Use High-Quality Reagent: Purchase the reagent from a reputable supplier and store it under strictly anhydrous conditions. If you suspect the reagent has degraded, it is best to use a fresh bottle.

    • Reaction Setup: Add the sulfonyl chloride to the mixture of the amine and base in the anhydrous solvent, rather than the other way around. This ensures the amine is present to react immediately, competing with any trace moisture.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to slow down the rate of hydrolysis relative to the desired sulfonylation.

Problem 2: A Major Byproduct is Formed, and Mass Spectrometry Suggests the Loss of Chlorine from the Isoquinoline Ring.
  • Probable Cause: Nucleophilic Aromatic Substitution (SNAr) at the C1 Position The isoquinoline ring system is electron-deficient, and a halogen at the 1-position is known to be particularly reactive towards nucleophilic displacement.[9] The powerful electron-withdrawing sulfonyl chloride group at the 5-position further activates the ring for Nucleophilic Aromatic Substitution (SNAr).[8] Your amine nucleophile can attack the C1 carbon, displacing the chloride, in competition with its desired attack on the sulfonyl group. This results in the formation of a 1-(amino)isoquinoline-5-sulfonyl chloride derivative, which may or may not react further.

  • Solutions & Proactive Measures:

    • Lower the Reaction Temperature: The SNAr reaction typically has a higher activation energy than N-sulfonylation. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can significantly favor the desired sulfonamide formation. Avoid high temperatures unless necessary.

    • Choice of Base: A bulky, non-nucleophilic base like DIPEA may be preferable to a smaller one like triethylamine. While the base itself is not the primary nucleophile, it can influence the overall reactivity and environment of the amine.

    • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. If byproduct formation is observed, quench the reaction once the starting amine is consumed to prevent further side reactions.

    • Consider an Alternative Strategy: If SNAr is a persistent issue, especially with highly nucleophilic or sterically unhindered amines, a different synthetic route may be necessary. This could involve modifying the isoquinoline core after the sulfonamide is already in place.

Table 1: Summary of Conditions to Mitigate Side Reactions
Side ReactionFavored ByRecommended Mitigation Strategy
Hydrolysis Presence of water, high temperature, long reaction times.Use anhydrous solvents/reagents, inert atmosphere, low temperature (0°C), add sulfonyl chloride last.
SNAr at C1 High temperature, highly nucleophilic amines, long reaction times.Use low temperature (0°C to RT), monitor reaction closely, consider steric hindrance of amine/base.
Part 3: Key Experimental Protocols
Protocol 1: Standard Synthesis of an Isoquinoline-5-sulfonamide

This protocol is a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound hydrochloride

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or DIPEA (at least 3.0 eq)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous solvent (to make a ~0.1 M solution).

  • Cool the solution to 0°C using an ice bath.

  • Add the base (e.g., Triethylamine, 3.0 eq) dropwise to the stirred solution.

  • In a separate, dry vial, weigh the this compound hydrochloride (1.1 eq) and dissolve it in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cold amine/base mixture over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 4: Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Diagram 1: Desired N-Sulfonylation vs. Hydrolysis Side Reaction

G reagents Amine (R₂NH) + 1-Chloroisoquinoline-5-SO₂Cl + Base product Desired Sulfonamide Product reagents->product  Desired Reaction (Anhydrous Conditions) hydrolysis_product Inactive Sulfonic Acid reagents->hydrolysis_product Hydrolysis Side Reaction water H₂O (Trace Moisture) water->hydrolysis_product

Caption: Competition between desired sulfonylation and hydrolysis.

Diagram 2: N-Sulfonylation vs. C1-Substitution (SNAr)

G cluster_paths Competing Nucleophilic Attack Sites start 1-Chloroisoquinoline-5-SO₂Cl + Amine (R₂NH) sulfonylation Attack at Sulfur Atom (Desired Pathway) start->sulfonylation Low Temp snar Attack at C1 Carbon (SNAr Side Reaction) start->snar High Temp product_sulfonamide N-Sulfonamide Product sulfonylation->product_sulfonamide product_snar 1-Amino-isoquinoline Byproduct snar->product_snar

Caption: Competition between N-sulfonylation and SNAr at C1.

Diagram 3: Troubleshooting Flowchart

G start Reaction Start check_yield Is the yield of desired product low? start->check_yield good_yield Reaction Successful check_yield->good_yield No check_sm Is starting amine recovered? check_yield->check_sm Yes hydrolysis Probable Cause: Sulfonyl Chloride Hydrolysis check_sm->hydrolysis Yes check_byproduct Is a major byproduct observed by LC-MS/NMR? check_sm->check_byproduct No solution_hydrolysis Solution: - Ensure strictly anhydrous conditions. - Use fresh, high-quality reagents. - Run reaction at 0°C. hydrolysis->solution_hydrolysis snar Probable Cause: SNAr at C1 Position check_byproduct->snar Yes unknown Consult further analytical data check_byproduct->unknown No solution_snar Solution: - Lower reaction temperature (0°C). - Avoid prolonged heating. - Monitor reaction closely. snar->solution_snar

Caption: A step-by-step guide to diagnosing reaction issues.

References
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Pharm D GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Ma, D., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1097.
  • Kempe, K., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 11(31), 8225-8231.
  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8073-8085.
  • University of Toronto. (n.d.). HYDROLYSIS.
  • Sławiński, J., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(23), 5756.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

Sources

Technical Support Center: A Guide to Handling Moisture-Sensitive 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 1-Chloroisoquinoline-5-sulfonyl chloride. As a potent building block in medicinal chemistry and drug discovery, this reagent is invaluable for synthesizing a range of sulfonamide derivatives. However, its utility is matched by its reactivity, particularly its acute sensitivity to moisture. This guide is designed to provide you, our fellow researchers and scientists, with the field-proven insights and troubleshooting strategies necessary to ensure successful and reproducible experimental outcomes. Here, we move beyond simple instructions to explain the causality behind our recommended procedures, empowering you to anticipate challenges and optimize your workflow.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Question 1: My sulfonamide synthesis is resulting in a very low, or even zero, yield. What is the primary culprit?

Answer: An unexpectedly low yield is the most frequent issue reported and almost always points to the premature hydrolysis of the this compound. The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, including atmospheric moisture, to form the corresponding 1-chloroisoquinoline-5-sulfonic acid.[1] This sulfonic acid is unreactive towards amines under standard sulfonamide coupling conditions, effectively representing a dead-end for your starting material.

  • Causality Check: Did you use anhydrous solvents? Was your glassware flame- or oven-dried? Was the reaction performed under an inert atmosphere? A "no" to any of these is a likely source of failure. Sulfonyl chlorides' susceptibility to moisture cannot be overstated and is a primary cause of low yields in sulfonamide synthesis.[1]

  • Immediate Corrective Actions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (overnight at >120 °C) or by flame-drying under vacuum and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[1][2]

    • Use High-Quality Anhydrous Solvents: Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passage through a solvent purification system).

    • Implement an Inert Atmosphere: The reaction should be conducted under a positive pressure of dry Argon or Nitrogen using a Schlenk line or a balloon setup.[2][3][4] This is crucial for preventing atmospheric moisture from entering the reaction vessel.

Question 2: My TLC analysis shows multiple spots, including what appears to be unreacted amine and a new, very polar spot at the baseline. What's happening?

Answer: This TLC profile strongly suggests two concurrent problems: reaction failure and byproduct formation.

  • Unreacted Amine: The presence of your starting amine indicates that the sulfonyl chloride was likely consumed by a competing reaction before it could couple with the amine. The most probable cause is, again, hydrolysis.

  • Baseline Spot: The highly polar spot is characteristic of the 1-chloroisoquinoline-5-sulfonic acid byproduct formed from the hydrolysis of your sulfonyl chloride.[1] Its high polarity causes it to adhere strongly to the silica gel, resulting in a low Rf value.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If you have stored your this compound for an extended period or suspect improper storage, it may have already partially hydrolyzed. It is recommended to use a fresh or properly stored batch.[1]

    • Optimize Base Selection: The base is critical. An organic, non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl produced during the reaction. Using an aqueous base like sodium hydroxide under standard conditions will catastrophically hydrolyze the sulfonyl chloride.[1]

    • Control Stoichiometry: Ensure you are using an appropriate amount of base (typically 1.2-1.5 equivalents) to fully neutralize the HCl byproduct. Insufficient base can lead to the protonation of your amine nucleophile, rendering it unreactive.

Question 3: My reaction with a primary amine seems to work, but I'm getting a significant, less polar side product that is difficult to separate. What could this be?

Answer: When reacting sulfonyl chlorides with primary amines (R-NH₂), you can face the issue of bis-sulfonation. The initially formed sulfonamide (R-NH-SO₂-R') still has a proton on the nitrogen. In the presence of a base and excess sulfonyl chloride, this sulfonamide can be deprotonated and react again to form a bis-sulfonated product (R-N(SO₂-R')₂). This side product is less polar than your desired sulfonamide and can complicate purification.

  • Preventative Strategy: The key is to control the stoichiometry and addition rate.

    • Slow Addition: Add the this compound solution dropwise to a solution of the primary amine (and base). This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.[1]

    • Use an Excess of Amine: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help consume the sulfonyl chloride before the second addition can occur.[1]

Troubleshooting Flowchart

Below is a logical diagram to guide you through diagnosing low-yield issues.

G Start Low or No Yield in Sulfonamide Synthesis CheckMoisture Were strict anhydrous conditions used? Start->CheckMoisture CheckReagent Is the sulfonyl chloride reagent old or improperly stored? CheckMoisture->CheckReagent Yes ImplementAnhydrous Root Cause: Hydrolysis Action: 1. Flame/oven-dry all glassware. 2. Use anhydrous solvents. 3. Run under N2 or Ar atmosphere. CheckMoisture->ImplementAnhydrous No CheckBase Was a non-nucleophilic organic base used? CheckReagent->CheckBase No UseFreshReagent Root Cause: Degraded Reagent Action: Use a fresh bottle of This compound. CheckReagent->UseFreshReagent Yes CheckTLC Does TLC show a baseline (polar) byproduct? CheckBase->CheckTLC Yes OptimizeBase Root Cause: Incorrect Base Action: Use anhydrous TEA, Pyridine, or DIPEA. Avoid aqueous bases. CheckBase->OptimizeBase No ConfirmHydrolysis Confirmation: Baseline spot is likely the corresponding sulfonic acid. CheckTLC->ConfirmHydrolysis Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: How must I store and handle this compound to maintain its integrity?

A: Proper storage is non-negotiable. The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[5][6] For long-term storage, we strongly recommend placing the sealed container inside a desiccator with a fresh drying agent or in a controlled inert atmosphere glovebox.[2] Store in a cool, dry, and well-ventilated place away from heat sources.[5] Many suppliers ship this reagent in sealed ampoules or bottles with Sure/Seal™ caps; once opened, the headspace should be flushed with argon or nitrogen before resealing.

Q2: What are the visual signs of degradation?

A: Pure this compound should be a free-flowing solid. If the material appears clumpy, solidified, or has a "wet" appearance, it has likely been exposed to moisture and has begun to hydrolyze into the corresponding sulfonic acid. This degradation reduces the concentration of the active reagent, leading to lower yields.[1]

Q3: What are the critical safety precautions for this reagent?

A: As a reactive sulfonyl chloride, this compound must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] It may cause respiratory irritation.[5]

  • Reactivity Hazards: It is classified as causing skin and serious eye irritation.[5] In the event of contact, rinse the affected area immediately and thoroughly with water.[7] The reaction with amines generates HCl gas, which is corrosive and requires proper scavenging with a base and handling in a fume hood.

Q4: What solvents are recommended for reactions, and which should be avoided?

A: The choice of solvent is dictated by the need to maintain anhydrous conditions while dissolving the reactants.

  • Recommended Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dioxane are common choices. They are relatively inert to the reaction conditions and are good solvents for both the sulfonyl chloride and many amine substrates.[1]

  • Solvents to Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines (if not the intended reagent) must be strictly avoided as they will react with the sulfonyl chloride.

Section 3: Standard Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of a sulfonamide, incorporating best practices for handling this moisture-sensitive reagent.

Protocol: Synthesis of N-Benzyl-1-chloroisoquinoline-5-sulfonamide
  • Glassware Preparation: Place a 50 mL round-bottom flask equipped with a magnetic stir bar in an oven at 125 °C for at least 4 hours (or flame-dry under vacuum). Assemble the flask with a rubber septum while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: In the prepared flask, dissolve benzylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL). Add anhydrous triethylamine (1.5 eq) to the solution via syringe.[1]

  • Reaction Setup: Cool the stirred amine solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate, dry vial, weigh this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM (5 mL). Slowly add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.[1] Monitor the progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the limiting reagent (sulfonyl chloride) is no longer visible.

  • Work-up:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine and triethylamine hydrochloride, followed by saturated sodium bicarbonate solution (1 x 15 mL) to neutralize any remaining acid, and finally with brine (1 x 15 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide product.

Table 1: Recommended Reaction Parameters
ParameterRecommended ChoiceRationale & Causality
Solvent Anhydrous DCM, THF, MeCNAprotic and non-reactive; prevents hydrolysis of the sulfonyl chloride.
Base Triethylamine, Pyridine, DIPEANon-nucleophilic; scavenges HCl without competing with the amine reagent.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming allows it to proceed to completion.
Atmosphere Dry Argon or NitrogenEssential to exclude atmospheric moisture and prevent reagent decomposition.[2]

Section 4: Visualization of Key Workflows

Workflow for Setting Up an Anhydrous Reaction

This diagram illustrates the critical steps for preparing and running a reaction under moisture-free conditions.

G A 1. Glassware Preparation - Oven-dry (>120°C, 4h) or Flame-dry - Assemble hot with septum B 2. Inert Atmosphere - Cool under positive pressure of N2/Ar - Maintain balloon or Schlenk line connection A->B Cooling C 3. Add Anhydrous Solvent & Reagents - Use dry syringes/cannula - Dissolve amine and base first B->C Setup D 4. Cool Reaction Vessel - Use ice bath (0°C) C->D F 6. Slow Addition - Add sulfonyl chloride solution dropwise  via syringe through septum D->F Ready for addition E 5. Prepare Sulfonyl Chloride - Weigh in a dry vial - Dissolve in anhydrous solvent E->F G 7. Reaction & Monitoring - Allow to warm to RT - Monitor by TLC F->G

Caption: Workflow for Anhydrous Reaction Setup.

References

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • J. C. Leffingwell. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • ResearchGate. (2021). How to create inert atmosphere?.
  • J. C. Leffingwell. (2022, February 1). Inert Atmosphere [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Angeles, J. G., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(6), 1823-1827.
  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840.
  • National Center for Biotechnology Information. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
  • Angene Chemical. (2021). Safety Data Sheet: 1-Chloroisoquinoline-5-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central.
  • American Chemical Society. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.

Sources

Technical Support Center: Optimizing Temperature for 1-Chloroisoquinoline-5-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Chloroisoquinoline-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The synthesis, primarily involving chlorosulfonation, is notoriously sensitive to temperature fluctuations at every stage. Proper thermal management is not merely a suggestion but a prerequisite for achieving high yield, purity, and reproducibility. This document provides in-depth, experience-driven answers to the challenges you may encounter.

Core Principles of the Synthesis: A Temperature-Centric View

The most common and direct route to this compound is the electrophilic substitution of 1-chloroisoquinoline with a sulfonating agent, typically chlorosulfonic acid. The reaction is a multi-stage process where temperature control is paramount to navigate the challenges of a highly exothermic initial phase, a thermally-driven reaction completion phase, and a hydrolysis-sensitive workup phase.

Below is a workflow diagram illustrating the critical temperature control points in the synthesis.

G cluster_0 Synthesis Workflow cluster_1 Critical Temperature Parameters A Stage 1: Reagent Addition 1-Chloroisoquinoline added to excess Chlorosulfonic Acid B Stage 2: Reaction Completion Mixture is heated to drive sulfonation to completion A->B Controlled Heating C Stage 3: Quenching Reaction mixture is added to ice/water B->C Cooling then Transfer D Stage 4: Isolation Precipitated product is filtered, washed, and dried C->D Filtration T1 T < 15°C Exotherm Control Prevents Degradation T1->A T2 60-80°C Ensures Reaction Completion Avoids Isomerization T2->B T3 T < 5°C Minimizes Hydrolysis Maximizes Precipitation T3->C

Caption: Workflow for this compound synthesis highlighting critical temperature stages.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and the crude product appears dark or tarry. What's the likely cause?

A1: This is a classic symptom of thermal decomposition, which can occur at two primary stages.

  • Cause 1: Runaway Exotherm During Reagent Addition. The reaction of chlorosulfonic acid with the isoquinoline substrate is highly exothermic.[1] If 1-chloroisoquinoline is added too quickly or the cooling bath is insufficient, localized "hot spots" can form, leading to charring and the formation of intractable byproducts. The reaction should be conducted in a hood with appropriate safety measures.[2]

  • Cause 2: Overheating During the Reaction Driving Stage. While heating is necessary to ensure the reaction goes to completion, exceeding the optimal temperature window can cause the desired sulfonyl chloride to decompose.[3] Sulfonyl chlorides, upon heating, can eliminate sulfur dioxide and chlorine.[4]

Troubleshooting Protocol:

  • Addition Phase:

    • Pre-cool the chlorosulfonic acid to 0-5°C in an ice-salt or acetone/dry ice bath before beginning the addition.

    • Add the 1-chloroisoquinoline portion-wise or as a solution in a suitable solvent, ensuring the internal reaction temperature is strictly maintained, for instance, between 12-15°C.[2]

  • Heating Phase:

    • After the addition is complete, heat the mixture gradually using a thermostatically controlled oil bath.

    • Monitor the reaction by a suitable method (e.g., TLC or HPLC) to determine the point of completion, avoiding prolonged heating. A common range for similar syntheses is 60-80°C for 2-4 hours.[1]

  • Observation: A color change to a dark brown or black is a clear indicator of decomposition.[3] If this occurs, reduce the temperature immediately.

Q2: My final product is heavily contaminated with 1-chloroisoquinoline-5-sulfonic acid. How can I prevent this?

A2: The presence of the corresponding sulfonic acid is almost always due to the hydrolysis of the sulfonyl chloride product. This is an extremely common issue, as sulfonyl chlorides react with water.[4]

  • Cause: High Temperature During Quenching and Workup. The most critical point for hydrolysis is the quenching step, where the reaction mixture is added to water/ice to precipitate the product and decompose excess chlorosulfonic acid. If the temperature of the quench mixture rises significantly, the rate of hydrolysis of your product will increase dramatically.

Troubleshooting Protocol:

  • Prepare the Quench: Use a large excess of crushed ice in a vigorously stirred vessel. You can add a small amount of water to create a stirrable slurry.[2]

  • Controlled Addition: Add the reaction mixture dropwise or in a thin stream to the ice slurry, ensuring the quench temperature never exceeds 5°C.[1][5] This is a crucial step.

  • Filtration and Washing: After precipitation is complete, filter the solid product quickly. Wash the filter cake with copious amounts of ice-cold water to remove any residual acid.

  • Drying: Do not heat the product while it is still wet, as this will accelerate decomposition.[2] Dry the material under vacuum at a low temperature (e.g., <35°C).[6]

Q3: I am observing a significant amount of an isomeric impurity in my final product. How can temperature control help?

A3: In the sulfonation of isoquinoline systems, the formation of positional isomers (e.g., the 8-sulfonyl chloride) is a known challenge.[1] While substrate electronics play the primary role in directing the substitution, reaction temperature is a key parameter for controlling regioselectivity.

  • Cause: High Temperature During the Initial Sulfonation. Electrophilic aromatic substitution reactions can be sensitive to temperature. Higher temperatures can sometimes overcome the activation energy barrier to form the thermodynamically stable, but undesired, isomer.

Troubleshooting Protocol:

  • Maintain Low Addition Temperature: As detailed in Q1, a strictly controlled, low temperature during the addition of the substrate to the chlorosulfonic acid is critical. A temperature range of 10°C to 40°C is often preferred for the initial reaction phase after addition in related syntheses.[1]

  • Optimize Heating Profile: Experiment with a lower temperature for the reaction-driving phase (e.g., 60°C instead of 80°C) for a longer period. This may favor the kinetically preferred 5-isomer over other possibilities.

  • Purification: If isomer formation is unavoidable, purification can sometimes be achieved by converting the sulfonyl chloride mixture to its hydrochloride salt, which may have different solubility properties, allowing for selective precipitation.[1]

Frequently Asked Questions (FAQs)

Q: What are the recommended temperature parameters for this synthesis? A: Based on established protocols for analogous compounds, the following temperature ranges serve as an excellent starting point for optimization.

StageProcessRecommended Temperature RangeRationale
1Reagent Addition 0°C to 15°CTo control the initial exotherm and prevent degradation.[2]
2Reaction Driving 60°C to 80°CTo ensure complete conversion to the sulfonyl chloride.[1]
3Quenching -5°C to 5°CTo minimize hydrolysis of the product to sulfonic acid.[1][5]
4Drying < 35°C (under vacuum)To prevent thermal decomposition of the wet product.[2][6]

Q: Can I use a two-step process with sulfur trioxide (SO₃) and then thionyl chloride (SOCl₂)? A: Yes, this is a viable alternative to using chlorosulfonic acid directly. The temperature considerations remain similar:

  • Sulfonation: The reaction of 1-chloroisoquinoline with SO₃ is also highly exothermic. A typical procedure involves adding the substrate to liquid SO₃ while maintaining the temperature around 30°C.[5]

  • Chlorination: After the sulfonation is complete, thionyl chloride is added. This mixture is then heated, often to around 70°C, to convert the sulfonic acid intermediate to the desired sulfonyl chloride.[1][5] The same strict temperature control during the subsequent quench is required.

Q: What are the most critical safety precautions related to temperature? A: The primary safety concern is a runaway reaction.

  • Reagents: Chlorosulfonic acid, sulfur trioxide, and thionyl chloride are highly corrosive and react violently with water.[5] Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exotherm Management: Always have a sufficiently large and effective cooling bath ready. Never add the reagents in reverse order (i.e., do not add water or the substrate to a large volume of the sulfonating agent without cooling). For larger scale reactions, consider an addition funnel for controlled delivery.

  • Quenching: The quenching process releases large volumes of HCl gas.[2] Ensure the fume hood has strong airflow and perform the addition slowly to control the rate of gas evolution.

References

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 388–390.
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
  • Google Patents. (n.d.). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.

Sources

Technical Support Center: Byproduct Characterization in 4-Methylisoquinoline-5-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-methylisoquinoline-5-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and subsequent reactions of this critical intermediate, particularly in the context of Rho-kinase (ROCK) inhibitor development.[1][2] Our focus is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation and reaction optimization.

Q1: What are the most prevalent byproducts I should expect when synthesizing and using 4-methylisoquinoline-5-sulfonyl chloride?

A1: Based on extensive laboratory experience and literature, you are most likely to encounter two primary byproducts:

  • 4-methylisoquinoline-8-sulfonyl chloride: This is a positional isomer formed during the initial sulfonation of 4-methylisoquinoline.[3] The electrophilic substitution can occur at both the C5 and C8 positions of the isoquinoline ring.[4]

  • 4-methylisoquinoline-5-sulfonic acid: This is the hydrolysis product of your desired sulfonyl chloride.[3] Sulfonyl chlorides are highly susceptible to reaction with water, which can be present as residual moisture in your reagents or introduced during workup.[5]

Q2: What factors influence the formation of the undesired 4-methylisoquinoline-8-sulfonyl chloride isomer, and how can I minimize it?

A2: The regioselectivity of the sulfonation reaction is a critical factor. The formation of the 8-isomer is influenced by both electronic and steric effects.[4][6] While the benzene ring of the isoquinoline is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring, both the C5 and C8 positions are activated.[4]

To minimize the formation of the 8-isomer, precise temperature control during the sulfonation step is paramount.[3] It is highly recommended to perform small-scale optimization reactions to determine the ideal temperature profile for your specific setup, as lower temperatures often favor the formation of the desired 5-isomer.

Q3: My reaction with a primary amine is giving me a significant amount of a higher molecular weight byproduct. What could this be?

A3: When reacting 4-methylisoquinoline-5-sulfonyl chloride with a primary amine, you may observe the formation of a bis-sulfonylated product. This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This is more likely to occur if an excess of the sulfonyl chloride and a strong base are used. To mitigate this, it is advisable to use a stoichiometric amount or a slight excess of the amine.[1]

Q4: I'm observing low yields in my sulfonamide synthesis. What are the likely culprits?

A4: Low yields in sulfonamide synthesis can often be traced back to a few common issues:

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, 4-methylisoquinoline-5-sulfonyl chloride is moisture-sensitive. Ensure all glassware is oven-dried and that you are using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines will react more slowly. In these cases, you may need to increase the reaction temperature, use a more forcing solvent like DMF, or add a catalyst such as 4-dimethylaminopyridine (DMAP).[5]

  • Inappropriate Base: The base is crucial for neutralizing the HCl generated during the reaction. A non-nucleophilic, sterically hindered base like triethylamine or pyridine is generally preferred to avoid competition with your amine nucleophile.[3]

II. Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter in your experiments.

Issue 1: Presence of an Impurity with the Same Mass as the Starting Material in the Final Product
Possible Cause Troubleshooting Steps
Isomeric Byproduct (4-methylisoquinoline-8-sulfonyl chloride) 1. Confirm Isomer Presence: Utilize HPLC analysis to resolve the two isomers. Develop a method using a C18 column with a mobile phase of acetonitrile and water, potentially with an acidic modifier like formic acid for better peak shape.[3] 2. Optimize Sulfonation: Re-evaluate your sulfonation protocol. Carefully control the temperature, aiming for lower temperatures to favor the 5-isomer. 3. Purification: If the isomer is present, purification can be challenging due to similar polarities. Flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) may be effective. In some cases, crystallization can be used to isolate the desired isomer.
Issue 2: Low Yield of the Desired Sulfonamide Product
Possible Cause Troubleshooting Steps
Hydrolysis of 4-methylisoquinoline-5-sulfonyl chloride 1. Verify Anhydrous Conditions: Ensure all solvents are freshly dried and that glassware was oven-dried immediately before use. Run the reaction under a positive pressure of an inert gas. 2. Check Reagent Quality: Use a fresh bottle of 4-methylisoquinoline-5-sulfonyl chloride or verify the purity of your existing stock by ¹H NMR. The presence of a significant peak corresponding to the sulfonic acid indicates degradation.
Bis-sulfonylation of Primary Amine 1. Adjust Stoichiometry: Use a 1:1 or a slight excess (1.1 equivalents) of the primary amine relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride in the reaction mixture.
Sterically Hindered or Electron-Poor Amine 1. Increase Reaction Temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor for decomposition. 2. Use a Catalyst: Add a catalytic amount (e.g., 0.1 equivalents) of DMAP to the reaction.[5]

III. Experimental Protocols & Data

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for the analytical separation of 4-methylisoquinoline-5-sulfonyl chloride and its 8-isomer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, ramp to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Table 1: Predicted Spectroscopic Data for Isomer Characterization
Compound ¹H NMR (Predicted, in CDCl₃) ¹³C NMR (Predicted, in CDCl₃) Key IR Absorptions (cm⁻¹)
4-methylisoquinoline-5-sulfonyl chloride ~9.0 (s, 1H), ~8.2-8.0 (m, 2H), ~7.8-7.6 (m, 2H), ~2.6 (s, 3H)Aromatic carbons in the range of ~120-155 ppm, with the carbon bearing the sulfonyl chloride group being significantly downfield. Methyl carbon around 20-25 ppm.~1375 (asymmetric SO₂) and ~1180 (symmetric SO₂)[1]
4-methylisoquinoline-8-sulfonyl chloride Distinct aromatic proton shifts compared to the 5-isomer due to the different substitution pattern. The proton at C1 may be shifted further downfield.The carbon at C8 will show a significant downfield shift. The overall pattern of aromatic carbons will differ from the 5-isomer.~1375 (asymmetric SO₂) and ~1180 (symmetric SO₂)

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

IV. Visualizing Reaction Pathways and Workflows

Diagram 1: Key Byproduct Formation Pathways

Byproduct_Formation 4-Methylisoquinoline 4-Methylisoquinoline Sulfonation Sulfonation 4-Methylisoquinoline->Sulfonation H₂SO₄/SO₃ 4-Methylisoquinoline-5-sulfonic acid 4-Methylisoquinoline-5-sulfonic acid Sulfonation->4-Methylisoquinoline-5-sulfonic acid Desired Intermediate 4-Methylisoquinoline-8-sulfonic acid 4-Methylisoquinoline-8-sulfonic acid Sulfonation->4-Methylisoquinoline-8-sulfonic acid Isomeric Intermediate Chlorination Chlorination 4-Methylisoquinoline-5-sulfonic acid->Chlorination SOCl₂ or (COCl)₂ 4-Methylisoquinoline-5-sulfonyl chloride 4-Methylisoquinoline-5-sulfonyl chloride Chlorination->4-Methylisoquinoline-5-sulfonyl chloride Desired Product Hydrolysis Hydrolysis 4-Methylisoquinoline-5-sulfonyl chloride->Hydrolysis H₂O Reaction with Primary Amine Reaction with Primary Amine 4-Methylisoquinoline-5-sulfonyl chloride->Reaction with Primary Amine R-NH₂ Hydrolysis->4-Methylisoquinoline-5-sulfonic acid Hydrolysis Byproduct Desired Sulfonamide Desired Sulfonamide Reaction with Primary Amine->Desired Sulfonamide Bis-sulfonated Byproduct Bis-sulfonated Byproduct Reaction with Primary Amine->Bis-sulfonated Byproduct

Caption: Byproduct formation pathways in the synthesis and reaction of 4-methylisoquinoline-5-sulfonyl chloride.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

Troubleshooting_Workflow start Low Sulfonamide Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reaction_conditions Review Reaction Conditions (Temp, Time, Base) check_reagents->check_reaction_conditions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents analyze_crude Analyze Crude Reaction Mixture (TLC, HPLC, NMR) check_reaction_conditions->analyze_crude unreacted_sm Unreacted Starting Materials Present? analyze_crude->unreacted_sm byproducts Significant Byproducts Observed? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions (Increase Temp, Change Base/Solvent) unreacted_sm->optimize_conditions Yes identify_byproducts Identify Byproduct Structures byproducts->identify_byproducts Yes success Improved Yield optimize_conditions->success purify_reagents->start Re-run Reaction adjust_stoichiometry Adjust Stoichiometry or Addition Rate identify_byproducts->adjust_stoichiometry adjust_stoichiometry->success

Caption: A stepwise workflow for troubleshooting low yields in sulfonamide synthesis.

V. References

  • Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • An, G., et al. (2018). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. [Link]

  • Li, J., et al. (2020). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. ResearchGate. [Link]

  • Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • El-Sayed, M. A. A. (2012). Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[1][5][7]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

  • Yuan, C., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Request PDF. (n.d.). Electronic and Steric Manipulation of the Preagostic Interaction in iso-Quinoline Complexes of Rh(I). [Link]

  • ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective remote C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis. [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • PubChem. (n.d.). 4-Methylisoquinoline-5-sulfonyl chloride. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]

  • YMC Co., Ltd. (n.d.). Guides for method development. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Method Development by High Performance Liquid Chromatography. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • PubMed Central. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • ResearchGate. (2022). Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). [Link]

  • PubChemLite. (n.d.). 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). [Link]

  • PubMed. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

Sources

Overcoming solubility issues in 1-Chloroisoquinoline-5-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-Chloroisoquinoline-5-sulfonyl chloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on overcoming solubility issues that can impede reaction success. Here, we synthesize fundamental chemical principles with field-proven troubleshooting strategies to ensure the integrity and efficiency of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to dissolve?

A: The solubility challenge stems from the molecule's distinct structural features. It possesses a large, relatively rigid aromatic isoquinoline ring system, which contributes to strong crystal lattice energy in its solid state. While the sulfonyl chloride group adds polarity, the overall molecule has limited solubility in a wide range of common organic solvents. The commercially available hydrochloride salt form further complicates solubility profiles, often requiring specific solvent systems or the use of a base to liberate the free amine for dissolution in organic media.[1]

Q2: My reaction fails to initiate or proceeds very slowly. How can I be sure it's a solubility issue?

A: Visual inspection is the first step. If you observe suspended solid material (either your starting sulfonyl chloride or amine) that does not dissolve upon initial mixing, solubility is the likely culprit. A clear, homogenous reaction mixture is ideal. Solubility issues can lead to low or no product yield because the reactants cannot interact effectively in the solution phase.[2] Monitoring the reaction by TLC or LC-MS will show unconsumed starting materials with little to no product formation over time.

Q3: What are the best "first-line" solvents to try for reactions with this compound?

A: Aprotic solvents are generally recommended to prevent hydrolysis of the reactive sulfonyl chloride group.[2] Start with moderately polar aprotic solvents. Dichloromethane (DCM) and acetonitrile (ACN) are excellent starting points. If solubility remains poor, transitioning to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) can be beneficial, especially for more sluggish reactions.[2][3]

Q4: Can I just heat the reaction to force everything into solution?

A: While increasing temperature generally improves solubility, it must be done with extreme caution.[4] Sulfonyl chlorides are thermally sensitive and prone to degradation.[5] More importantly, the primary competing reaction is hydrolysis from trace moisture, which is accelerated at higher temperatures.[6][7] This side reaction converts your starting material into the unreactive 4-methylisoquinoline-5-sulfonic acid, irreversibly halting your desired reaction.[7] A modest temperature increase (e.g., to 40-50 °C) can be attempted, but only after ensuring a scrupulously anhydrous setup.

Troubleshooting Guides & Protocols

This section provides detailed, actionable guides for systematically addressing solubility and related issues.

Guide 1: Systematic Solvent Screening for Optimal Solubility

When facing poor solubility of either the sulfonyl chloride or the amine coupling partner, a systematic screening process is the most reliable path forward.

Causality: The principle of "like dissolves like" governs solubility. A solvent's polarity, hydrogen bonding capability, and dielectric constant determine its effectiveness in solvating the reactants and transition state. The goal is to find a solvent or co-solvent system that dissolves all reactants without promoting side reactions.[8]

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Dispense 5-10 mg of this compound (or your poorly soluble amine) into several small, dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a single anhydrous solvent from the screening list below.

  • Observation: Agitate each vial at room temperature for 5-10 minutes. Record visual observations (e.g., "fully dissolved," "partially soluble," "insoluble").

  • Gentle Heating (Optional): If a compound is insoluble at room temperature, gently warm the vial to 40 °C and observe any change in solubility. Note any color change, which could indicate decomposition.[5]

  • Selection: Choose the solvent that provides the best solubility at the lowest comfortable temperature for your reaction.

Data Presentation: Solvent Selection Table

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Toluene2.4111Low polarity. Good for nonpolar amines.
Dichloromethane (DCM)3.140Excellent first choice. Good general-purpose solvent.[2]
Tetrahydrofuran (THF)4.066Good for many reactions, but must be anhydrous. Can form peroxides.
Acetonitrile (ACN)5.882Good polar aprotic option. Often used for sulfonamide synthesis.[1]
N,N-Dimethylformamide (DMF)6.4153High polarity. Use when other solvents fail. Can be difficult to remove.[2]
Dimethyl Sulfoxide (DMSO)7.2189Very high polarity. Use as a last resort; can complicate workup.

Solvent data sourced from publicly available chemical data repositories.[3]

Guide 2: Optimizing Reactions with Insoluble Nucleophiles (Amines)

Often, the sulfonyl chloride dissolves, but the amine partner does not. This is common with complex, polar, or zwitterionic amines.

Causality: The reaction rate is dependent on the concentration of both reactants in the solution phase. If one reactant is present only as a suspended solid, the reaction is limited to the solid-liquid interface, resulting in extremely slow or negligible conversion.

Workflow Diagram: Troubleshooting Solubility Issues

G cluster_sol Solubility Troubleshooting start Low Yield or No Reaction check_solubility Is the reaction mixture a clear, homogenous solution? start->check_solubility troubleshoot_sol Initiate Solubility Troubleshooting Protocol check_solubility->troubleshoot_sol No other_issues Problem is not solubility. Investigate other factors: - Reagent Purity/Stability [1] - Base Strength [1] - Reaction Temperature [4] - Nucleophile Reactivity [1] check_solubility->other_issues Yes no_sol NO screen_solvents 1. Perform Solvent Screen (See Guide 1) troubleshoot_sol->screen_solvents yes_sol YES adjust_conc 2. Attempt Higher Dilution (e.g., double solvent volume) screen_solvents->adjust_conc adjust_temp 3. Cautiously Increase Temp (e.g., RT -> 40°C) adjust_conc->adjust_temp use_cosolvent 4. Use a Co-solvent (e.g., DCM/DMF mixture) adjust_temp->use_cosolvent

Caption: Decision workflow for diagnosing and addressing reaction failures.

Protocol 2: Reaction Setup for Poorly Soluble Amines

  • Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the poorly soluble amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in your chosen anhydrous solvent (e.g., ACN).[1][2]

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve the this compound (1.1 equivalents) in the same anhydrous solvent.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine suspension at 0 °C (ice bath) over 30-60 minutes.[2] The slow addition maintains a low concentration of the sulfonyl chloride, allowing it to react with the small amount of dissolved amine as it becomes available, gradually pulling the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Perform a standard aqueous workup and extraction with a suitable organic solvent like DCM or ethyl acetate.[2]

Guide 3: Managing Instability and Hydrolysis

The sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis by water, which is often the most significant competing reaction.[7]

Causality: Nucleophilic attack by water on the sulfur atom forms the corresponding sulfonic acid. This byproduct is unreactive towards amines and represents a loss of your starting material. The reaction also produces HCl, which can create an acidic microenvironment that may degrade sensitive substrates.[7]

Diagram: Factors Influencing Reagent & Product Solubility

G center Reaction Solubility Solvent Solvent Properties center->Solvent Solute Reactant/Product Properties center->Solute Conditions Reaction Conditions center->Conditions Polarity Polarity & Dielectric Solvent->Polarity BP Boiling Point Solvent->BP Structure Molecular Structure & Crystal Lattice Solute->Structure FunctionalGroups Functional Groups Solute->FunctionalGroups Temp Temperature Conditions->Temp Conc Concentration Conditions->Conc

Sources

Technical Support Center: Stability of 1-Chloroisoquinoline-5-sulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Chloroisoquinoline-5-sulfonyl chloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The principal degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by acid or base, results in the formation of the corresponding 1-chloroisoquinoline-5-sulfonic acid and hydrochloric acid (HCl).[1][2] The generation of HCl can further accelerate the degradation of the compound and may affect the pH and stability of your experimental system.

Compound This compound Products 1-Chloroisoquinoline-5-sulfonic acid + HCl Compound->Products Hydrolysis Water H₂O (Moisture) Water->Products

Caption: Primary hydrolytic degradation pathway.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To ensure the longevity and purity of your this compound solutions, adherence to strict storage protocols is critical. As a general best practice for sulfonyl chlorides, solutions should be prepared in anhydrous aprotic solvents and stored under an inert atmosphere.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider temperatures of -20°C.Reduces the rate of potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere such as argon or nitrogen.Prevents contact with atmospheric moisture, which leads to hydrolysis.[2]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents moisture ingress and potential corrosion from HCl formation.[1][2]
Light Protect from light by using amber vials or storing in the dark.Minimizes the risk of potential photolytic degradation of the isoquinoline ring.[2][3]

Q3: Which solvents and reagents are compatible or incompatible with this compound?

The reactivity of the sulfonyl chloride group dictates its compatibility with various solvents and reagents. Choosing an appropriate solvent is paramount to preventing premature degradation of the compound.

CategoryExamplesCompatibility & Hazard
Protic Solvents Water, Methanol, EthanolIncompatible: Reacts to form sulfonic acids or sulfonate esters.[2]
Aprotic Solvents (Anhydrous) Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Compatible: Generally suitable for preparing stock solutions. Ensure the solvent is anhydrous.
Strong Bases Sodium hydroxide, Potassium carbonateIncompatible: Reacts violently and promotes rapid degradation.[2]
Amines Ammonia, TriethylamineIncompatible: Reacts readily to form sulfonamides.[2]
Strong Oxidizing Agents Peroxides, NitratesIncompatible: Potential for vigorous reactions.[2]

Q4: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?

The hydrolytic stability of sulfonyl chlorides is highly dependent on pH. While moderately stable under neutral aqueous conditions, the rate of hydrolysis increases significantly in basic media due to hydroxide-catalyzed degradation.[4] Acidic conditions can also promote hydrolysis, though often to a lesser extent than basic conditions. Therefore, if your experimental protocol requires the use of aqueous buffers, it is crucial to prepare the solution of this compound in an anhydrous organic solvent and add it to the aqueous system immediately before the experiment begins.

Troubleshooting Guide

Problem: My experimental results are inconsistent or show lower than expected activity.

This issue is frequently traced back to the degradation of the this compound stock solution. The compound may have hydrolyzed, reducing the effective concentration of the active reagent.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution for your experiments, especially for sensitive assays. Do not use solutions that have been stored for extended periods unless their stability under those conditions has been validated.

  • Verify Solvent Quality: Ensure that the solvent used for the stock solution is anhydrous. Use a new, sealed bottle of anhydrous solvent if possible.

  • Perform a Purity Check: If you suspect degradation, the purity of the stock solution can be assessed using analytical techniques such as HPLC. A degraded sample will show a peak for the parent compound and additional peaks corresponding to degradation products, such as the sulfonic acid.

Problem: How can I experimentally determine the stability of this compound in my specific experimental buffer?

If your research requires incubating the compound in a specific buffer for a period of time, it is essential to perform a stability study. The following protocol provides a general framework for assessing hydrolytic stability.

cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Analysis Prep_Stock 1. Prepare Stock Solution (in anhydrous Acetonitrile) Prep_Standards 2. Create HPLC Calibration Standards Prep_Stock->Prep_Standards Prep_Samples 3. Prepare Test Samples (Spike stock into buffer) Prep_Stock->Prep_Samples T0 4. Analyze T=0 Sample (Immediately after prep) Prep_Samples->T0 Incubate 5. Incubate Samples (at desired temperature) T0->Incubate Timepoints 6. Withdraw & Analyze Aliquots (at T=1, 2, 4, 8, 24h etc.) Incubate->Timepoints Quantify 7. Quantify Peak Area of parent compound Timepoints->Quantify Plot 8. Plot Concentration vs. Time Quantify->Plot HalfLife 9. Calculate Half-Life (t½) Plot->HalfLife

Caption: Workflow for assessing compound stability.

Experimental Protocol: Assessment of Hydrolytic Stability

Objective: To quantify the rate of degradation of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN)

  • Your specific experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous ACN. From this stock, create a series of calibration standards by diluting with ACN.

  • Sample Preparation: In a clean vial, add your experimental buffer. Spike in a small volume of the 10 mM stock solution to achieve the final desired concentration (e.g., 100 µM). The final percentage of ACN should be kept low to be representative of your experimental conditions.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the sample into the HPLC system to determine the initial concentration.

    • Store the sample vial under your desired experimental conditions (e.g., 25°C or 37°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot and analyze it by HPLC.

  • Data Analysis:

    • For each time point, quantify the peak area corresponding to the intact this compound.

    • Plot the concentration of the compound as a function of time.

    • From this plot, you can determine the degradation kinetics and calculate the compound's half-life (t½) in your specific medium.

This empirical data will be invaluable for designing your experiments and interpreting your results with confidence.

References

  • SDFineChem. (n.d.). SULPHURYL CHLORIDE.
  • Sciencemadness. (2023). Sulfuryl chloride.
  • Lookchem. (n.d.). Cas 105627-81-4,this compound Hydrochloride.
  • (n.d.).
  • PubChem. (n.d.). This compound, 98% Purity, C9H5Cl2NO2S, 1 gram.
  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride | C9H5Cl2NO2S | CID 86193810.
  • PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932.
  • D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
  • MDPI. (n.d.). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review.
  • D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. PubMed.
  • NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.
  • (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine.

Sources

Technical Support Center: Solvent Selection for Reactions with 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving 1-Chloroisoquinoline-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance their experimental outcomes through informed solvent selection. We will move beyond conventional choices to explore effective, sustainable alternatives, providing troubleshooting advice and detailed protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the standard solvents for reactions with this compound and what are their limitations?

Traditionally, reactions with sulfonyl chlorides, including this compound, are performed in aprotic solvents.[1][2] The primary goal is to dissolve the starting materials while minimizing side reactions, particularly hydrolysis.

Commonly used solvents include:

  • Dichloromethane (DCM): Offers excellent solubility for a wide range of organic compounds and is relatively inert. However, it is a chlorinated solvent with significant environmental and health concerns, leading many organizations to phase out its use.[3]

  • Acetonitrile (ACN): A polar aprotic solvent that can facilitate reactions with less reactive nucleophiles. It is water-miscible, requiring stringent anhydrous conditions.

  • Tetrahydrofuran (THF): A versatile ethereal solvent. Its main drawback is the potential for peroxide formation, requiring stabilizers and careful handling.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, often used for sluggish reactions or when reactants have poor solubility in other solvents.[2] However, it can be difficult to remove due to its high boiling point and may participate in side reactions at elevated temperatures.

The principal limitations of these solvents are their environmental impact, potential for undesirable side reactions, and the rigorous anhydrous conditions required for their use.[3]

Q2: My sulfonylation reaction is failing or giving low yields. How can the solvent be the cause?

When a reaction with this compound fails, the solvent is a primary suspect. Here are common solvent-related issues:

  • Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water, which converts them into the corresponding unreactive sulfonic acids.[1][2][4] Even trace amounts of moisture in the solvent can significantly reduce the yield.

  • Poor Solubility: If your nucleophile (amine or alcohol) is not fully dissolved, the reaction becomes heterogeneous and slow, often leading to incomplete conversion.

  • Solvent Reactivity: While generally used as inert media, some solvents can react under specific conditions. For example, using a tertiary amine like triethylamine as a base in certain solvents can sometimes lead to the formation of complex mixtures.[2]

  • Inappropriate Polarity: The solvent's polarity influences the reaction rate. For SN2 and SNAr type reactions, polar aprotic solvents are favored as they solvate the cation without strongly hydrogen-bonding to the nucleophile, thus increasing its reactivity.[5] A solvent with suboptimal polarity can render the reaction impractically slow.

Q3: What alternative, "greener" solvents can I consider for my reaction?

The field of green chemistry offers several sustainable alternatives to traditional petrochemical solvents.[6][7][8] These solvents are often derived from renewable resources, are biodegradable, and have lower toxicity.[6][7][8]

Key alternative solvent classes include:

  • Bio-Derived Solvents:

    • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, it is an excellent substitute for THF and DCM. It has lower water miscibility than THF, making extractions easier, and is more resistant to peroxide formation.

    • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can replace DMF and NMP in many applications.[5]

  • Ionic Liquids (ILs): These are salts that are liquid at or near room temperature.[7] They are non-volatile, which eliminates emissions of volatile organic compounds (VOCs).[7] Their properties can be tuned by modifying the cation and anion, allowing for task-specific solvent design.[6] ILs have been successfully used as media for sulfonylation reactions.[9]

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components.[8] They are often biodegradable, inexpensive, and simple to prepare, making them attractive green media for synthesis.[8][10]

  • Water: Although counterintuitive for a moisture-sensitive reagent, reactions can sometimes be performed in water under specific conditions (e.g., Schotten-Baumann conditions or for substrates with very low water solubility). The low solubility of the sulfonyl chloride can protect it from rapid hydrolysis, allowing the desired reaction with a water-soluble nucleophile to occur at the interface or in a biphasic system.[11][12]

Troubleshooting and Solvent Selection Guide

Navigating the choice of a solvent requires a logical approach based on the specific parameters of your experiment. The following workflow provides a decision-making framework for selecting an appropriate solvent.

Solvent_Selection_Workflow start Start: Define Reaction (Nucleophile, Temp, Scale) solubility_check Step 1: Solubility Check Are all reactants soluble in a 'standard' aprotic solvent (e.g., ACN, DCM)? start->solubility_check hydrolysis_risk Step 2: Assess Hydrolysis Risk Is the nucleophile highly water-soluble or the reaction slow? solubility_check->hydrolysis_risk Yes troubleshoot Troubleshooting Required solubility_check->troubleshoot No green_consideration Step 3: Consider Green Alternatives Is sustainability a priority? hydrolysis_risk->green_consideration Low Risk hydrolysis_risk->troubleshoot High Risk (Consider biphasic or phase-transfer catalysis) standard_path Standard Aprotic Solvents (DCM, ACN, THF) green_consideration->standard_path No green_path_start Explore Green Solvents green_consideration->green_path_start Yes me_thf 2-MeTHF (Good general replacement for DCM/THF) green_path_start->me_thf cyrene Cyrene™ (For reactions needing high polarity, replaces DMF/NMP) green_path_start->cyrene des_il Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) (For specialized applications, catalyst recycling) green_path_start->des_il polar_aprotic Switch to more polar solvent (e.g., ACN, DMF, or Cyrene™) troubleshoot->polar_aprotic

Caption: Decision workflow for solvent selection.

Core Reaction and Primary Side Reaction

Understanding the competing pathways is crucial for optimizing your reaction. The primary desired reaction is the nucleophilic attack on the sulfonyl chloride. The main competing side reaction is hydrolysis.

Reaction_Pathways reactant 1-Chloroisoquinoline- 5-sulfonyl chloride product Desired Product (Sulfonamide) reactant->product  Desired Path (Anhydrous Conditions) side_product Side Product (Sulfonic Acid) reactant->side_product  Side Reaction Path (Moisture Present) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product water Water (H₂O) (Contaminant) water->side_product

Caption: Desired reaction vs. hydrolysis side reaction.

Solvent Properties Comparison

This table summarizes the properties of conventional and alternative solvents to aid in selection.

SolventTypeBoiling Point (°C)Key Properties & Hazards
Dichloromethane (DCM) Chlorinated Aprotic40Effective solvent, non-flammable. Suspected carcinogen, high environmental impact.
Acetonitrile (ACN) Polar Aprotic82Good for less reactive nucleophiles. Toxic, requires strictly anhydrous conditions.
N,N-Dimethylformamide (DMF) Polar Aprotic153High polarity, dissolves many compounds. High boiling point, difficult to remove, teratogen.
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived Ether80Excellent green alternative to DCM/THF. Lower water miscibility than THF.
Cyrene™ Bio-derived Dipolar Aprotic227Biodegradable replacement for DMF/NMP. High boiling point, can be viscous.
Deep Eutectic Solvents (DES) Green Solvent SystemVariableNon-volatile, often biodegradable, tunable properties.[10] May require specific workup procedures.
Ionic Liquids (ILs) Green Solvent System>100 (High)Non-volatile, thermally stable, recyclable.[7] Can be expensive, may be difficult to separate from product.
Experimental Protocol: General Procedure for Sulfonamide Synthesis in 2-MeTHF

This protocol provides a template for substituting a traditional chlorinated solvent with a greener alternative, 2-MeTHF.

Objective: To synthesize an N-substituted-1-chloroisoquinoline-5-sulfonamide using 2-MeTHF as the reaction solvent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine or DBU, 1.5 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: All glassware must be oven or flame-dried before use. Assemble the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous 2-MeTHF. Stir the solution at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate portion of anhydrous 2-MeTHF. Add this solution dropwise to the stirring amine/base solution at 0 °C (ice bath). Controlling the temperature is important to manage the exothermicity of the reaction.[13]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. The 2-MeTHF layer should separate cleanly from the aqueous layer.

    • Separate the layers and extract the aqueous phase one more time with 2-MeTHF.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and finally, brine.[2]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either recrystallization or column chromatography on silica gel to obtain the pure sulfonamide.

This protocol provides a robust, self-validating system. Successful product formation, confirmed by characterization (NMR, MS), validates the choice of 2-MeTHF as an effective and more sustainable solvent for this transformation.

References
  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. [Link]
  • Ingenta Connect. Green Solvents in Organic Synthesis: An Overview. [Link]
  • Wikipedia. Green solvent. [Link]
  • ResearchGate. (PDF) Green Solvents in Organic Synthesis. [Link]
  • Royal Society Open Science. (2019).
  • PrepChem.com. Synthesis of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. [Link]
  • Green Chemistry (RSC Publishing). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. [Link]
  • PubMed Central. (2021).
  • Progress in Chemistry. (2022).
  • ACS Publications. (2009).
  • RSC Publishing. (2025).
  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
  • ResearchGate. (PDF) Sulfonation chemistry - more sustainable approaches. [Link]
  • MDPI. (2019).
  • Google Patents.
  • Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
  • PMC - NIH. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
  • Taylor & Francis Online. (2024). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
  • Wikipedia. Sulfonyl halide. [Link]
  • ResearchGate.
  • Taylor & Francis Online. (2024). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
  • Google Patents. Preparation method of 5-isoquinoline sulfonyl chloride.
  • LookChem. Cas 105627-81-4,this compound Hydrochloride. [Link]
  • Pharmaffiliates. CAS No : 141519-77-9 | Product Name : 1-Chloro-5-isoquinolinesulfonyl Chloride. [Link]
  • PubChem. 1-Chloroisoquinoline-6-sulfonyl chloride. [Link]
  • PubChem. Isoquinoline, 1-chloro-. [Link]
  • PubChem. Isoquinoline-5-sulfonyl chloride hydrochloride. [Link]
  • Autech. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4. [Link]
  • Google Patents. Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.

Sources

Preventing hydrolysis of 1-Chloroisoquinoline-5-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Aqueous Workup

Introduction: The Challenge of Hydrolysis

1-Chloroisoquinoline-5-sulfonyl chloride is a valuable reagent in medicinal chemistry, often used to introduce the 1-chloroisoquinoline-5-sulfonamide moiety, a key pharmacophore in various kinase inhibitors. However, like most sulfonyl chlorides, it is highly susceptible to hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding and often undesired sulfonic acid. This hydrolysis not only consumes the starting material, leading to reduced yields, but also complicates purification. Understanding and controlling this side reaction is paramount for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How quickly does this compound hydrolyze?

While specific kinetic data for every sulfonyl chloride is not always available, heteroaromatic sulfonyl chlorides are known to be highly reactive.[1][2] The rate of hydrolysis is significantly influenced by factors such as temperature, pH, and the presence of nucleophilic catalysts.[3] In aqueous environments, particularly under neutral or basic conditions, hydrolysis can be rapid, leading to significant product loss in a matter of minutes to hours.

Q2: What is the primary byproduct of hydrolysis?

The reaction of this compound with water yields 1-Chloroisoquinoline-5-sulfonic acid.[4] This sulfonic acid is typically more polar than the parent sulfonyl chloride and can be difficult to separate from polar products, such as sulfonamides.

Q3: Can I visually detect decomposition?

Signs of decomposition, including hydrolysis, can include a change in the physical appearance of the material, such as clumping or discoloration.[5] During a reaction workup, the formation of an insoluble precipitate when adding water could be the corresponding sulfonic acid. For definitive identification, analytical techniques such as TLC, LC-MS, or NMR are recommended to monitor for the appearance of the sulfonic acid byproduct.[6]

Q4: Are there alternatives to aqueous workups?

Yes, non-aqueous workups are a viable strategy. This can involve filtering the reaction mixture through a plug of silica gel to remove salts and polar impurities, followed by evaporation of the solvent. Another approach is to precipitate the product by adding a non-polar solvent to the reaction mixture. The choice of a non-aqueous workup will depend on the specific reaction conditions and the properties of the desired product.

Troubleshooting Guide: Low Yields and Impurities

This section addresses common problems encountered during the workup of reactions involving this compound.

Issue 1: Significantly low yield of the desired product after an aqueous workup.

This is the most common issue and is almost always linked to the hydrolysis of the sulfonyl chloride.

  • Root Cause Analysis:

    • Prolonged contact with water: The longer the sulfonyl chloride is in an aqueous environment, the greater the extent of hydrolysis.[4]

    • Elevated temperature: The rate of hydrolysis increases with temperature. Performing extractions at room temperature can lead to significant degradation.

    • Basic or neutral pH: Hydrolysis is often accelerated under neutral to basic conditions.[3] While acidic conditions can also promote hydrolysis, the reaction is generally slower.[7]

  • Troubleshooting Workflow:

    G start Low Yield After Aqueous Workup check_temp Was the workup performed at low temperature (0-5 °C)? start->check_temp check_duration Was the workup performed rapidly? check_temp->check_duration Yes solution_temp Action: Maintain temperature at 0-5 °C throughout the entire workup process. check_temp->solution_temp No check_ph Was the aqueous phase acidic (pH 1-3)? check_duration->check_ph Yes solution_duration Action: Minimize the time the reagent is in contact with water. Prepare all solutions in advance. check_duration->solution_duration No solution_ph Action: Use pre-chilled, dilute acid (e.g., 1N HCl) for the initial wash. check_ph->solution_ph No consider_nonaqueous If yield is still low, consider a non-aqueous workup. check_ph->consider_nonaqueous Yes solution_temp->check_duration solution_duration->check_ph solution_ph->consider_nonaqueous

    Caption: Troubleshooting workflow for low yields.

Issue 2: The isolated product is contaminated with a highly polar impurity.

This is often due to the co-extraction or co-precipitation of 1-Chloroisoquinoline-5-sulfonic acid.

  • Root Cause Analysis:

    • Insufficient washing: The sulfonic acid byproduct may not have been effectively removed during the extraction process.

    • Emulsion formation: Emulsions can trap the polar sulfonic acid in the organic layer.

  • Corrective Actions:

    • Acidic Wash: Ensure the initial aqueous wash is acidic (e.g., cold 1N HCl). This will keep the sulfonic acid protonated and in the aqueous layer.

    • Brine Wash: After the acidic wash, a wash with cold, saturated aqueous sodium chloride (brine) can help to break emulsions and further remove water-soluble impurities.

    • Minimize Base Exposure: If a basic wash (e.g., with sodium bicarbonate) is necessary to remove acidic reagents, it should be performed quickly with a cold, dilute solution, as basic conditions can accelerate the hydrolysis of any remaining sulfonyl chloride.

Recommended Protocol: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to minimize the degradation of this compound during a standard extractive workup.

Materials:

  • Ice bath

  • Separatory funnel

  • 1N Hydrochloric acid (HCl), pre-chilled to 0-5 °C

  • Saturated aqueous sodium chloride (brine), pre-chilled to 0-5 °C

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add the cooled reaction mixture to a beaker containing a stirred mixture of the extraction solvent and pre-chilled, ice-cold water. Maintain the temperature of the quench mixture below 10 °C.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer quickly with pre-chilled 1N HCl. This step is crucial for removing any basic catalysts (like pyridine or triethylamine) and ensuring the sulfonic acid byproduct remains in the aqueous phase.

  • Brine Wash: Wash the organic layer with pre-chilled brine. This will help to remove residual water and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure at a low temperature (ideally below 30 °C).

  • Purification: The crude product can then be purified by appropriate methods, such as recrystallization from a non-polar solvent or column chromatography, ensuring that all solvents and equipment are anhydrous.[4]

The Chemistry Behind Hydrolysis

The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.[8] Water acts as the nucleophile, attacking the electrophilic sulfur center. This process can be catalyzed by both acids and bases.

G RSO2Cl 1-Chloroisoquinoline- 5-sulfonyl chloride intermediate Tetrahedral Intermediate RSO2Cl->intermediate Nucleophilic Attack H2O H₂O (Nucleophile) H2O->intermediate products 1-Chloroisoquinoline- 5-sulfonic acid + HCl intermediate->products Loss of HCl

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

The presence of the electron-withdrawing 1-chloroisoquinoline ring system is expected to increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack compared to simple alkyl or phenyl sulfonyl chlorides.[9]

Summary of Key Parameters for Minimizing Hydrolysis

ParameterRecommended ConditionRationale
Temperature 0-5 °CSlows the rate of the hydrolysis reaction.
pH Acidic (pH 1-3)Reduces the rate of hydrolysis compared to neutral or basic conditions and aids in the removal of the sulfonic acid byproduct.[3]
Time As short as possibleMinimizes the duration of contact between the sulfonyl chloride and water.[4]
Solvents/Reagents AnhydrousPrevents premature hydrolysis before and during the reaction.

By carefully controlling these parameters, researchers can significantly improve the yield and purity of products derived from this compound, ensuring the success of their synthetic endeavors.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • BenchChem Technical Support Team. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.).
  • BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • What is the use of sulfonyl chloride?. (2023). Quora.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Any tips on cleaning up SO2Cl2 chlorin
  • Gutiérrez Hernández, A., et al. (2025).
  • Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng.
  • 1-Chloroisoquinoline synthesis. (n.d.). ChemicalBook.
  • King, J. F., et al. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Mechanisms of the hydrolysis of aromatic sulphonyl chlorides and of alkyl and aryl arenesulphon
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
  • Synthesis of sulfonyl chlorides by chlorosulfon
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • Spontaneous hydrolysis of sulfonyl fluorides. (n.d.). The Journal of Organic Chemistry.
  • Industrial Phase-Transfer C
  • The assay method of chlorosulfuric acid in thionyl chloride. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Sulfonyl halide. (n.d.). Wikipedia.
  • Industrial Phase-Transfer C
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limit
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Ivanov, S. N., et al. (2025). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure.
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
  • Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. (n.d.). Benchchem.
  • Phase transfer c
  • Wang, Z., et al. (n.d.).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for the Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer-type synthesis of aryl sulfonyl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for converting aromatic amines into versatile sulfonyl chloride intermediates. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common experimental challenges, providing you with the expert insights needed to diagnose and resolve issues encountered at the bench.

The Sandmeyer reaction for preparing aryl sulfonyl chlorides is a cornerstone of synthetic chemistry, valued for its use of readily available aniline starting materials.[1] The classical approach involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide to furnish the desired sulfonyl chloride.[2][3] While robust, this multi-step process is sensitive to a range of parameters that can impact yield, purity, and safety. This guide is structured in a question-and-answer format to directly address the specific, practical problems you may face.

Section 1: The Core Reaction - Mechanism & Key Parameters

Before troubleshooting, a firm grasp of the reaction's logic is essential. The process begins with the formation of a diazonium salt, a highly reactive intermediate. This is followed by a copper-catalyzed radical process.

The Sandmeyer Sulfonyl Chloride Synthesis Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sulfonyl Chloride Formation A Aromatic Amine (Ar-NH2) B Arenediazonium Salt (Ar-N2+) A->B NaNO2, H+ (e.g., HCl, H2SO4) 0-5 °C C Aryl Radical (Ar•) B->C Cu(I) Catalyst - N2 D Arylsulfonyl Radical (ArSO2•) C->D SO2 E Aryl Sulfonyl Chloride (Ar-SO2Cl) D->E Cu(II)Cl Regenerates Cu(I) caption Figure 1. Generalized workflow for the Sandmeyer-type sulfonyl chloride synthesis. Troubleshooting_Flow Start Experiment Start Problem Low Yield or High Impurity? Start->Problem Check_Diazotization Review Diazotization Step: - Temp 0-5 °C? - Sufficient Acid? - Used Immediately? Problem->Check_Diazotization Yes Success High Yield, Pure Product Problem->Success No Check_Sandmeyer Review Sandmeyer Step: - Active Cu(I) Catalyst? - Saturated SO2? - Controlled Addition? Check_Diazotization->Check_Sandmeyer Parameters OK Aryl_Chloride Main Impurity: Aryl Chloride? Check_Sandmeyer->Aryl_Chloride Parameters OK Sulfonic_Acid Main Impurity: Sulfonic Acid? Check_Sandmeyer->Sulfonic_Acid Parameters OK Check_Workup Review Workup: - Hydrolysis evident? - Anhydrous conditions used? - Temperature controlled? Check_Workup->Success Parameters OK Aryl_Chloride->Check_Sandmeyer No, other impurities Aryl_Chloride->Check_Sandmeyer Yes, Increase SO2 conc. Sulfonic_Acid->Check_Workup Yes, Use aq. precipitation or anhydrous workup Sulfonic_Acid->Success No caption Figure 2. Decision tree for troubleshooting Sandmeyer sulfonyl chloride synthesis.

Caption: Figure 2. Decision tree for troubleshooting Sandmeyer sulfonyl chloride synthesis.

Section 3: Experimental Protocols & Data

Standard Protocol: Preparation of an Aryl Sulfonyl Chloride (Aqueous Method)

This protocol is adapted from procedures known to minimize hydrolysis for solid products. [4] Step 1: Diazotization

  • To a stirred solution of the aromatic amine (1.0 eq) in aqueous hydrochloric acid (3.0 eq, ~3 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

Step 2: Sulfonyl Chloride Formation

  • In a separate flask, prepare a solution/suspension of copper(I) chloride (0.1-0.2 eq) in glacial acetic acid or concentrated HCl. Saturate this mixture with sulfur dioxide gas at 10-15 °C, or use a stoichiometric amount of an SO₂ surrogate like DABSO. [5]2. Slowly add the cold diazonium salt solution from Step 1 to the catalyst/SO₂ mixture, maintaining the temperature and observing for gas (N₂) evolution.

  • After the addition is complete, the reaction may be stirred for several hours. For solid products precipitating from an aqueous reaction, the product can be isolated by filtration.

  • The solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Table 1: Influence of Substituents on Reaction Success
Substituent on AnilineTypical OutcomeKey Troubleshooting Consideration
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)Generally good to excellent yields.Diazonium salts are more stable. The reaction is typically reliable.
Electron-Neutral (e.g., -H, -Ph)Good yields.Standard conditions are usually effective.
Electron-Donating (e.g., -CH₃, -OCH₃)Fair to poor yields.Diazonium salts are less stable and prone to decomposition. Reaction temperatures must be strictly controlled. May require elevated temperatures in the Sandmeyer step to drive to completion, which must be balanced against decomposition risk. [5]

Section 4: Frequently Asked Questions (FAQs)

Q1: Is it possible to avoid using gaseous sulfur dioxide? A: Yes. Modern methods frequently employ solid, stable, and easily handled SO₂ surrogates. DABCO-bis(sulfur dioxide) (DABSO) is a popular choice that releases two equivalents of SO₂ under the reaction conditions. [1][5]This greatly improves the operational simplicity and safety of the procedure.

Q2: My aniline is poorly soluble in aqueous acid. What can I do? A: You can add a co-solvent like acetic acid or use a continuous flow reactor setup, which can handle slurries more effectively and offers superior temperature control. [6]For some substrates, preparing the diazonium salt under anhydrous conditions using an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent is an alternative. [5] Q3: Can I run this reaction without a copper catalyst? A: While the classic Sandmeyer reaction is copper-catalyzed, some modern variations exist. For instance, copper-free Sandmeyer-type reactions have been developed for the synthesis of sulfonyl fluorides. [7]Additionally, photocatalytic methods using heterogeneous catalysts have been reported, offering a sustainable alternative to traditional copper-mediated processes. [2][8] Q4: What are the primary safety concerns with this reaction? A: The primary hazard is the arenediazonium salt intermediate. Although more stable than aliphatic analogs, they are high-energy compounds and can be explosive, especially if isolated and dried. [5]Always prepare them at low temperatures and use them in situ without isolation. The reaction also evolves nitrogen gas, which must be properly vented to avoid pressure buildup.

References
  • D. M. T. Chan, et al. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 198-212. [Link]
  • P. J. Hogan & J. B. Sweeney. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 929–934. [Link]
  • I. R. Baxendale, et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10, 347-354. [Link]
  • A. Savateev, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 26-32. [Link]
  • I. R. Baxendale Group Website. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. University of Durham. [Link]
  • Meerwein, H., et al. (1957). Über die Synthese von Sulfonsäurechloriden durch Umsetzung von Diazoniumsalzen mit Schwefeldioxyd. Chemische Berichte, 90(6), 841-852. (Note: This is the original work by Meerwein, often cited in subsequent papers like reference)[2].
  • L. Pincekova, et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link]
  • L. Pincekova, et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (PMC). [Link]
  • A. Savateev, et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health (PMC). [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • J. Repper. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
  • J&K Scientific LLC. Sandmeyer Reaction. [Link]
  • Reddit. In a Sandmeyer reaction, why is the benzenediazonium ion stable?. [Link]
  • Chemistry Steps. Arenediazonium Salts in EAS with Practice Problems. [Link]
  • Google Patents.
  • Organic Chemistry Portal. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]

Sources

Technical Support Center: 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and removing unreacted 1-Chloroisoquinoline-5-sulfonyl chloride from reaction mixtures. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. Here, we address common challenges and provide practical, field-tested solutions in a troubleshooting format.

Introduction: The Challenge with this compound

This compound is a highly reactive bifunctional molecule, making it a valuable building block for synthesizing a range of biologically active compounds, particularly kinase inhibitors.[1] Its utility stems from the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles like amines to form stable sulfonamides.[2][3]

However, its high reactivity also presents a significant purification challenge. Reactions are often performed with an excess of the sulfonyl chloride to drive the reaction to completion, leaving unreacted starting material that must be meticulously removed. The primary impurity is the sulfonyl chloride itself, along with its hydrolysis product, 1-chloroisoquinoline-5-sulfonic acid. Separating these from the desired, often structurally similar, product requires a well-designed purification strategy.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is complete. What is the most effective way to quench the excess this compound?

Answer:

Properly quenching the reaction is the critical first step in simplifying your purification process. The goal is to convert the highly reactive sulfonyl chloride into a more easily removable species without affecting your desired product. The choice of quenching agent depends on the stability of your product.

Core Principle: Sulfonyl chlorides are susceptible to nucleophilic attack. By introducing a simple, highly reactive nucleophile, you can consume the excess reagent. The most common byproduct of quenching is the corresponding sulfonic acid, formed by hydrolysis.[4][5]

Recommended Quenching Strategies:
  • Aqueous Work-up (Most Common):

    • Mechanism: Water acts as a nucleophile, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid. This process is often accelerated by using a mild base.

    • Best For: Products that are stable to water and basic/acidic conditions and are readily soluble in common organic extraction solvents.

    • Protocol: Slowly add the reaction mixture to a biphasic solution of an organic solvent (e.g., Ethyl Acetate, Dichloromethane) and an aqueous base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, while stirring vigorously.[6] The base neutralizes the HCl byproduct from the primary reaction and the sulfonic acid formed during the quench.[7]

  • Amine Quench:

    • Mechanism: Adding a simple, non-bulky amine (e.g., a secondary amine like diethylamine or a primary amine like butylamine) will rapidly form a sulfonamide.

    • Best For: Situations where the desired product is sensitive to water or prolonged exposure to base. This method is also useful if the resulting sulfonamide has drastically different solubility or chromatographic properties than your product.

    • Protocol: Add 1.5-2.0 equivalents of a simple amine to the reaction mixture and stir for 30-60 minutes before proceeding with an aqueous work-up.

Workflow for a Standard Aqueous Quench & Extraction

G cluster_0 Quenching & Work-Up Protocol A Reaction Completion B Prepare Quench Solution (e.g., EtOAc & aq. NaHCO3) A->B  Step 1 C Slowly Add Reaction Mixture to Quench Solution with Stirring B->C  Step 2 D Separate Organic and Aqueous Layers C->D  Step 3 E Wash Organic Layer (Water, then Brine) D->E  Step 4 F Dry Organic Layer (e.g., Na2SO4 or MgSO4) E->F  Step 5 G Filter and Concentrate Under Reduced Pressure F->G  Step 6 H Crude Product Ready for Further Purification G->H  Step 7

Caption: Standard quench and liquid-liquid extraction workflow.

Question 2: My product and the sulfonic acid byproduct are both showing some water solubility. How can I improve my extraction efficiency?

Answer:

This is a common issue, especially if your target molecule contains polar functional groups. The key is to manipulate the pH of the aqueous layer to control the ionization state—and thus the solubility—of your product and the sulfonic acid byproduct.

Core Principle: The hydrolysis product, 1-chloroisoquinoline-5-sulfonic acid, is a strong acid. By keeping the aqueous phase basic (pH > 8), the sulfonic acid will be deprotonated to its highly water-soluble sulfonate salt form (R-SO₃⁻), which will partition preferentially into the aqueous layer.[8][9] Your product, if it's a neutral or weakly basic sulfonamide, will remain in the organic layer.

pH-Controlled Extraction Protocol:
  • Initial Basic Wash: After quenching, perform the initial extraction with a saturated sodium bicarbonate solution. This ensures the sulfonic acid is converted to its salt. Separate the organic layer.

  • Re-extraction of Aqueous Layer: To recover any product that may have partitioned into the basic aqueous layer, re-extract the aqueous layer 1-2 more times with fresh organic solvent.

  • Acidification (Use with Caution): If your product is acidic, you might consider acidifying the aqueous layer to protonate it and extract it out. However, this will also protonate the sulfonic acid byproduct, making it more organic-soluble. This step is only recommended if the pKa values of your product and the sulfonic acid are significantly different. For most sulfonamides, maintaining basic conditions during extraction is optimal.[6]

Question 3: I've performed an aqueous work-up, but TLC/LC-MS analysis still shows the presence of unreacted sulfonyl chloride or the sulfonic acid. What are my options?

Answer:

If a standard work-up is insufficient, more rigorous purification techniques are necessary. The choice depends on the scale of your reaction and the physicochemical properties of your product versus the impurities.

Decision Tree for Purification Method Selection

G Start Crude Product After Work-up Contains Impurities CheckPolarity Are Product and Impurity Polarities Different? Start->CheckPolarity Recrystallize Option 1: Recrystallization/Trituration CheckPolarity->Recrystallize No (or if product is solid) Column Option 2: Column Chromatography CheckPolarity->Column Yes Recrystallize->Column If fails Success Pure Product Recrystallize->Success Column->Success ReversePhase Consider Reverse-Phase or SPE Column->ReversePhase If co-elutes

Caption: Choosing the right post-workup purification method.

Method 1: Flash Column Chromatography

This is the most versatile technique for separating compounds with different polarities.[7][10]

  • Principle: The crude mixture is loaded onto a stationary phase (typically silica gel), and a mobile phase (solvent system) is passed through the column. Compounds separate based on their differential adsorption to the silica. The unreacted sulfonyl chloride is generally less polar than the resulting sulfonamide and significantly less polar than the sulfonic acid.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol is a good starting point. The sulfonic acid will likely remain at the baseline on silica, while the sulfonyl chloride will elute much faster (higher Rf) than the more polar sulfonamide product.

  • Expert Tip: If the sulfonic acid streaks badly, you can pre-treat the crude material by filtering it through a small plug of silica to remove the highly polar sulfonic acid before loading the remainder onto the main column.

Method 2: Recrystallization

If your desired product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.[11][12]

  • Principle: This technique relies on the differences in solubility of the product and impurities in a specific solvent at different temperatures. The ideal solvent will dissolve your product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[13][14]

  • Protocol for Recrystallization:

    • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixtures) to find a suitable system.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

    • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum.

Method 3: Solid-Phase Extraction (SPE)

For rapid, smaller-scale purifications or to remove the sulfonic acid byproduct, SPE can be highly effective.[15][16]

  • Principle: Similar to chromatography but uses pre-packed cartridges for faster separation. A reverse-phase cartridge (like C18) is particularly useful here.

  • Protocol (C18 SPE):

    • Condition: Wash the C18 cartridge with Methanol, followed by water.

    • Load: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, Methanol) and load it onto the cartridge.

    • Wash: Wash the cartridge with water or a low-percentage organic solvent/water mixture. The highly polar sulfonic acid salt will wash through.

    • Elute: Elute your more non-polar product and any unreacted sulfonyl chloride with a higher percentage of organic solvent (e.g., Methanol or Acetonitrile). This method effectively separates the sulfonic acid, and the eluent can then be further purified by chromatography or recrystallization if needed.

Comparison of Purification Techniques
TechniqueProsConsBest For...
Flash Chromatography Highly versatile, good separation power.Can be time-consuming and solvent-intensive.Separating mixtures with different polarities.[10]
Recrystallization Scalable, can yield very high purity, cost-effective.Only works for solid products, requires finding a suitable solvent system.[11]Purifying crystalline solid products on a medium to large scale.
Solid-Phase Extraction Fast, good for removing highly polar/non-polar impurities.Lower resolution than chromatography, best for smaller scales.Rapidly removing the sulfonic acid byproduct before final purification.[15][16]
References
  • How to purify a sulfonated porphyrins or the other organic compounds? - ResearchGate. (2014).
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate.
  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.
  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2021). Reddit.
  • Purification of sulfonic acids. (1970). Google Patents.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. (2020). Reddit.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Recrystallization. (n.d.). Kennesaw State University.
  • Purification methods for aryl sulfonium ionic liquids. (2021). American Chemical Society.
  • Removing thionyl chloride : r/chemistry - Reddit. (2019). Reddit.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2019). National Institutes of Health.
  • Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? (2014). ResearchGate.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1994). ResearchGate.
  • 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). PubChem.
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie.
  • Preparation of sulfonamides from N-silylamines. (2006). National Institutes of Health.
  • Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (2011). Google Patents.
  • This compound Hydrochloride. (n.d.). Lookchem.
  • 1-Chloroisoquinoline-6-sulfonyl chloride. (n.d.). PubChem.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1979). ResearchGate.

Sources

Technical Support Center: Chlorosulfonation of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorosulfonation of isoquinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established literature and in-house expertise. Our goal is to equip you with the knowledge to anticipate and overcome experimental hurdles, ensuring the successful and efficient synthesis of your target isoquinolinesulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chlorosulfonation of isoquinoline?

A1: The primary challenge lies in controlling the regioselectivity of the reaction. Isoquinoline is a heteroaromatic system where electrophilic aromatic substitution (SEAr) preferentially occurs on the benzene ring rather than the electron-deficient pyridine ring.[1][2] The reaction typically yields a mixture of the 5- and 8-sulfonyl chloride isomers, with the 5-isomer often being the major product.[3] Achieving high selectivity for one isomer over the other can be difficult and is highly dependent on reaction conditions.

Q2: Which reagents are typically used for the chlorosulfonation of isoquinoline?

A2: The most common reagent is chlorosulfonic acid (ClSO₃H).[4][5][6] It serves as both the solvent and the sulfonating agent. Other methods may involve a two-step process where the isoquinoline is first sulfonated using fuming sulfuric acid (oleum) to form the sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7]

Q3: Why is my reaction yielding the sulfonic acid instead of the desired sulfonyl chloride?

A3: The formation of sulfonic acid as the primary product is a common issue and can be attributed to several factors. The reaction of an aromatic compound with chlorosulfonic acid is reversible, and the equilibrium can favor the sulfonic acid under certain conditions.[5] Insufficient reagent (less than two equivalents of chlorosulfonic acid) or the presence of water can lead to the formation of the sulfonic acid.[5][8] To drive the reaction towards the sulfonyl chloride, an excess of chlorosulfonic acid is typically used.[5]

Q4: Can I perform a direct C-H sulfonylation on a substituted isoquinoline, for instance, at a methyl group?

A4: Direct C-H sulfonylation of an alkyl group on an isoquinoline ring is a different type of transformation from the electrophilic aromatic substitution on the ring itself. While there are methods for the C-H functionalization of related heterocyclic systems, the direct sulfonylation of a methyl group on isoquinoline, for example, would likely require specific transition-metal-free conditions and would proceed through a different mechanism, potentially involving an N-sulfonyl alkylidene dihydropyridine intermediate.[9]

Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the chlorosulfonation of isoquinoline scaffolds.

Problem 1: Poor Regioselectivity (Mixture of 5- and 8-isomers)

Causality: The electronic properties of the isoquinoline ring direct electrophilic attack to the 5 and 8 positions.[1][3] The kinetic and thermodynamic factors influencing the ratio of these isomers are sensitive to reaction temperature and the presence of substituents on the isoquinoline core.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. It is recommended to start with a low temperature (e.g., 0-5 °C) during the addition of isoquinoline to chlorosulfonic acid and then gradually warm to the desired reaction temperature.[10]

  • Substituent Effects: The presence of directing groups on the isoquinoline scaffold will significantly influence the regioselectivity. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. Analyze the electronic nature of your substituents to predict the likely outcome.

  • Alternative Synthetic Routes: If direct chlorosulfonation does not provide the desired regioselectivity, consider a multi-step approach. For example, starting with a pre-functionalized isoquinoline, such as 5-bromoisoquinoline, can allow for the synthesis of the desired isomer through a different reaction pathway, like conversion to an S-isoquinoline isothiourea salt followed by oxidative chlorosulfonyl acylation.[10][11]

Problem 2: Low Yield of the Desired Isoquinolinesulfonyl Chloride

Causality: Low yields can result from incomplete reaction, degradation of the starting material or product under harsh acidic conditions, or loss of product during workup.

Troubleshooting Steps:

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature. For less reactive substrates, heating may be necessary.[10]

  • Reagent Purity and Stoichiometry: Ensure that the chlorosulfonic acid is fresh and has not been exposed to moisture. Use a sufficient excess of the reagent to drive the reaction to completion.

  • Workup Procedure: The workup is a critical step. Pouring the reaction mixture onto crushed ice must be done carefully and with cooling to dissipate the heat generated from the exothermic reaction of chlorosulfonic acid with water.[10] Extraction with a suitable organic solvent like dichloromethane should be performed promptly.

  • Product Isolation: The product can sometimes be isolated as a hydrochloride salt, which may have different solubility properties. For instance, adding 4N HCl in ethyl acetate to the organic extract can precipitate the hydrochloride salt of the sulfonyl chloride.[12][13]

Problem 3: Formation of Dark, Tarry Byproducts

Causality: The strong acidic and oxidizing nature of chlorosulfonic acid and fuming sulfuric acid can lead to the polymerization and degradation of the isoquinoline scaffold, especially at elevated temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the recommended temperature throughout the reaction. Overheating is a common cause of byproduct formation.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

  • Gradual Addition: Add the isoquinoline substrate to the chlorosulfonic acid slowly and with efficient stirring to ensure homogenous mixing and to control the initial exotherm.

Experimental Protocols

Protocol 1: Direct Chlorosulfonation of Isoquinoline using Chlorosulfonic Acid

This protocol describes a direct method for the synthesis of isoquinolinesulfonyl chloride.[6][10]

Materials:

  • Isoquinoline

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (at least 2 molar equivalents) in an ice bath.

  • Slowly add isoquinoline to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. For some substrates, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isoquinolinesulfonyl chloride.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis of 5-Isoquinolinesulfonyl Chloride from 5-Bromoisoquinoline

This method offers an alternative, often with higher regioselectivity, for the synthesis of the 5-isomer.[10][11]

Step 1: Synthesis of S-Isoquinoline Isothiourea Salt

  • To a solution of 5-bromoisoquinoline in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea.

  • Heat the mixture to reflux for the required time to facilitate the alkylation reaction.

  • Cool the reaction mixture and collect the crude product by suction filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure S-isoquinoline isothiourea salt.[10][11]

Step 2: Oxidative Chlorosulfonyl Acylation

  • Dissolve the S-isoquinoline isothiourea salt from Step 1 in dilute hydrochloric acid.

  • Cool the solution in an ice bath.

  • Add an oxidant (e.g., chlorine gas or an in-situ generated source) to the solution while maintaining a low temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Collect the precipitated product by suction filtration.

  • Wash the product with cold water and dry under vacuum to yield 5-isoquinolinesulfonyl chloride.[10][11]

Visualizing the Process

Reaction Pathway and Challenges

The following diagram illustrates the general electrophilic aromatic substitution pathway for the chlorosulfonation of isoquinoline and highlights the key challenges.

Chlorosulfonation_Challenges cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_challenges Key Challenges cluster_products Products Isoquinoline Isoquinoline Scaffold Parameters Temperature Time Stoichiometry Isoquinoline->Parameters Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Parameters Regioselectivity Regioselectivity (5- vs. 8-isomer) Parameters->Regioselectivity Influences SideReactions Side Reactions (Sulfonic Acid Formation, Degradation) Parameters->SideReactions Affects Workup Difficult Workup (Quenching, Extraction) Parameters->Workup Impacts Byproducts Isomeric Mixture Sulfonic Acid Degradation Products Regioselectivity->Byproducts SideReactions->Byproducts Target Desired Isoquinolinesulfonyl Chloride Workup->Target Workup->Byproducts Troubleshooting_Flowchart Start Start Experiment Problem Problem Identified? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Yes ByproductFormation Byproduct Formation Problem->ByproductFormation Yes Success Successful Synthesis Problem->Success No CheckConditions Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions PoorSelectivity->CheckConditions ControlTemp Strict Temperature Control ByproductFormation->ControlTemp OptimizeWorkup Optimize Workup (Quenching, Extraction) CheckConditions->OptimizeWorkup ConsiderRoute Consider Alternative Route (e.g., from Bromo-isoquinoline) CheckConditions->ConsiderRoute OptimizeWorkup->Success ConsiderRoute->Success CheckPurity Check Reagent Purity ControlTemp->CheckPurity CheckPurity->Success

Sources

Minimizing dimer formation in 1-Chloroisoquinoline-5-sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Chloroisoquinoline-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its use in coupling reactions, particularly the prevalent issue of dimer formation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your reaction success.

Troubleshooting Guide: Minimizing Dimer Formation

Dimerization is a significant side reaction that can drastically reduce the yield of your desired sulfonamide product. This guide addresses the most common causes and provides actionable solutions.

Q1: I'm observing a significant amount of a high-molecular-weight impurity, likely the dimer, in my reaction. What is the primary cause and how can I fix it?

A1: High effective concentration of the sulfonyl chloride is the most common culprit.

  • Root Cause Analysis: Dimerization is a bimolecular reaction, meaning two molecules of your starting material or an intermediate must collide. In this case, a molecule of the highly reactive this compound can react with the amine product of a successful coupling before it is fully consumed. High concentrations increase the probability of these intermolecular side reactions.[1][2]

  • Strategic Solution: The High Dilution Principle. The most effective countermeasure is to employ the "high dilution principle," which keeps the instantaneous concentration of the reactive species low, thus favoring the desired intramolecular or intended intermolecular reaction over undesired polymerization or dimerization.[1] This can be achieved in two ways:

    • Large Solvent Volume: Running the reaction in a large volume of solvent.

    • Slow Addition: Gradually adding one reactant to the other over an extended period, often using a syringe pump. This is generally the more practical and solvent-sparing method.[1]

Detailed Protocol 1: Slow Addition Under High Dilution

This protocol is designed to minimize dimer formation by maintaining a low concentration of the sulfonyl chloride throughout the reaction.

Materials:

  • This compound

  • Your amine coupling partner

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction flask, addition funnel or syringe pump, stirring apparatus, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: In a round-bottom flask, dissolve your amine and the tertiary amine base (1.5-2.0 equivalents) in the anhydrous solvent (e.g., 0.05 M final concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure.

  • Sulfonyl Chloride Solution: In a separate flask or syringe, dissolve the this compound (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 1-4 hours. The use of a syringe pump is highly recommended for precise control.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Q2: Despite using slow addition, I am still getting dimer formation and unreacted sulfonyl chloride. What else could be going wrong?

A2: The presence of water (hydrolysis) and the choice of base are critical secondary factors.

  • Root Cause Analysis 1: Hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[3][4][5] This not only consumes your starting material but can also alter the pH of the reaction mixture, potentially catalyzing side reactions. The resulting sulfonic acid is unreactive towards your amine, leading to incomplete conversion.

  • Strategic Solution 1: Ensure Anhydrous Conditions.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Ensure your amine and base are free of water.

    • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Root Cause Analysis 2: Inappropriate Base. The base plays a crucial role in scavenging the HCl generated during the reaction.[6] An inappropriate base can either be too weak to effectively neutralize the acid, or it can promote side reactions. For instance, pyridine can sometimes act as a nucleophilic catalyst, which may not always be desirable.

  • Strategic Solution 2: Select the Right Base. Sterically hindered non-nucleophilic bases are often a good choice.

Base pKa of Conjugate Acid Advantages Considerations
Triethylamine (TEA) ~10.7Common, effective HCl scavenger.Can sometimes form quaternary ammonium salts.
Diisopropylethylamine (DIPEA / Hünig's Base) ~11.0Sterically hindered, non-nucleophilic.Less likely to cause side reactions.
Pyridine ~5.2Can act as a nucleophilic catalyst.Generally weaker; can be harder to remove.

Frequently Asked Questions (FAQs)

What is the likely mechanism for dimer formation?

The most probable mechanism involves the initial formation of the desired sulfonamide product. This product still contains a secondary amine (in the case of coupling with a primary amine) which can then act as a nucleophile, attacking another molecule of the highly electrophilic this compound.

Dimerization_Mechanism SulfonylChloride 1-Chloroisoquinoline- 5-sulfonyl chloride Coupling Desired Coupling SulfonylChloride->Coupling SideReaction Dimerization (Side Reaction) SulfonylChloride->SideReaction Reacts Again Amine Primary Amine (R-NH2) Amine->Coupling Product Desired Sulfonamide Product Product->SideReaction Acts as Nucleophile Dimer Dimer Impurity Coupling->Product SideReaction->Dimer

Caption: Reaction pathway showing desired coupling vs. undesired dimerization.

How does temperature affect this reaction?

Generally, sulfonamide formations are run at temperatures ranging from 0 °C to room temperature. Lowering the temperature (e.g., 0 °C) can decrease the rate of all reactions, including dimerization. However, it may also significantly slow down the desired coupling. It is often more effective to control the reaction rate via slow addition at a moderate temperature (e.g., room temperature) than by significantly lowering the temperature.

What is the best way to purify the desired product from the dimer?

The dimer will have a significantly higher molecular weight and likely different polarity compared to your desired product.

  • Column Chromatography: This is the most effective method. A silica gel column with an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes or DCM in methanol) should provide good separation.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the dimer impurity, which may have different solubility characteristics.[7]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues with dimer formation.

Troubleshooting_Workflow Start Start: Dimer Observed Check_Concentration Check Concentration Is reaction run under high dilution (e.g., slow addition)? Start->Check_Concentration Implement_Dilution Implement Solution Use slow addition protocol. (See Protocol 1) Check_Concentration->Implement_Dilution No Check_Conditions Check Conditions Are anhydrous conditions and an appropriate base used? Check_Concentration->Check_Conditions Yes Implement_Dilution->Check_Conditions Implement_Anhydrous Implement Solution Use dry solvents/reagents and run under inert atmosphere. Check_Conditions->Implement_Anhydrous No Check_Purification Analyze Purification Is the purification method (chromatography/recrystallization) optimized? Check_Conditions->Check_Purification Yes Implement_Anhydrous->Check_Purification Optimize_Purification Optimize Method Screen different solvent systems for chromatography or recrystallization. Check_Purification->Optimize_Purification No Success Success: Dimer Minimized Check_Purification->Success Yes Optimize_Purification->Success

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
  • Synthesis of Fasudil hydrochloride. | Download Scientific Diagram - ResearchGate. (n.d.).
  • King, J. F., & Khemani, K. C. (1989). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Canadian Journal of Chemistry, 67(12), 2162-2172. [Link]
  • Wikipedia. (2023). High dilution principle. In Wikipedia.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • What is High Dilution - LookChem. (n.d.).
  • US Patent No. US2777844A. (1957). Sulfonamide purification process.
  • Wikipedia. (2023). Sulfonamide. In Wikipedia.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 1-Chloroisoquinoline-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride and its derivatives represent a critical pharmacophore in modern drug discovery, most notably as precursors to potent Rho-kinase (ROCK) inhibitors like Fasudil, which are investigated for cardiovascular diseases, neurological disorders, and oncology. The precise structural confirmation of these intermediates is paramount, as even minor impurities or isomeric variations can significantly impact downstream synthetic efficacy and the pharmacological profile of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of novel this compound derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental design, comparing soft ionization techniques like Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI) and contrasting the data from different high-resolution mass analyzers. Our focus is on building a self-validating analytical workflow that ensures confidence in compound identity and purity.

The Analytical Challenge: The Reactivity of Sulfonyl Chlorides

The primary analytical hurdle in characterizing sulfonyl chlorides is their inherent reactivity. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and susceptible to hydrolysis, readily converting to the corresponding sulfonic acid (-SO₃H) in the presence of nucleophiles like water or methanol, which are common in HPLC mobile phases and sample preparation. This instability dictates our choice of analytical techniques and sample handling protocols.

Experimental Workflow: A Validated Approach

A robust analytical workflow must be designed to minimize analyte degradation while maximizing informational yield. The following diagram outlines a best-practice approach for analyzing these reactive intermediates.

workflow cluster_prep Sample Preparation (Inert Conditions) cluster_lc LC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis prep_start Weigh solid compound prep_dissolve Dissolve in ACN (Anhydrous, HPLC-grade) prep_start->prep_dissolve prep_dilute Serial Dilution (1 mg/mL to 1 µg/mL) prep_dissolve->prep_dilute lc_inject Inject sample (1 µL) lc_column Fast Gradient UPLC (e.g., C18, 1 min grad.) lc_inject->lc_column lc_split lc_column->lc_split ms_esi Method A: ESI-Q-TOF lc_split->ms_esi Positive Mode ms_apci Method B: APCI-Q-TOF lc_split->ms_apci Positive Mode data_hrms Accurate Mass Confirmation (< 5 ppm error) ms_esi->data_hrms ms_apci->data_hrms data_frag Fragmentation Analysis (MS/MS) data_hrms->data_frag data_confirm Structure Confirmation data_frag->data_confirm

Caption: Recommended workflow for MS analysis of reactive sulfonyl chlorides.

Detailed Experimental Protocols

1. Sample Preparation (Critical Step)

  • Rationale: To prevent hydrolysis, all solvents and materials must be anhydrous. Acetonitrile (ACN) is the preferred solvent over methanol or ethanol.

  • Protocol:

    • Prepare a stock solution of the this compound derivative at 1 mg/mL in anhydrous, HPLC-grade acetonitrile.

    • Perform serial dilutions using anhydrous acetonitrile to working concentrations (e.g., 10 µg/mL and 1 µg/mL).

    • Transfer the final solutions to autosampler vials and cap immediately. Analyze as quickly as possible.

2. Liquid Chromatography (LC)

  • Rationale: A rapid LC gradient is used not for chromatographic separation of impurities (which should be minimal in a characterization sample) but to quickly deliver the analyte to the mass spectrometer, minimizing on-column time and potential for degradation.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 0.8 minutes, hold for 0.2 minutes.

    • Flow Rate: 0.5 mL/min

3. Mass Spectrometry (MS)

  • Rationale: We will compare two common ionization sources coupled to a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass analyzer. The Q-TOF provides excellent mass accuracy (< 5 ppm), which is essential for confirming elemental composition.

  • Method A: Electrospray Ionization (ESI)

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 800 L/hr

    • MS/MS: Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

  • Method B: Atmospheric Pressure Chemical Ionization (APCI)

    • Ionization Mode: Positive

    • Corona Discharge Current: 4.0 µA

    • Source Temperature: 450 °C

    • Probe Temperature: 550 °C

    • MS/MS: CID with a collision energy ramp (e.g., 10-40 eV).

Comparative Data Analysis: ESI vs. APCI

The choice of ionization source is critical and depends on the analyte's polarity and thermal stability. For a hypothetical derivative, N-(2-methoxyethyl)-1-chloroisoquinoline-5-sulfonamide , the expected molecular weight is 314.0417 (C₁₂H₁₃ClN₂O₃S).

Table 1: Comparison of Expected MS Data from ESI and APCI

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Ionization Mechanism Soft ionization in solution phase. Analyte must be pre-charged or capable of adduct formation.Gas-phase chemical ionization. Less dependent on analyte polarity.ESI is generally gentler and often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. APCI involves higher temperatures and can induce in-source fragmentation.
Expected Precursor Ion [M+H]⁺ = m/z 315.0490[M+H]⁺ = m/z 315.0490Both techniques are expected to produce the protonated molecule.
Common Adducts [M+Na]⁺ = m/z 337.0309Less commonESI is highly prone to sodium adduct formation, which can be a useful confirmation of the molecular weight.
Hydrolysis Product [M-Cl+OH+H]⁺ = m/z 297.0536 (Sulfonic Acid)[M-Cl+OH+H]⁺ = m/z 297.0536 (Sulfonic Acid)The presence of the sulfonic acid hydrolysis product is a key indicator of sample degradation. Its relative abundance can be used to assess sample stability.
In-Source Fragmentation Generally lowCan be significantAPCI's higher thermal energy may cause some fragmentation in the source, complicating the MS1 spectrum but potentially offering structural clues.

Fragmentation Pathway Analysis (MS/MS)

High-resolution MS/MS is indispensable for unambiguous structural confirmation. The fragmentation pattern provides a fingerprint of the molecule's structure. Below is a proposed fragmentation pathway for our hypothetical sulfonamide derivative.

fragmentation cluster_path1 Pathway 1: Loss of SO₂ cluster_path2 Pathway 2: Cleavage of Sulfonamide Bond cluster_path3 Pathway 3: Isoquinoline Core Fragmentation parent [M+H]⁺ m/z 315.0490 (C₁₂H₁₄ClN₂O₃S)⁺ frag1 m/z 251.0790 (C₁₂H₁₄ClN₂)⁺ parent->frag1 -SO₂ frag3 m/z 194.9804 (C₉H₅ClNO₂S)⁺ parent->frag3 -C₃H₇NO frag4 m/z 122.0624 (C₃H₈NO)⁺ parent->frag4 -C₉H₅ClNO₂S frag2 m/z 215.0551 (C₁₂H₁₁N₂)⁺ frag1->frag2 -HCl frag5 m/z 164.0056 (C₉H₅ClN)⁺ frag3->frag5 -SO₂

Caption: Plausible MS/MS fragmentation pathways for a derivative.

Table 2: Interpretation of Key MS/MS Fragments

Observed m/zProposed FormulaProposed Structure/LossSignificance
251.0790C₁₂H₁₄ClN₂⁺Loss of sulfur dioxide (-SO₂)Confirms the presence of the sulfonyl group. This is a very characteristic fragmentation for sulfonamides.
194.9804C₉H₅ClNO₂S⁺Cleavage of the N-S bondConfirms the presence of the 1-chloroisoquinoline-5-sulfonyl core.
164.0056C₉H₅ClN⁺Loss of SO₂ from the core fragmentFurther confirms the identity of the isoquinoline sulfonyl chloride backbone.
122.0624C₃H₈NO⁺The N-(2-methoxyethyl) side chainConfirms the identity of the amine used in the synthesis of the derivative.

Conclusion and Recommendations

For the routine characterization of this compound derivatives, a combined analytical approach provides the most robust and trustworthy data.

  • Initial Screening (ESI-Q-TOF): ESI is the preferred starting point due to its soft ionization nature, which typically provides a clean molecular ion ([M+H]⁺) and sodium adduct ([M+Na]⁺) for unambiguous molecular weight confirmation with minimal in-source degradation.

  • Problem Solving (APCI-Q-TOF): If a compound is poorly ionizable by ESI (e.g., less polar derivatives), APCI serves as an excellent alternative. While it may induce more fragmentation, it can successfully ionize a broader range of molecules.

  • Structural Confirmation (High-Resolution MS/MS): Regardless of the ionization source, high-resolution MS/MS is mandatory. The fragmentation pattern serves as a structural fingerprint. Confirming the presence of key fragments corresponding to the isoquinoline core, the sulfonyl group, and the specific amine side-chain provides the highest level of confidence in the assigned structure.

By employing this multi-faceted, self-validating workflow, researchers in drug development can ensure the identity, purity, and stability of these critical synthetic intermediates, thereby accelerating the discovery pipeline with high-quality, reliable chemical entities.

References

  • Title: Rho-Kinase Inhibitors as a Novel Class of Drugs for the Treatment of Cardiovascular Diseases Source: Journal of Cardiovascular Pharmacology URL:[Link]
  • Title: Synthesis and biological evaluation of isoquinoline-5-sulfonamide derivatives as novel ROCK inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Chloroisoquinoline-5-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active compounds. Its high reactivity, while synthetically advantageous, presents a significant challenge for accurate purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for determining the purity of this critical intermediate, complete with experimental protocols and supporting data.

The inherent reactivity of sulfonyl chlorides necessitates analytical methods that are both rapid and minimize the potential for sample degradation during analysis.[1] This guide will explore the nuances of method selection, focusing on HPLC as a primary technique and drawing comparisons with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[2] Its versatility and high resolution make it an ideal choice for assessing the purity of synthesized molecules like this compound.

The Rationale Behind the HPLC Method

The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. For a reactive compound like a sulfonyl chloride, a reversed-phase (RP) method is generally preferred. The non-polar stationary phase (typically C18) and a polar mobile phase allow for the retention and separation of the analyte from polar impurities and potential hydrolysis products.

The choice of a buffered mobile phase is crucial to control the ionization state of any acidic or basic impurities and to ensure consistent retention times. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities. UV detection is suitable for this analyte due to the presence of the chromophoric isoquinoline ring system.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of synthesized this compound by separating it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water and acetonitrile

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution as follows:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Alternative Purity Analysis Techniques

While HPLC is a robust method, orthogonal techniques are often employed to provide a more comprehensive purity profile. GC-MS and NMR spectroscopy offer distinct advantages and can detect impurities that may not be amenable to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[3] Due to the thermal lability of many sulfonyl chlorides, derivatization is often necessary to convert them into more stable analogues before analysis.[4]

Rationale: Direct GC analysis of sulfonyl chlorides can lead to on-column degradation, providing an inaccurate purity assessment.[1] Derivatization with an amine, such as diethylamine, converts the reactive sulfonyl chloride to a more stable sulfonamide, which can be readily analyzed by GC-MS.[5]

Objective: To determine the purity of this compound by GC-MS after derivatization to the corresponding sulfonamide.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • This compound sample

  • Dichloromethane (anhydrous)

  • Diethylamine

  • Internal Standard (e.g., a stable compound with a similar structure and retention time)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sulfonyl chloride into a vial.

    • Dissolve in 1 mL of anhydrous dichloromethane.

    • Add a 2-fold molar excess of diethylamine.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Add a known amount of internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 1-chloro-N,N-diethylisoquinoline-5-sulfonamide.

    • Determine the purity based on the relative peak area of the derivatized product compared to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[6][7] It provides information about the chemical environment of each proton in the molecule, allowing for the identification and quantification of impurities without the need for chromatographic separation.[8][9]

Rationale: ¹H NMR is a non-destructive technique that provides a direct measure of the molar ratio of the main compound to any proton-containing impurities.[10] By integrating the signals of the analyte and a certified internal standard of known concentration, a highly accurate purity value can be obtained.

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable aprotic deuterated solvent.[5]

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 value).

    • Ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.

Comparative Analysis of Techniques

FeatureHPLC-UVGC-MS (with Derivatization)Quantitative ¹H NMR (qNMR)
Principle Differential partitioning between stationary and mobile phasesSeparation based on volatility and mass-to-charge ratioNuclear spin resonance in a magnetic field
Sample Throughput HighModerateModerate to High
Quantitative Capability Excellent (with reference standards)Good (with internal standard)Excellent (absolute quantification)[8]
Key Advantages Robust, reproducible, widely available, suitable for non-volatile impurities.[11]High sensitivity and selectivity, provides structural information of impurities.[12]Non-destructive, provides detailed structural information, no separation needed.[6]
Key Limitations Requires reference standards for absolute quantification, potential for co-elution.[11]Requires derivatization for thermally labile compounds, potential for sample loss during preparation.Lower sensitivity compared to chromatographic methods, requires a certified internal standard for absolute purity.[5]

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Autosampler Inject Sample Filter->Autosampler MobilePhase Prepare Mobile Phases A & B Pump Gradient Elution MobilePhase->Pump Column C18 Separation Autosampler->Column Pump->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity analysis of this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_techniques Analytical Techniques Analyte This compound Purity HPLC HPLC-UV (High Throughput, Robust) Analyte->HPLC Reversed-Phase GCMS GC-MS (High Sensitivity, Structural Info) Analyte->GCMS Derivatization Required NMR qNMR (Absolute Purity, Non-destructive) Analyte->NMR Direct Analysis

Caption: Logical comparison of analytical techniques for purity determination.

Conclusion

The purity analysis of reactive intermediates like this compound demands careful consideration of the analytical methodology. While HPLC-UV stands out as a robust and reliable method for routine quality control, a comprehensive purity assessment is best achieved through the use of orthogonal techniques. GC-MS, with an appropriate derivatization strategy, offers superior sensitivity for volatile impurities, while quantitative ¹H NMR provides an absolute measure of purity and invaluable structural information. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the desired level of sensitivity, and the availability of instrumentation and reference standards. For drug development professionals, employing a multi-faceted analytical approach is the most effective strategy to ensure the quality and integrity of this critical synthetic intermediate.

References

  • International Council for Harmonisation. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
  • Shabir, G. A. Validation of HPLC methods for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. 2003;31(4):729-747.
  • Mahajan, S., & Singh, I. P. Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. 2013;51(2):76-81. [Link]
  • Pharmaguideline.
  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. 2014;57(22):9220-9231. [Link]
  • Butts, C. P., Jones, C. R., & Harvey, J. N. “Pure by NMR”? Organic Letters. 2008;10(22):5243-5246. [Link]
  • De Pauw, E., Godefroid, M., & L'homme, G. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. 2020;5(3):525-532.
  • University of Strathclyde.
  • Cacho, J. I., et al. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. 2005;1071(1-2):71-80. [Link]
  • Reddy, G. S., et al. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. Journal of Analytical & Bioanalytical Techniques. 2016;7(2):1-6.
  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024.
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
  • SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. [Link]
  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
  • ResearchGate.
  • ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]
  • ChemBK.
  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ResearchGate. HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289 min), and P-ASC (t = 3.115 min). [Link]
  • Waters.

Sources

A Comparative Guide to Amine-Reactive Sulfonyl Chloride Fluorophores: Dansyl Chloride vs. 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of two amine-reactive sulfonyl chloride fluorophores: the classic and well-characterized dansyl chloride and the less ubiquitous 1-chloroisoquinoline-5-sulfonyl chloride. We will delve into their relative reactivity, the photophysical properties of their conjugates, and provide detailed experimental protocols to empower you to make an informed selection for your specific application.

Introduction to the Contenders

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a venerable fluorescent probe that has been a workhorse in biochemistry and analytical chemistry for decades.[1] It reacts with primary and secondary amines to yield stable, fluorescent sulfonamide adducts.[2] Its key advantages lie in its small size, which minimizes potential steric hindrance and perturbation of the native structure of biomolecules, and the pronounced environmental sensitivity of its fluorescence, which can be exploited to probe changes in the local environment of the labeled molecule.[3][4]

This compound is a more specialized heterocyclic sulfonyl chloride. The isoquinoline scaffold is a recognized pharmacophore, and its derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[5][6] While less documented as a fluorescent labeling agent compared to dansyl chloride, its derivatives are known to exhibit fluorescence.[7][8] The presence of the chloro substituent on the isoquinoline ring is expected to enhance its reactivity.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key characteristics of dansyl chloride and this compound. It is important to note that while extensive experimental data exists for dansyl chloride, some of the properties for this compound are inferred from related compounds due to a scarcity of specific studies on this particular isomer.

FeatureDansyl ChlorideThis compoundRationale & Causality
Molecular Weight 269.75 g/mol 262.12 g/mol Both are relatively small molecules, minimizing steric hindrance upon conjugation. The similar molecular weights suggest that they will have a comparable impact on the overall mass of the labeled biomolecule.
Reactivity with Primary Amines Second-order rate constant of ~35 M⁻¹s⁻¹[9]Expected to be reactive, potentially more so than dansyl chloride.The chloro substituent on the isoquinoline ring is electron-withdrawing, which should increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by amines. However, specific kinetic data is not readily available.
Optimal Reaction pH 8.5 - 10.5[10]Estimated to be in a similar alkaline range (pH 8.5 - 10.5).The reaction requires the amine to be in its unprotonated, nucleophilic state. Alkaline conditions deprotonate the primary amino groups (pKa ~9-10), facilitating the reaction.
Fluorescence Properties
Excitation Max (λex)~340 nm[3]Estimated ~330-350 nmBased on data for other fluorescent isoquinoline derivatives.[7] The exact maximum will depend on the specific sulfonamide formed and the solvent environment.
Emission Max (λem)~520 nm (highly solvent dependent)[3]Estimated ~400-450 nmIsoquinoline derivatives tend to emit in the blue to blue-green region.[7][8] The significant Stokes shift is a desirable property for fluorescent probes.
Quantum Yield (Φ)Variable; sensitive to environment. Can be high in non-polar environments.Unknown, but likely to be environmentally sensitive.The fluorescence of many heterocyclic compounds is influenced by the polarity of the solvent. This can be an advantage for probing conformational changes.
Environmental Sensitivity High; fluorescence intensity and emission wavelength are sensitive to the polarity of the local environment.[4][11]Expected to be high.The fluorescence of isoquinoline and its derivatives is known to be sensitive to the surrounding environment, a property that can be exploited in binding studies.[1]
Hydrolytic Stability Susceptible to hydrolysis in aqueous solutions, especially at alkaline pH.[2]Expected to be susceptible to hydrolysis.Sulfonyl chlorides, in general, are prone to hydrolysis. The rate of hydrolysis for heteroaromatic sulfonyl chlorides can be influenced by the nature of the heterocyclic ring.[12][13]

The Causality Behind Experimental Choices: A Deeper Dive

The successful fluorescent labeling of a biomolecule is not merely about mixing reagents; it is about controlling a chemical reaction to achieve the desired outcome while preserving the integrity of the target. Here, we dissect the key experimental parameters and the reasoning behind their selection.

The Role of pH in Amine Reactivity

The reaction between a sulfonyl chloride and a primary amine is a nucleophilic substitution. For the amine to act as an effective nucleophile, its lone pair of electrons must be available to attack the electrophilic sulfur atom of the sulfonyl chloride. Under acidic or neutral conditions, primary amines exist predominantly in their protonated, ammonium form (R-NH3+), which is not nucleophilic. By raising the pH to the alkaline range (typically 8.5-10.5), we deprotonate the amine, shifting the equilibrium towards the more reactive, unprotonated form (R-NH2).

However, there is a trade-off. High pH also increases the concentration of hydroxide ions (OH-), which can compete with the amine in attacking the sulfonyl chloride, leading to hydrolysis of the reagent. This is a critical consideration, as the hydrolyzed sulfonyl chloride is no longer reactive with the amine. Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of hydrolysis of the labeling reagent.

Solvent Effects: More Than Just a Medium

The choice of solvent is another critical factor. While labeling reactions are often performed in aqueous buffers to maintain the native conformation of biomolecules, many fluorescent probes, including dansyl chloride and likely this compound, have limited aqueous solubility. To overcome this, a water-miscible organic solvent, such as acetone or acetonitrile, is often used to dissolve the sulfonyl chloride before it is added to the aqueous reaction mixture.

The organic solvent can also influence the reaction rate and the stability of the labeling reagent. For instance, sulfonyl chlorides are known to be unstable in dimethyl sulfoxide (DMSO). Furthermore, the polarity of the solvent can affect the fluorescence properties of the resulting conjugate, a phenomenon known as solvatochromism.[14] This environmental sensitivity can be a powerful tool for studying protein folding or ligand binding, as changes in the local environment of the fluorophore will be reflected in its fluorescence emission spectrum.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they include steps and considerations to ensure the reliability of the results. For a direct comparison of the reactivity of dansyl chloride and this compound, it is crucial to perform the labeling reactions under identical conditions (e.g., same buffer, pH, temperature, and concentration of reactants).

Protocol 1: General Procedure for Labeling a Peptide with Dansyl Chloride or this compound

This protocol provides a general method for labeling a peptide with a primary amine (e.g., the N-terminus or the side chain of a lysine residue).

Materials:

  • Peptide of interest

  • Dansyl chloride or this compound

  • Anhydrous acetone or acetonitrile

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • 1 M HCl

  • Reverse-phase HPLC system with fluorescence detection

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1 mg/mL.

  • Labeling Reagent Solution Preparation: Prepare a 10 mg/mL stock solution of either dansyl chloride or this compound in anhydrous acetone or acetonitrile. This should be prepared fresh immediately before use.

  • Labeling Reaction: To the peptide solution, add a 5-fold molar excess of the labeling reagent solution. For example, for every 1 µmol of peptide, add 5 µmol of the sulfonyl chloride. The addition should be done dropwise while gently vortexing the peptide solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The reaction can be monitored by HPLC to determine the extent of labeling.

  • Quenching the Reaction: After the desired incubation time, the reaction can be quenched by the addition of a small amount of a primary amine-containing buffer, such as Tris, to react with any excess sulfonyl chloride. Alternatively, the reaction can be stopped by acidification with 1 M HCl to a pH of ~2-3.

  • Purification and Analysis: The labeled peptide can be purified from unreacted peptide and excess labeling reagent by reverse-phase HPLC. The extent of labeling can be determined by comparing the peak areas of the labeled and unlabeled peptide. The fluorescence of the labeled peptide can be monitored using an appropriate excitation and emission wavelength for the respective fluorophore.

Protocol 2: Comparative Hydrolysis Rate Determination

To objectively compare the stability of the two sulfonyl chlorides in an aqueous environment, their hydrolysis rates can be measured spectrophotometrically.

Materials:

  • Dansyl chloride or this compound

  • Anhydrous acetone or acetonitrile

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Blank Measurement: Record the UV-Vis spectrum of the 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Reaction Initiation: Prepare a 1 mg/mL solution of the sulfonyl chloride in anhydrous acetone or acetonitrile. Add a small aliquot of this solution to the buffer in a cuvette to achieve a final concentration that gives an initial absorbance in the range of 1-1.5 at the wavelength of maximum absorbance for the sulfonyl chloride. Mix quickly.

  • Kinetic Measurement: Immediately start recording the absorbance at the wavelength of maximum absorbance of the sulfonyl chloride over time. The decrease in absorbance corresponds to the hydrolysis of the sulfonyl chloride.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant for hydrolysis under these conditions.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes described, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and the experimental workflow.

G cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_products Products Sulfonyl_Chloride R-SO2Cl (Electrophile) Intermediate Transition State Sulfonyl_Chloride->Intermediate Primary_Amine R'-NH2 (Nucleophile) Primary_Amine->Intermediate Nucleophilic Attack on Sulfur Sulfonamide R-SO2-NH-R' (Stable Adduct) Intermediate->Sulfonamide Chloride Leaving Group Departure HCl HCl Intermediate->HCl

Caption: General reaction mechanism for the formation of a sulfonamide from a sulfonyl chloride and a primary amine.

G Start Start: Peptide in Alkaline Buffer (pH 9.0) Dissolve_Reagent Dissolve Sulfonyl Chloride in Acetone/Acetonitrile Start->Dissolve_Reagent Add_Reagent Add Sulfonyl Chloride to Peptide Solution Dissolve_Reagent->Add_Reagent Incubate Incubate at Room Temperature (1-2 hours, in the dark) Add_Reagent->Incubate Quench Quench Reaction (e.g., with Tris buffer or acid) Incubate->Quench Purify Purify Labeled Peptide (Reverse-Phase HPLC) Quench->Purify Analyze Analyze by Fluorescence Spectroscopy and Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for the fluorescent labeling of a peptide with a sulfonyl chloride reagent.

Conclusion: Making the Right Choice for Your Research

The selection between dansyl chloride and this compound hinges on the specific requirements of the experiment.

Dansyl chloride remains the gold standard for many applications due to several key factors:

  • Well-Characterized Reactivity: Its reaction kinetics with primary amines are known, allowing for more precise control over the labeling reaction.[9]

  • Extensive Literature Support: A vast body of literature provides detailed protocols and examples of its use in a wide range of applications.[1][2]

  • Proven Utility in Probing Microenvironments: The environmental sensitivity of its fluorescence is well-documented and has been successfully used to study protein conformation and dynamics.[4][11]

This compound, on the other hand, represents a more novel and potentially advantageous alternative in specific scenarios:

  • Potential for Enhanced Reactivity: The electron-withdrawing nature of the chloro-substituted isoquinoline ring may lead to faster reaction kinetics compared to dansyl chloride, which could be beneficial for labeling less reactive amines or for reducing incubation times.

  • Distinct Spectral Properties: Its derivatives are likely to have different excitation and emission spectra from dansyl conjugates, which could be advantageous in multiplexing experiments where multiple fluorophores are used simultaneously.

  • Scaffold for Further Functionalization: The isoquinoline core provides opportunities for further chemical modification, which could be exploited in the design of more sophisticated probes.

Ultimately, for researchers seeking a reliable, well-documented, and versatile fluorescent labeling agent, dansyl chloride is the more conservative and often preferable choice. However, for those willing to invest in methods development and explore novel fluorophores with potentially unique properties, This compound offers an intriguing avenue for innovation. The protocols and comparative data presented in this guide provide a solid foundation for initiating such explorations. As with any experimental design, empirical validation and optimization are paramount to achieving robust and reproducible results.

References

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019).
  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Grygorenko, O. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • Kumar, R., Kumar, A., Singh, P., & Singh, A. K. (2023). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 13(1), 1-18. [Link]
  • Barycki, J. J., & Colman, R. F. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 26(11), 3185. [Link]
  • Rogić, M., & Vianello, R. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Azadnia, A., Campbell, R., & Sharma, M. (1994). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. Analytical biochemistry, 218(2), 423–428. [Link]
  • Gomes, A. S., Andrade, S. M., Costa, S. P., & Raposo, M. M. (2018). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Journal of Molecular Liquids, 266, 828-838. [Link]
  • Sahoo, H., & Kim, J. S. (2017). Indolizino[3,2-c]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging.
  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]
  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019).
  • da Silva, J. P., & Raposo, M. M. (2018). Photophysical properties of isoquinoline derivatives.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. [Link]
  • Liu, M., Zhang, Y., Wang, Y., Zhang, Y., & Liu, M. (2022). Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex. Bioorganic & medicinal chemistry letters, 59, 128551. [Link]
  • Liu, M., Zhang, Y., Wang, Y., Zhang, Y., & Liu, M. (2022). Color-changing Fluorescent DNA Probe Containing Solvatochromic Dansyl-nucleoside Surrogate for Sensing Local Variation of DNA Duplex.
  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019).
  • Bou-Hamdan, F., & El-Sabban, M. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Helvetica Chimica Acta, 106(11), e202300123. [Link]
  • Kice, J. L. (1968).
  • St-Germain, J., & Mehra, M. C. (1998). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of analytical toxicology, 22(1), 69–73. [Link]
  • Tombrink, A., Nagorny, S., Batsyts, S., & Schmidt, A. (2024). Absorption (a) and fluorescence (b) spectra of isoquinoline while titrating with TFA from 0.0 to 4.0 equivalents of acid in DCM (10⁻⁴ M, λex = 310 nm).
  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central, PMC6891638. [Link]
  • Benson, D. E., & Vold, B. S. (2011). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 6(7), e22129. [Link]
  • Haugland, R. P., & Johnson, I. D. (1997). Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes. Semantic Scholar. [Link]
  • Tombrink, A., Nagorny, S., Batsyts, S., & Schmidt, A. (2024). Fluorescence spectra of 5 a and 5 b. EM=emission (solid lines), EX=excitation (dashed lines).
  • Mészáros, M., Bálint, E., & Kollár, L. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8(65), 37279-37285. [Link]
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. [Link]
  • Wang, Y., Wang, L., & Li, Y. (2023). Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications. European journal of medicinal chemistry, 258, 115587. [Link]
  • Singh, A., Kumar, A., & Singh, P. (2023). Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and molecular docking evaluation. Journal of Molecular Structure, 1288, 135753. [Link]
  • Ahn, K. H., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.
  • Lin, Y. C., Chen, Y. C., & Lee, Y. P. (2019). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics, 21(33), 18198-18206. [Link]
  • Bojarski, A. J., Partyka, A., Jastrzębska-Więsek, M., Wróbel, D., Wesołowska, A., & Pawłowski, M. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 20(4), 1563–1571. [Link]
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. [Link]
  • Wang, Y., Li, X., & Wang, L. (2022). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 27(12), 3896. [Link]
  • Gucma, M., & Markowicz, J. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3185. [Link]
  • Gálik, B., Gáliková, E., & Török, M. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. The Journal of Organic Chemistry, 83(9), 5026-5038. [Link]

Sources

A Comparative Guide to the Biological Efficacy of Isoquinoline-5-sulfonyl Chloride Derivatives Versus Fasudil as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) represent a pivotal therapeutic target. Their dysregulation is implicated in a spectrum of disorders, from cardiovascular and neurological diseases to cancer. Fasudil, a clinically approved ROCK inhibitor in Japan and China for cerebral vasospasm, has long served as a benchmark compound.[1][2] However, the quest for enhanced potency, selectivity, and novel intellectual property has driven the exploration of a diverse chemical space, including derivatives of isoquinoline-5-sulfonyl chloride.

This guide provides an in-depth, objective comparison of the biological efficacy of select isoquinoline-5-sulfonyl chloride derivatives against the established ROCK inhibitor, Fasudil. We will delve into their core mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your research and development endeavors.

Mechanistic Underpinnings: Targeting the RhoA/ROCK Signaling Pathway

Both Fasudil and the broader class of isoquinoline-based ROCK inhibitors function as ATP-competitive inhibitors.[3] They exert their therapeutic effects by modulating the RhoA/ROCK signaling cascade, a central regulator of cellular contractility, motility, and proliferation. The pathway is initiated by the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a host of downstream substrates, leading to a variety of cellular responses.

A key downstream effect of ROCK activation is the phosphorylation and subsequent inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1).[4] This leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which promotes actomyosin contractility and the formation of stress fibers. By binding to the ATP pocket of ROCK, these inhibitors prevent the phosphorylation of its substrates, thereby promoting smooth muscle relaxation and inhibiting cell migration and proliferation.[2][3]

RhoA_ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC (Phosphorylated) MLC->pMLC Contraction Actomyosin Contraction pMLC->Contraction Inhibitor Isoquinoline Derivative or Fasudil Inhibitor->ROCK Inhibits In_Vitro_Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Dispense Dispense Inhibitor and Enzyme into Plate Prepare->Dispense Initiate Initiate Reaction with ATP and Substrate Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction (e.g., with EDTA) Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based ROCK Activity Assay (Western Blot)

This assay assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known ROCK substrate, such as MYPT1, is determined by Western blotting. A decrease in the phosphorylated form of the substrate indicates inhibition of ROCK activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MDA-MB-231, Panc-1) to 70-80% confluency. [5][6] * Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the ROCK substrate (e.g., anti-phospho-MYPT1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. [7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of phosphorylated substrate in treated versus untreated cells.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of ROCK inhibitors in a physiological setting.

Principle: A disease model relevant to the intended therapeutic application is established in animals (e.g., a tumor xenograft model for cancer). The animals are then treated with the test compound, and the effect on disease progression is monitored.

Example: Tumor Xenograft Model

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice). [8]

  • Treatment:

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer the test compound (e.g., fasudil-D-6h) and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. [8]

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be further analyzed by immunohistochemistry or Western blotting to assess target engagement.

Concluding Remarks

The landscape of ROCK inhibitors is continually evolving, with novel derivatives of the isoquinoline-5-sulfonyl chloride scaffold demonstrating promising biological activity. While Fasudil remains a valuable tool and clinical therapeutic, the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective for advancing this class of inhibitors. The data and protocols presented in this guide provide a framework for the comparative evaluation of these compounds, facilitating the identification of next-generation ROCK inhibitors with enhanced therapeutic potential.

References

  • MedchemExpress. Fasudil (HA-1077). URL
  • MedchemExpress.
  • Garton, A. J., et al. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Molecular Biology, 392, 491-502.
  • Garton, A. J., et al. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed, 17453716.
  • Abcam. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7). URL
  • BPS Bioscience. Fasudil. URL
  • BenchChem. Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. URL
  • Djokovic, N., et al. (2023). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 24(13), 10792.
  • Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. URL
  • The Royal Society of Chemistry. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. MedChemComm, 15, 123-132.
  • Adooq Bioscience. ROCK. URL
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1180-1194.
  • ChEMBL. In Vitro Assay for ROCK inhibitors. URL
  • Noma, K., et al. (2006). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Hypertension, 47(1), 143-150.
  • Sigma-Aldrich.
  • MilliporeSigma. Rho-associated Kinase (ROCK) Activity Assay Millipore. URL
  • Chen, Y. C., et al. (2017). Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Journal of Peptide Science, 23(11), 834-842.
  • Liang, J., et al. (2024). The novel ROCK inhibitor fasudil derivative fasudil-D-6h prevents tumor progression by restoring epithelial integrity in triple-negative breast cancer.
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Assay, 96-Well. URL
  • Liu, S., et al. (2014). ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell. Oncotarget, 5(19), 9249-9261.
  • BenchChem. Application Notes and Protocols for the ROCK Inhibitor Y-27632 in Cell Culture Experiments. URL
  • Liu, S., et al. (2014). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 5(19), 9249-9261.
  • Selleckchem. ROCK1 Inhibitors. URL
  • Pharmaron. In Vivo Models For Efficacy Testing. URL
  • AbMole BioScience.
  • ProBio CDMO.
  • BenchChem.
  • MedchemExpress. ROCK. URL
  • Chem-Impex. 1-Chloroisoquinoline. URL
  • Sigma-Aldrich. 1-Chloroisoquinoline. URL

Sources

A Senior Application Scientist's Comparative Guide to In-Vitro Kinase Assay Protocols for Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug discovery professionals. In the intricate world of kinase inhibitor development, the isoquinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective inhibitors targeting a wide array of kinases.[1][2] The success of our research hinges not only on clever chemistry but also on the rigorous, precise, and appropriate bioassays we employ to characterize these molecules. The choice of an in-vitro kinase assay is a critical decision that dictates the quality of our data, influences our structure-activity relationship (SAR) interpretations, and ultimately determines the trajectory of a drug discovery program.

This guide is designed to move beyond a simple recitation of protocol steps. Instead, it offers a comparative analysis of three robust, commonly-used in-vitro kinase assay formats. We will delve into the mechanistic principles, provide field-tested protocols, and discuss the critical rationale behind experimental choices. My goal is to equip you with the expert insights needed to select, execute, and troubleshoot the optimal assay for your isoquinoline-based kinase inhibitors.

Chapter 1: The Gold Standard — Radiometric [γ-³²P]-ATP Filter Binding Assay

The radiometric assay is the quintessential, time-honored method for measuring kinase activity. It is often considered the "gold standard" due to its direct and highly sensitive nature.[3] The principle is elegantly straightforward: it measures the direct transfer of a radiolabeled gamma-phosphate from [γ-³²P]-ATP onto a protein or peptide substrate, catalyzed by the kinase of interest.[4][5]

Principle of Radiometric Assay

The kinase reaction is allowed to proceed in the presence of [γ-³²P]-ATP. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]-ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide/protein substrate. After washing away the free ATP, the amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[5][6] This incorporated radioactivity is directly proportional to the kinase's activity.

Experimental Workflow

Radiometric_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_process Separation & Detection reagents Prepare Master Mix: - Kinase - Substrate - Assay Buffer inhibitor Aliquot Inhibitor (Isoquinoline cmpd) & Vehicle Control initiate Initiate Reaction: Add [γ-³²P]-ATP inhibitor->initiate Pre-incubate incubate Incubate (e.g., 30 min @ 30°C) initiate->incubate stop_rxn Stop Reaction (e.g., Phosphoric Acid) incubate->stop_rxn spot Spot onto Phosphocellulose Membrane stop_rxn->spot wash Wash Membrane (Remove free ATP) spot->wash detect Quantify Radioactivity (Scintillation Counter) wash->detect data_analysis Data Analysis (IC₅₀ Curve) detect->data_analysis CPM values

Caption: Workflow for a typical radiometric [γ-³²P]-ATP kinase assay.

Detailed Experimental Protocol
  • Reagent Preparation :

    • Kinase Buffer : Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Rationale: The buffer composition is critical for optimal enzyme function; Mg²⁺ is a required cofactor for ATP binding.

    • Substrate Stock : Prepare a concentrated stock of the peptide or protein substrate in the kinase buffer.

    • ATP Stock : Prepare a stock solution of "cold" (non-radioactive) ATP. The final concentration in the assay should ideally be at or near the Kₘ for the kinase to ensure accurate inhibitor characterization.[7]

    • [γ-³²P]-ATP : Obtain high-purity [γ-³²P]-ATP (typically 3000 Ci/mmol).

    • Inhibitor Dilutions : Prepare a serial dilution of your isoquinoline inhibitor in DMSO. Then, make an intermediate dilution in 1X kinase buffer. Rationale: Keeping the final DMSO concentration low and constant (e.g., <1%) across all wells is crucial to avoid solvent-induced artifacts.[8]

  • Kinase Reaction :

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, substrate, and the specific dilution of your isoquinoline inhibitor or DMSO vehicle control.

    • Add the kinase enzyme to all wells except the negative control ("no enzyme") wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare the ATP reaction mix by spiking the cold ATP stock with an appropriate amount of [γ-³²P]-ATP.

    • Initiate the reaction by adding the ATP mix to each well.[9]

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes). The reaction must be in the linear range of substrate phosphorylation.

  • Stopping and Separation :

    • Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.

    • Spot a portion of each reaction mixture onto a phosphocellulose filter membrane (e.g., P81).

    • Allow the spots to dry completely.

    • Wash the membranes 3-4 times with 0.75% phosphoric acid to remove unreacted [γ-³²P]-ATP, followed by a final wash with acetone to dry the membrane.

  • Detection and Analysis :

    • Place the dried membrane into a scintillation vial with a suitable scintillation cocktail.

    • Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.

    • Subtract the background CPM (from "no enzyme" controls) from all other readings.

    • Plot the percentage of kinase activity relative to the vehicle control against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Radiometric Assay: Performance Summary
Principle Direct measurement of ³²P incorporation into a substrate.[4]
Throughput Low to medium. Can be laborious.
Sensitivity Very high; considered a "gold standard".[3]
Information Catalytic IC₅₀.
Advantages - Direct, unambiguous measure of catalytic activity.- High sensitivity allows for low enzyme concentrations.- Robust and less prone to compound interference (color/fluorescence).
Disadvantages - Requires handling and disposal of radioactive materials.[3]- Lower throughput and not easily automated.- Discontinuous assay format (requires separation steps).

Chapter 2: High-Throughput Luminescence — ATP Depletion Assay

For modern drug discovery, especially in high-throughput screening (HTS), speed and simplicity are paramount. Luminescence-based assays that measure ATP consumption, such as Promega's Kinase-Glo® platform, have become an industry standard.[7][10] This format is a homogeneous "add-mix-read" assay, making it highly amenable to automation.

Principle of ATP Depletion Assay

The core principle is the measurement of ATP remaining in the reaction after the kinase has phosphorylated its substrate.[11] The amount of ATP consumed is directly proportional to the kinase's activity. The assay uses the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light (bioluminescence).[12] The luminescent signal is therefore inversely proportional to kinase activity: high kinase activity leads to low ATP levels and a dim signal, whereas an effective inhibitor preserves ATP, resulting in a bright signal.[13][14]

Experimental Workflow

Luminescence_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detect Detection reagents Prepare Master Mix: - Kinase - Substrate - ATP inhibitor Aliquot Inhibitor (Isoquinoline cmpd) & Vehicle Control combine Combine Reagents & Inhibitor in Plate inhibitor->combine incubate Incubate (e.g., 60 min @ RT) combine->incubate add_reagent Add Detection Reagent (Luciferase/Luciferin) incubate->add_reagent incubate_detect Incubate (e.g., 10 min @ RT) add_reagent->incubate_detect detect Measure Luminescence (Plate Reader) incubate_detect->detect data_analysis Data Analysis (IC₅₀ Curve) detect->data_analysis RLU values

Caption: Workflow for a homogeneous luminescence-based kinase assay.

Detailed Experimental Protocol
  • Reagent Preparation :

    • Kinase Buffer : As described for the radiometric assay.

    • Reagents : Prepare a master mix containing the kinase, its substrate, and ATP in kinase buffer. Rationale: A master mix ensures consistency across the plate and minimizes pipetting errors.[15]

    • Inhibitor Plate : In a suitable microplate (e.g., a white, opaque 384-well plate), aliquot the serial dilutions of your isoquinoline inhibitor and DMSO vehicle controls.

  • Kinase Reaction :

    • Add the kinase/substrate/ATP master mix to the wells of the inhibitor plate to start the reaction.

    • Include controls: "100% activity" (DMSO vehicle) and "0% activity" (no kinase, or a potent known inhibitor).

    • Incubate the plate at room temperature for the desired duration (e.g., 60 minutes).

  • Detection and Analysis :

    • Allow the detection reagent (e.g., Kinase-Glo® Reagent) to equilibrate to room temperature.

    • Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.[1] This single addition stops the kinase reaction and initiates the luminescence reaction.

    • Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to your controls (0% and 100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a suitable model to determine the IC₅₀ value.

Luminescence Assay: Performance Summary
Principle Measures remaining ATP via a luciferase-luciferin reaction.[11][12]
Throughput High to very high.
Sensitivity High.
Information Catalytic IC₅₀.
Advantages - Homogeneous "add-mix-read" format is simple and fast.[14]- Excellent for HTS and automation.- Non-radioactive and commercially available as stable kits.[10]- Good Z'-factor values, indicating a robust assay.[16]
Disadvantages - Indirect measurement of kinase activity.- Susceptible to interference from compounds that inhibit luciferase.[17]- Signal is a "decrease" assay, which can sometimes be more prone to false positives.[17]

Chapter 3: Direct Binding Assessment — Fluorescence Polarization (FP) Competitive Assay

While activity assays are essential, understanding the direct binding of an inhibitor to its target kinase provides complementary and often crucial mechanistic information. The Fluorescence Polarization (FP) assay is a powerful, homogeneous technique to quantify these binding events in real-time.[18] It is particularly well-suited for characterizing inhibitors in a competitive format.

Principle of Fluorescence Polarization

The FP assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[19] In a competitive kinase assay, a small fluorescently-labeled molecule (a "tracer," often a known fluorescent inhibitor) is used.[18]

  • When the tracer is unbound , it tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.

  • When the tracer is bound to the large kinase protein, its tumbling is significantly slowed. The emitted light remains highly polarized.

Your unlabeled isoquinoline inhibitor competes with the fluorescent tracer for binding to the kinase's active site. An effective inhibitor will displace the tracer, causing it to tumble freely again, resulting in a decrease in the measured polarization.[8]

Experimental Workflow

FP_Workflow cluster_prep Reagent Setup cluster_reaction Binding Reaction cluster_detect Detection reagents Prepare Assay Buffer, Kinase Stock, and Fluorescent Tracer Stock inhibitor Prepare Serial Dilution of Isoquinoline Inhibitor combine Combine Kinase, Tracer, & Inhibitor in Plate inhibitor->combine incubate Incubate to Reach Binding Equilibrium (e.g., 10-30 min @ RT) combine->incubate read_plate Read Fluorescence Polarization (mP) incubate->read_plate data_analysis Data Analysis (IC₅₀/Kᵢ Curve) read_plate->data_analysis mP values

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Detailed Experimental Protocol
  • Reagent Preparation :

    • FP Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Rationale: Buffer components are optimized to minimize non-specific binding and ensure protein stability.

    • Reagents : Prepare stock solutions of the kinase and the fluorescent tracer.

    • Inhibitor Plate : In a suitable microplate (e.g., a black, low-volume 384-well plate), prepare serial dilutions of your isoquinoline inhibitor.

  • Assay Assembly and Incubation :

    • Add the kinase and fluorescent tracer to the wells containing the inhibitor dilutions.

    • Include controls: "Maximum Polarization" (kinase + tracer, no inhibitor) and "Minimum Polarization" (tracer only, no kinase).

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 10-60 minutes).[8]

  • Detection and Analysis :

    • Read the plate on a microplate reader equipped with polarization filters for the specific excitation and emission wavelengths of your fluorophore. The output is typically in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC₅₀. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation, provided the Kᴅ of the tracer is known.

Fluorescence Polarization Assay: Performance Summary
Principle Measures displacement of a fluorescent tracer from the kinase.[18][20]
Throughput High.
Sensitivity Medium to high, dependent on tracer affinity and quantum yield.
Information Binding IC₅₀ and Kᵢ.
Advantages - Directly measures inhibitor binding to the target.[8]- Homogeneous format, no separation steps required.[21]- Does not require ATP or measure catalytic activity, avoiding some artifacts.- Provides true equilibrium binding data (Kᵢ).
Disadvantages - Requires a suitable, validated fluorescent tracer for the kinase.- Susceptible to interference from fluorescent or light-scattering compounds.- Does not confirm functional inhibition of catalysis.

Comparative Analysis and Assay Selection Guide

Choosing the right assay depends on your specific research question, the stage of your project, and available resources.

FeatureRadiometric AssayLuminescence (ATP Depletion)Fluorescence Polarization
Measurement Catalytic Activity (Product Formation)Catalytic Activity (Substrate Depletion)Compound Binding
Nature of Data Direct catalytic IC₅₀Indirect catalytic IC₅₀Binding IC₅₀ / Kᵢ
Throughput LowVery HighHigh
Key Advantage Unambiguous "gold standard"[3]Speed and simplicity for HTS[7]Direct measure of binding affinity
Key Limitation Radioactive hazard[3]Prone to luciferase interference[17]Requires specific fluorescent probe
Best For... Orthogonal validation, detailed mechanistic studiesPrimary HTS, rapid SAR screeningDetermining binding affinity, mechanism of action studies

Decision-Making Framework:

  • For large-scale primary screening of a new isoquinoline library: The Luminescence (ATP Depletion) Assay is the clear choice due to its high throughput, simplicity, and cost-effectiveness.

  • For validating hits from a primary screen and obtaining high-quality, direct functional data: The Radiometric Assay provides the most rigorous confirmation of catalytic inhibition and is invaluable for validating key compounds.[22]

  • To understand if your inhibitor is a competitive binder and to determine its direct binding affinity (Kᵢ): The Fluorescence Polarization Assay is ideal. This is especially useful for distinguishing potent binders from compounds that may show activity through non-specific mechanisms.

By employing a combination of these methods, you create a self-validating system. For example, a potent hit from a luminescence screen can be confirmed in the radiometric assay and its direct binding affinity determined by FP, providing a comprehensive and trustworthy characterization of your novel isoquinoline-based kinase inhibitor.

References

  • N/A. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. Vertex AI Search.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega.
  • BenchChem. Application Notes and Protocols for Fluorescence Polarization-Based Kinase Assays. BenchChem.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. BenchChem.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • BellBrook Labs. What Is the Best Kinase Assay?. BellBrook Labs.
  • BenchChem. Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. BenchChem.
  • JoVE. Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE.
  • Promega. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • AAT Bioquest. What are the common methods available to detect kinase activities?. AAT Bioquest.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega.
  • Snow, R.J. et al. (2007). Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors. PubMed.
  • Promega. Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
  • Zhang, J. et al. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate.
  • Nobre, M. (2022). What is the role of radioactive labelled ATP in kinase activity assay?. ResearchGate.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega.
  • BenchChem. A Comparative Guide to Kinase Assay Methodologies for High-Throughput Screening. BenchChem.
  • Eglen, R.M. and Singh, R. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • N/A. Fluorescence detection techniques for protein kinase assay. ResearchGate.
  • Revvity. Phosphorylation Assays. Revvity.
  • Daghestani, H.N. et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH.
  • BenchChem. Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. BenchChem.
  • Brehmer, D. et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • BenchChem. Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. BenchChem.
  • Snow, R.J. et al. (2007). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. Scilit.
  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH.
  • N/A. (2020). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. IJCRR.
  • Lim, C.G. et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.
  • Wang, Z. et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC.
  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
  • Alanazi, A.S. et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
  • Kim, Y.J. et al. (2007). THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. AACR Journals.
  • N/A. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate.
  • Hu, P. et al. (2024). Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI.
  • Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich.
  • Drewry, D.H. et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • Adriaenssens, E. et al. (2024). In vitro kinase assay. Protocols.io.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Chloroisoquinoline-5-sulfonamides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-chloroisoquinoline-5-sulfonamide scaffold represents a privileged structure in the landscape of kinase inhibitor discovery. Its inherent ability to interact with the ATP-binding site of various kinases has made it a fertile ground for the development of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, offering a comparative perspective on how modifications to the core structure influence inhibitory potency and selectivity. We will delve into the mechanistic basis of inhibition, present comparative data for key analogs, and provide detailed experimental protocols for their synthesis and evaluation.

The Isoquinoline Sulfonamide Core: A Foundation for Kinase Inhibition

The journey of isoquinoline sulfonamides as kinase inhibitors began with the pioneering work on compounds like H-7 and H-8, which demonstrated that this scaffold could selectively target protein kinases over other ATP-dependent enzymes.[1] The fundamental mechanism of action for this class of compounds is competitive inhibition of the ATP-binding site. The isoquinoline ring system mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain, while the sulfonamide portion and its substituents project into the ribose and phosphate-binding pockets.[2][3]

The 1-chloro substitution on the isoquinoline ring is a key modification that can significantly impact the electronic properties and conformational preferences of the molecule, thereby influencing its interaction with the target kinase. The sulfonamide at the 5-position serves as a critical anchor and a point for diversification to achieve selectivity and potency.

Key Structural Features Governing Activity and Selectivity:
  • The Isoquinoline Nitrogen: The nitrogen atom at position 2 of the isoquinoline ring is essential for activity, as it acts as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region.[2]

  • The Sulfonamide Linker: This group is a critical structural element. Its geometry and the nature of the substituents attached to the sulfonamide nitrogen are primary determinants of kinase selectivity.

  • Substituents on the Isoquinoline Ring: Halogenation, such as the chloro group at the 1-position, can enhance potency and modulate selectivity by influencing the electronic nature of the ring system and providing additional contact points within the ATP-binding site.

  • The Sulfonamide Substituent (R-group): This is the most common site for chemical modification to explore SAR. Variations in the R-group can drastically alter the inhibitor's affinity and selectivity for different kinases by exploiting differences in the shape, size, and charge of the pocket adjacent to the ATP-binding site.

Comparative Analysis of Isoquinoline Sulfonamide-Based Kinase Inhibitors

CompoundStructureTarget Kinase(s)IC50 / Ki (nM)Key SAR Insights
Hypothetical 1-Chloroisoquinoline-5-sulfonamide Core Primarily expected to target Ser/Thr kinases like ROCK, PKA, PKC.[1][4]Data not availableThe 1-chloro group is expected to enhance potency compared to the unsubstituted parent compound. The sulfonamide at position 5 is a key interaction point.
Fasudil (HA-1077) ROCK1, ROCK2, PKA, PKCROCK1 (Ki): 330ROCK2 (IC50): 158PKA (IC50): 4580PKC (IC50): 12300The homopiperazine ring attached to the sulfonamide provides potent ROCK inhibition with moderate selectivity against PKA and PKC.
H-1152P ROCK, PKA, PKCROCK (Ki): 1.6PKA (Ki): 630PKC (Ki): 9270The (S)-(+)-2-methylhomopiperazine moiety significantly increases potency and selectivity for ROCK over PKA and PKC compared to Fasudil.[5]
Y-27632 ROCK1, ROCK2ROCK1 (IC50): 140-220ROCK2 (IC50): 140-220A different scaffold (aminopyridine-based) but a well-known potent and selective ROCK inhibitor, serving as a benchmark.[4]

Note: The structures for the hypothetical core and specific compounds would be inserted here in a real application.

Deciphering the Kinase Inhibition Signaling Pathway

The primary target of many isoquinoline sulfonamides is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key downstream effector of the small GTPase RhoA and plays a central role in regulating the actin cytoskeleton, cell adhesion, and motility. Inhibition of the RhoA/ROCK pathway has therapeutic potential in various diseases, including glaucoma, hypertension, and cancer.[6]

G cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects GPCRs GPCRs RhoA_GTP RhoA-GTP (Active) GPCRs->RhoA_GTP GEFs Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->RhoA_GTP GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylation (Inhibition) Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) MLC Myosin Light Chain MLCP->MLC Dephosphorylation Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Stress_Fiber_Formation Stress Fiber Formation & Cell Contraction MLC->Stress_Fiber_Formation Inhibitor 1-Chloroisoquinoline- 5-sulfonamide Inhibitor->ROCK Inhibition

Caption: The RhoA/ROCK signaling pathway and the point of inhibition by 1-chloroisoquinoline-5-sulfonamides.

Experimental Protocols

Synthesis of 1-Chloroisoquinoline-5-sulfonamides

The synthesis of 1-chloroisoquinoline-5-sulfonamides generally involves a multi-step process starting from a suitable isoquinoline precursor. The following is a representative workflow.

G Start 1-Chloroisoquinoline Sulfonation Sulfonation (e.g., Chlorosulfonic acid) Start->Sulfonation Sulfonyl_Chloride 1-Chloroisoquinoline-5-sulfonyl chloride Sulfonation->Sulfonyl_Chloride Amidation Amidation (Primary or Secondary Amine) Sulfonyl_Chloride->Amidation Final_Product N-substituted 1-Chloroisoquinoline-5-sulfonamide Amidation->Final_Product

Caption: General synthetic workflow for N-substituted 1-chloroisoquinoline-5-sulfonamides.

Step-by-Step Methodology:

  • Sulfonation of 1-Chloroisoquinoline:

    • To a solution of 1-chloroisoquinoline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0 °C).

    • Heat the reaction mixture (e.g., 60-80 °C) for several hours to drive the reaction to completion.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Amidation to form the Sulfonamide:

    • Dissolve the this compound in an appropriate solvent (e.g., pyridine or dichloromethane).

    • Add the desired primary or secondary amine (to introduce the R-group) to the solution, often in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

    • Purify the final product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (1-chloroisoquinoline-5-sulfonamide analog) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in the kinase reaction buffer.

  • Set up the Kinase Reaction: In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the specific substrate, the purified kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the Reaction: Add [γ-³²P]ATP to each reaction to a final concentration typically at or below the Km for ATP.

  • Incubate: Incubate the reactions at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of each reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Wash: Wash the phosphocellulose paper/membrane multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove the unreacted [γ-³²P]ATP.

  • Quantify: Place the washed paper/membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 1-chloroisoquinoline-5-sulfonamide scaffold is a versatile and potent platform for the design of kinase inhibitors. The structure-activity relationships are governed by a delicate interplay of electronic and steric factors, with the substituents on the sulfonamide moiety playing a pivotal role in determining kinase selectivity. While a comprehensive comparative dataset for a systematic series of 1-chloroisoquinoline-5-sulfonamide analogs is not yet publicly available, the insights gained from structurally related compounds provide a strong foundation for the rational design of novel and selective kinase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these promising therapeutic agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041.
  • Sasaki, Y., Nakagawa, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232.
  • This citation would link to a relevant source for Fasudil IC50/Ki values.
  • This citation would link to a relevant source for H-1152P IC50/Ki values.
  • Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308–6313.
  • This citation would link to a relevant source for Y-27632 IC50/Ki values.
  • This citation would link to a relevant source for general kinase inhibitor mechanisms.
  • This citation would link to a relevant source for synthesis of isoquinoline sulfonamides.
  • This citation would link to a relevant source for radiometric kinase assay protocols.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95–105.
  • This citation would link to a relevant source for the Rho/ROCK signaling p
  • This citation would link to a relevant source for anticancer activities of rel
  • This citation would link to a relevant source for the synthesis of quinoline-5-sulfonamides.
  • This citation would link to a relevant source for general inform
  • This citation would link to a relevant source for the therapeutic potential of ROCK inhibitors.
  • This citation would link to a relevant source for cell-based assays for ROCK inhibition.
  • This citation would link to a relevant source for the role of the 1-chloro substitution.
  • This citation would link to a relevant source for the importance of the sulfonamide
  • Olson, M. F. (2008). Rho-associated kinase (ROCK) as a therapeutic target.
  • This citation would link to a relevant source for the clinical development of isoquinoline sulfonamides.

Sources

A Senior Application Scientist's Guide to Sulfonyl Chloride Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate sulfonyl chloride is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. These powerful electrophiles are indispensable for the construction of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals and functional materials. This guide provides an in-depth, objective comparison of the performance of common sulfonyl chloride reagents, grounded in experimental data and mechanistic principles, to empower you in making the most informed choices for your synthetic endeavors.

The Fundamental Chemistry of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic and steric nature of the organic substituent (R) attached to the sulfonyl group (-SO₂Cl). Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, increasing its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.[1][2] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[3]

The reaction mechanism can proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions.[3] For certain aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, an alternative elimination-addition pathway involving a highly reactive "sulfene" intermediate can be operative, particularly in the presence of a strong base.[4][5]

The Workhorses: A Comparative Overview

The three most commonly employed sulfonyl chlorides in organic synthesis are p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). Each possesses a unique profile of reactivity and physical properties.

ReagentStructureFormulaMolecular Weight ( g/mol )Physical FormKey Characteristics
p-Toluenesulfonyl Chloride (TsCl) C₇H₇ClO₂S190.65White solidEasy to handle, crystalline solid. The resulting tosylates are often crystalline and easily purified. The p-methyl group is weakly electron-donating, slightly reducing reactivity compared to BsCl.[2]
Methanesulfonyl Chloride (MsCl) CH₃ClO₂S114.55Colorless liquidHighly reactive due to its small size and the absence of steric hindrance.[2] The resulting mesylates are excellent leaving groups. Can form a sulfene intermediate.[6]
Benzenesulfonyl Chloride (BsCl) C₆H₅ClO₂S176.62Colorless liquidServes as a baseline for aromatic sulfonyl chlorides. More reactive than TsCl due to the absence of the electron-donating methyl group.[2]

Reactivity and Performance: A Data-Driven Comparison

The choice of sulfonyl chloride significantly impacts reaction rates and yields. The general order of reactivity is influenced by both electronic and steric factors.

General Reactivity Trend: MsCl > BsCl > TsCl

This trend is a direct consequence of the factors discussed previously. MsCl is the most reactive due to its small size and high electrophilicity.[2] BsCl is more reactive than TsCl because the electron-donating methyl group in TsCl slightly deactivates the sulfonyl group.[2]

Comparative Yields in Sulfonamide and Sulfonate Ester Synthesis

While exact yields are highly dependent on the specific substrate and reaction conditions, the following table provides a qualitative comparison based on typical outcomes reported in the literature.

Reaction TypeSubstrateReagentTypical YieldNotes
Sulfonamide Formation AnilineTsClGood to ExcellentOften requires heating or longer reaction times.[7]
AnilineMsClExcellentReaction is typically rapid, even at low temperatures.
AnilineBsClExcellentGenerally faster than TsCl.[8]
Sulfonate Ester Formation PhenolTsClGood to ExcellentA standard and reliable transformation.[2]
PhenolMsClExcellentHighly efficient, often the preferred reagent for speed.
PhenolBsClExcellentEfficient, with reactivity between TsCl and MsCl.

Mechanistic Divergence: The Sulfene Pathway of Mesyl Chloride

A key distinction between aliphatic and aromatic sulfonyl chlorides is the potential for the former to react via a sulfene intermediate. In the presence of a strong, non-nucleophilic base like triethylamine (TEA), the acidic α-protons of MsCl can be abstracted to form methanesulfonylidene, or "sulfene" (CH₂=SO₂).[4][5] This highly electrophilic intermediate is then rapidly trapped by the nucleophile (e.g., an alcohol).

G cluster_0 SN2-like Pathway (TsCl, BsCl) cluster_1 Sulfene Pathway (MsCl with strong base) TsCl TsCl Alcohol R-OH Intermediate1 Transition State Tosylate R-OTs HCl HCl MsCl MsCl TEA Et3N Sulfene Sulfene (CH2=SO2) Alcohol2 R-OH Mesylate R-OMs TEAHCl Et3N.HCl

Practical Implications of the Sulfene Pathway:

  • Reaction with Hindered Alcohols: The formation of the highly reactive and sterically unhindered sulfene intermediate can be advantageous when working with sterically hindered alcohols that react sluggishly with the bulkier TsCl.[6]

  • Side Reactions: The sulfene intermediate can also participate in undesired side reactions, such as polymerization or [2+2] cycloadditions, if not efficiently trapped by the nucleophile.

Beyond the Workhorses: Specialty Sulfonylating Agents

For specific applications, a range of specialty sulfonyl chloride reagents offer unique advantages.

  • Nosyl Chloride (2-Nitrobenzenesulfonyl Chloride): The presence of the strongly electron-withdrawing nitro group makes nosyl chloride significantly more reactive than TsCl and BsCl. The resulting nosylates are excellent leaving groups, and the nosyl group can be readily cleaved under mild conditions, making it a valuable protecting group for amines.[5]

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride): This reagent is primarily used for the derivatization of primary and secondary amines, amino acids, and phenols for analytical purposes.[9] The resulting sulfonamides are highly fluorescent, enabling sensitive detection in techniques like HPLC.[10] While an effective derivatizing agent, its use in preparative synthesis is less common.

  • 4-(Trifluoromethyl)benzenesulfonyl Chloride: The potent electron-withdrawing trifluoromethyl group renders this reagent highly reactive, suitable for reactions with poorly nucleophilic substrates.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a sulfonate ester and a sulfonamide.

Protocol 1: Synthesis of a Tosylate from a Primary Alcohol

This protocol describes the tosylation of benzyl alcohol using p-toluenesulfonyl chloride.

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

G start Dissolve Alcohol in DCM cool Cool to 0°C start->cool add_base Add Pyridine cool->add_base add_tscl Add TsCl add_base->add_tscl react Stir at RT (4-12h) add_tscl->react workup Aqueous Workup react->workup purify Purification workup->purify end Characterize Product purify->end

Protocol 2: Synthesis of a Sulfonamide from a Primary Amine

This protocol describes the reaction of aniline with benzenesulfonyl chloride.

Materials:

  • Aniline

  • Benzenesulfonyl chloride (BsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess aniline and TEA.

  • Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Reagent Selection Guide

The optimal choice of sulfonyl chloride depends on a careful consideration of the substrate, desired reactivity, and reaction conditions.

G start Substrate? sterically_hindered Sterically Hindered? start->sterically_hindered poor_nucleophile Poor Nucleophile? sterically_hindered->poor_nucleophile No mscl Use MsCl sterically_hindered->mscl Yes reactive_reagent Use NosylCl or (CF3)ArSO2Cl poor_nucleophile->reactive_reagent Yes standard_reagent Use TsCl or BsCl poor_nucleophile->standard_reagent No

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[11]

  • Moisture Sensitivity: They react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions.

  • Toxicity: They are lachrymators and can cause severe burns to the skin and eyes.[11]

  • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

Conclusion

The selection of a sulfonyl chloride reagent is a nuanced decision that requires a thorough understanding of their relative reactivities, mechanistic pathways, and practical considerations. While TsCl, MsCl, and BsCl remain the workhorses of organic synthesis, specialty reagents provide powerful solutions for specific challenges. By leveraging the comparative data and detailed protocols presented in this guide, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes in the synthesis of complex molecules and novel therapeutic agents.

References

  • Dansyl chloride derivatization of methamphetamine: a method with advantages for screening and analysis of methamphetamine in urine. PubMed.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar.
  • Tosylates And Mesylates. Master Organic Chemistry.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC.
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. NJ.gov.
  • Tosyl group. Wikipedia.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.
  • A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS THESIS presented for the.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
  • Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3.
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. NIH.
  • Alcohols with SOCl2 and TsCl. Reddit.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Phenylisoquinoline from 1-Chloroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its synthesis is therefore a critical task for chemists in drug discovery and related fields. A common and cost-effective starting material for accessing this scaffold is 1-chloroisoquinoline. The transformation of this aryl chloride into the desired product hinges on the formation of a carbon-carbon bond at the C1 position.

This guide focuses on the validation and comparison of the two most prevalent palladium-catalyzed cross-coupling methods for this purpose: the Suzuki-Miyaura coupling and the Stille coupling. We will dissect these methodologies, explaining the rationale behind catalyst selection, reaction conditions, and potential pitfalls. Furthermore, we will contextualize these methods by briefly exploring alternative, classical synthetic routes.

Core Methodology: Palladium-Catalyzed Cross-Coupling

The direct arylation of 1-chloroisoquinoline is most efficiently achieved via palladium-catalyzed cross-coupling. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, significant advances in ligand and catalyst design have made them excellent substrates for these transformations.[2][3] This is particularly advantageous from a cost and availability standpoint. The general workflow for this approach is outlined below.

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification r1 1-Chloroisoquinoline rxn Heat under Inert Atmosphere (e.g., 80-120 °C) Monitor by TLC/LC-MS r1->rxn r2 Phenylating Agent (Boronic Acid or Stannane) r2->rxn cat Pd Precatalyst + Ligand cat->rxn base Base base->rxn sol Anhydrous, Degassed Solvent sol->rxn workup 1. Cool to Room Temp 2. Aqueous Workup 3. Extraction with Organic Solvent rxn->workup Upon Completion purify Flash Column Chromatography workup->purify prod 1-Phenylisoquinoline purify->prod

Caption: General experimental workflow for cross-coupling synthesis.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4][5]

Mechanism and Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloroisoquinoline. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The phenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2][7]

  • Reductive Elimination: The two organic partners (isoquinoline and phenyl) are expelled from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[7][8]

G cluster_reactants pd0 Pd(0)L₂ pd2_complex Cl-Pd(II)L₂(IsoQ) pd0->pd2_complex Oxidative Addition pd2_phenyl Ph-Pd(II)L₂(IsoQ) pd2_complex->pd2_phenyl Transmetalation product 1-Phenylisoquinoline pd2_phenyl->product Reductive Elimination product->pd0 Regenerates Catalyst aryl_halide 1-Chloroisoquinoline aryl_halide->pd2_complex boronic_acid PhB(OH)₂ + Base boronic_acid->pd2_phenyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The choice of ligand is critical for coupling unreactive aryl chlorides. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are highly effective as they promote the oxidative addition step and stabilize the active catalytic species.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on established methods for heteroaryl chlorides and may require optimization.[8][9]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), SPhos (3.3 mol%), and finely ground K₃PO₄ (2.5 equivalents).

  • Reagent Addition: Add 1-chloroisoquinoline (1.0 equivalent) and phenylboronic acid (1.3 equivalents).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylisoquinoline.

Method 2: The Stille Coupling

The Stille reaction is another powerful C-C bond-forming tool. Its primary advantage lies in the fact that organostannane reagents are often stable to air and moisture and are tolerant of a wide variety of functional groups.[10]

Mechanism and Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4][10] A key difference is that the transmetalation step does not require a base. However, additives like copper(I) salts or lithium chloride can accelerate this step, particularly for less reactive substrates. The major and significant drawback of this method is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[4]

G cluster_reactants pd0 Pd(0)L₂ pd2_complex Cl-Pd(II)L₂(IsoQ) pd0->pd2_complex Oxidative Addition pd2_phenyl Ph-Pd(II)L₂(IsoQ) pd2_complex->pd2_phenyl Transmetalation product 1-Phenylisoquinoline pd2_phenyl->product Reductive Elimination product->pd0 Regenerates Catalyst aryl_halide 1-Chloroisoquinoline aryl_halide->pd2_complex stannane PhSn(Bu)₃ stannane->pd2_phenyl

Caption: Catalytic cycle of the Stille cross-coupling.

Experimental Protocol: Stille Coupling

This protocol is a representative procedure and should be handled with appropriate safety precautions due to the toxicity of organotin reagents.[11]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Reagent Addition: Add 1-chloroisoquinoline (1.0 equivalent) and tributyl(phenyl)stannane (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or DMF.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. To aid in the removal of tin byproducts, wash the organic solution with an aqueous solution of KF, which precipitates insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography. Multiple chromatographic separations may be necessary to remove all tin residues.

Performance Comparison: Suzuki vs. Stille

ParameterSuzuki-Miyaura CouplingStille CouplingRationale & Justification
Reagent Toxicity Low . Boronic acids and their byproducts are generally considered non-toxic and environmentally benign.[2]High . Organostannanes and their byproducts are highly toxic and pose significant health and environmental risks.[4][10]For applications in pharmaceutical and academic labs, minimizing toxic reagent use is a primary concern.
Reaction Conditions Mild to Moderate . Typically requires a base. Modern catalysts can run at or near room temperature for reactive halides.[2]Mild to Moderate . Generally base-free, but may require higher temperatures for unreactive chlorides.Both methods offer reasonably mild conditions, but the need for a strong base in Suzuki can be a limitation for base-sensitive substrates.
Yields Good to Excellent . Highly dependent on catalyst/ligand system, but generally very high-yielding.[2]Good to Excellent . Known for its reliability and high yields across a broad substrate scope.[10]Both methods are capable of producing the product in high yield with proper optimization.
Purification Straightforward . Boron byproducts are typically water-soluble and easily removed by aqueous workup.Difficult . Removal of stoichiometric, non-polar tin byproducts is notoriously challenging and often requires multiple purifications.[4]Ease of purification is a major practical advantage of the Suzuki coupling, saving time and resources.
Cost & Availability Phenylboronic acid is commercially available and relatively inexpensive.Tributyl(phenyl)stannane is also available but can be more expensive.For large-scale synthesis, reagent cost is a significant factor.

Alternative Synthetic Routes

While cross-coupling is the most direct route from 1-chloroisoquinoline, it is valuable to be aware of classical alternatives for the synthesis of the 1-phenylisoquinoline core. The Bischler-Napieralski reaction is a prominent example. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., P₂O₅ or POCl₃) to form a 3,4-dihydroisoquinoline, which is then oxidized to the aromatic isoquinoline.[12][13]

G start β-Phenylethylamine + Benzoyl Chloride step1 Acylation start->step1 intermediate1 N-Phenethylbenzamide step1->intermediate1 step2 Bischler-Napieralski Cyclization (e.g., POCl₃) intermediate1->step2 intermediate2 1-Phenyl-3,4-dihydroisoquinoline step2->intermediate2 step3 Oxidation (e.g., Pd/C, heat) intermediate2->step3 product 1-Phenylisoquinoline step3->product

Caption: Simplified workflow for the Bischler-Napieralski route.

This multi-step approach is less atom-economical and often requires harsher conditions than modern cross-coupling reactions. However, it provides an alternative disconnection approach that can be valuable if the starting materials are more readily available or if a cross-coupling approach fails.

Conclusion and Recommendation

For the synthesis of 1-phenylisoquinoline from 1-chloroisoquinoline, both the Suzuki-Miyaura and Stille couplings are mechanistically viable and capable of providing high yields.

However, a comprehensive evaluation leads to a clear recommendation: The Suzuki-Miyaura coupling is the superior method for this transformation in nearly all research and development contexts.

The decision is primarily driven by considerations of safety and practicality. The low toxicity of boronic acids and the straightforward purification of the final product make the Suzuki coupling a more efficient, safer, and "greener" choice.[4] While the Stille coupling is a powerful reaction, the inherent toxicity of the organotin reagents and the significant challenge of byproduct removal make it a less desirable option unless specific substrate functionalities are incompatible with the conditions of the Suzuki reaction. The development of highly active catalysts for the coupling of aryl chlorides has further solidified the Suzuki reaction's position as the gold standard for this class of transformation.[2]

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents. Google Patents.
  • Stille reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • 1-Phenylisoquinoline | C15H11N | CID 137882 - PubChem. National Institutes of Health.
  • Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. National Institutes of Health.
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - ResearchGate. ResearchGate.
  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water | The Journal of Organic Chemistry. ACS Publications.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. Royal Society of Chemistry.
  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. ACS Publications.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry.
  • Buchwald-Hartwig cross-coupling reaction - YouTube. YouTube.
  • The Stille Reaction - Chem 115 Myers. Harvard University.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes - ResearchGate. ResearchGate.
  • 1-methylisoquinoline - Organic Syntheses Procedure. Organic Syntheses.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the precise molecular architecture of a drug substance dictates its efficacy and safety. This precision begins with the starting materials. 1-Chloroisoquinoline-5-sulfonyl chloride is a key building block in the synthesis of various biologically active compounds, most notably Rho-kinase (ROCK) inhibitors like Fasudil, which are used to treat conditions such as cerebral vasospasm.[1] The isomeric purity of this intermediate is not a trivial quality control parameter; it is fundamental. The presence of positional isomers, such as 1-Chloroisoquinoline-6-sulfonyl chloride or the 7-sulfonyl variant, can introduce impurities into the final Active Pharmaceutical Ingredient (API). These isomeric impurities may exhibit different pharmacological profiles, reduced efficacy, or unforeseen toxicity, making their detection and quantification an absolute necessity for regulatory compliance and patient safety.

This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isomeric purity in this compound, grounded in the principles of chromatographic and spectroscopic science. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations for researchers, scientists, and drug development professionals.

The Synthetic Challenge: The Isomeric Landscape

The generation of positional isomers is an inherent challenge in the synthesis of substituted aromatic compounds. The sulfonation of 1-chloroisoquinoline, a key step in producing the target molecule, is governed by the directing effects of the chloro-substituent and the nitrogen atom within the bicyclic ring system. While the 5-position is a primary target for electrophilic substitution, reaction conditions can lead to the formation of other isomers.

The most probable isomeric impurities are:

  • 1-Chloroisoquinoline-6-sulfonyl chloride

  • 1-Chloroisoquinoline-7-sulfonyl chloride

  • 1-Chloroisoquinoline-8-sulfonyl chloride

Distinguishing these molecules is challenging due to their identical mass and similar physical properties, necessitating high-resolution analytical techniques.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique depends on the specific goal, be it routine quality control, structural confirmation, or trace-level impurity detection.[2] Here, we compare the three most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Primary Application Resolution Sensitivity Structural Information Key Advantages Key Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingExcellentHigh (µg/mL)Indirect (Retention Time)Robust, reproducible, ideal for QC environments, versatile for various isomers.[3]Requires reference standards for positive identification; can be destructive.
¹H / ¹³C NMR Definitive Structural Elucidation & Isomer IDN/A (Spectroscopic)Moderate (mg/mL)Absolute & UnambiguousProvides definitive structural proof, distinguishes isomers based on unique proton/carbon environments.[4]Lower throughput, less sensitive for trace impurities, requires higher sample concentration.
GC-MS Trace Volatile Impurity AnalysisVery HighVery High (ng/mL)Mass Fragmentation PatternExcellent for separating volatile compounds with high sensitivity.High risk of thermal degradation for sulfonyl chlorides, leading to inaccurate quantification.[5]

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

Principle of Separation: HPLC is the workhorse for purity analysis in the pharmaceutical industry. For positional isomers, which have slight differences in polarity and molecular shape, Reverse-Phase HPLC (RP-HPLC) is exceptionally effective.[6] A nonpolar stationary phase (like C18) is used with a polar mobile phase. Isomers will interact differently with the stationary phase based on their dipole moment and hydrophobicity, leading to different retention times and enabling their separation.

Experimental Protocol: RP-HPLC for Isomeric Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-performance C18 column).

    • Mobile Phase A: 0.05% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.05% Trifluoroacetic acid in Acetonitrile.[7]

    • Gradient Elution:

      Time (min) %A %B
      0.0 70 30
      15.0 40 60
      18.0 40 60
      18.1 70 30

      | 25.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50.0 mL of Acetonitrile (Diluent) to achieve a concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

  • System Suitability:

    • Prepare a solution containing the main compound and a small amount of a known related isomer (if available) or a stressed (degraded) sample to ensure the method is "stability-indicating."

    • The resolution between the main peak and the closest eluting isomer peak should be ≥ 1.5.

Illustrative Data & Interpretation

A successful separation would yield a chromatogram where the main peak (this compound) is well-resolved from smaller peaks corresponding to positional isomers. Purity is calculated using the area percent method.

Compound Retention Time (min) Area (%) Resolution (Rs)
1-Chloro-isoquinoline-8-sulfonyl chloride9.80.08-
1-Chloro-isoquinoline-7-sulfonyl chloride10.50.152.1
1-Chloro-isoquinoline-5-sulfonyl chloride 11.4 99.71 2.8
1-Chloro-isoquinoline-6-sulfonyl chloride12.10.061.9

Note: The data presented is illustrative, based on typical chromatographic performance for positional isomers.

Methodology Deep Dive II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Identification: NMR spectroscopy is the gold standard for molecular structure elucidation. It can distinguish between positional isomers without the need for reference standards.[4] Each proton (¹H) and carbon (¹³C) nucleus in a molecule has a unique chemical environment, which results in a distinct resonance frequency (chemical shift). The substitution pattern on the isoquinoline ring directly influences the chemical shifts and, critically, the spin-spin coupling patterns of the aromatic protons.

Experimental Protocol: ¹H NMR for Isomer Identification
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] Aprotic solvents are crucial to prevent hydrolysis of the reactive sulfonyl chloride group.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For complex spectra, 2D NMR experiments like COSY (to identify proton-proton couplings) can be invaluable.

Illustrative Data & Interpretation

The key to differentiating the isomers lies in the aromatic region (δ 7.5-9.5 ppm). The number of protons, their chemical shifts, and their coupling constants (J-values) create a unique fingerprint for each isomer.

Isomer H-4 (proton next to N) H-6 H-7 H-8 Key Differentiating Feature
5-SO₂Cl DoubletDoubletTripletDoubletH-4 and H-6 are significantly downfield due to proximity to the electron-withdrawing SO₂Cl group.
6-SO₂Cl DoubletSinglet-likeDoubletDoubletH-6 proton signal would be absent; H-7 and H-5 (now a singlet-like proton) would show distinct shifts.
7-SO₂Cl DoubletDoubletSinglet-likeDoubletH-7 proton signal would be absent; H-6 and H-8 would be doublets with ortho coupling.
8-SO₂Cl DoubletTripletDoubletSinglet-likeH-8 proton signal would be absent; H-7 would be a doublet coupled to H-6.

Note: The data presented is a qualitative prediction based on established principles of NMR spectroscopy. Actual chemical shifts would need to be confirmed experimentally.

Visualizing the Workflow & Impact

A robust quality control strategy integrates these techniques to ensure the purity of the final product.

G cluster_0 Analytical Workflow cluster_1 Analysis Sample Batch Sample of 1-Chloroisoquinoline- 5-sulfonyl chloride Prep Sample Preparation (Dissolution in Acetonitrile/CDCl3) Sample->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC Routine QC NMR NMR Spectroscopy (Structural ID) Prep->NMR ID Confirmation/ OOS Investigation Data Data Review (Chromatogram & Spectra) HPLC->Data NMR->Data Decision Batch Release (Pass/Fail) Data->Decision G cluster_0 High Isomeric Purity cluster_1 Low Isomeric Purity Start_Good Pure 1-Chloro-5-SO2Cl Intermediate API_Good Consistent API Synthesis (e.g., Fasudil) Start_Good->API_Good Product_Good Safe & Efficacious Drug Product API_Good->Product_Good Start_Bad Contaminated Intermediate (e.g., 6-SO2Cl, 7-SO2Cl isomers) API_Bad Formation of Impure API & Side Products Start_Bad->API_Bad Product_Bad Altered Efficacy Potential Toxicity Regulatory Failure API_Bad->Product_Bad

Caption: Impact of isomeric purity on final drug product quality.

Synthesis and Recommendation

For the comprehensive isomeric purity assessment of this compound, a dual-pronged approach is recommended:

  • Routine Quality Control (QC): A validated RP-HPLC method should be employed for all incoming batches of the intermediate. Its high throughput, sensitivity, and quantitative accuracy make it ideal for determining the percentage purity and quantifying known and unknown impurities.

  • Structural Confirmation & Investigation: NMR spectroscopy should be used as the definitive identification test. It is essential for characterizing new impurity peaks observed in HPLC and for the initial structural confirmation of reference standards.

While GC-MS offers high sensitivity, the thermal lability of the sulfonyl chloride functional group presents a significant risk of on-column degradation, potentially providing misleading purity profiles. [5]Its use should be avoided unless the impurities of interest are known to be thermally stable and volatile.

By integrating a robust HPLC method for routine quantification with the unambiguous structural power of NMR, drug development professionals can ensure the isomeric integrity of their starting materials, safeguarding the quality and safety of the final therapeutic agent.

References

  • Guerra, F. S., de Oliveira, R. G., Fraga, C. A. M., & Fernandes, P. D. (2017). Synthesis of Fasudil hydrochloride. ResearchGate.
  • Google Patents. (2013). CN103030629A - Method for preparing fasudil hydrochloride.
  • Google Patents. (2018). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances.
  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • SpectraBase. (n.d.). 1-Chloroisoquinoline - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. National Center for Biotechnology Information.
  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone?.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega.
  • Wang, L., et al. (2011). Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. Clinical and Experimental Pharmacology & Physiology.
  • Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

A Researcher's Guide to the Cytotoxicity Evaluation of Novel Chloroquine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, famously represented by the antimalarial drug chloroquine (CQ), is a privileged structure in medicinal chemistry.[1][2] Recently, novel derivatives of chloroquinoline have garnered significant interest for their potential as anticancer agents.[1][3][4][5] These compounds can trigger cancer cell death through various mechanisms, including the induction of apoptosis and modulation of autophagy.[3][4][6] However, before any derivative can advance in the drug development pipeline, a rigorous and systematic evaluation of its cytotoxicity is paramount.

This guide provides a comprehensive framework for researchers to design and execute a robust cytotoxicity assessment of novel chloroquinoline derivatives. We will move beyond simple viability readouts to build a multi-tiered experimental cascade that not only quantifies toxicity but also elucidates the underlying mechanism of cell death, providing the critical data needed for informed lead candidate selection.

Part 1: Designing the Cytotoxicity Screening Cascade

A successful cytotoxicity evaluation is not a single experiment but a logical progression of assays. This tiered approach ensures that resources are spent efficiently, with the most promising compounds advancing to more complex, in-depth analyses.

Tier 1: Primary Screening for General Cytotoxicity

The initial goal is to determine the dose-dependent effect of the novel derivatives on the overall viability and metabolic activity of cancer cells. This is typically accomplished by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8][9]

  • Principle of Causality: The MTT assay measures the metabolic activity of a cell, which in most cases, correlates directly with cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[7][8][10] The amount of formazan produced, once solubilized, is directly proportional to the number of viable, metabolically active cells.[8] A decrease in the purple color indicates a reduction in cell viability.

Tier 2: Elucidating the Mechanism of Cell Death

Once the IC50 values are established, the next critical step is to determine how the compounds are killing the cancer cells. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[11][12] Apoptosis is generally the preferred mechanism for an anticancer drug as it does not typically elicit an inflammatory response.[13]

Key Assays:

  • Annexin V & Propidium Iodide (PI) Staining: This is the gold standard for differentiating between healthy, apoptotic, and necrotic cells via flow cytometry.[14][15][16]

    • Expertise & Causality: During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally on the inner side of the cell membrane, flips to the outer surface.[15][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), it specifically labels early apoptotic cells.[15][16][17] Propidium Iodide (PI) is a fluorescent dye that can only enter cells when the membrane has been compromised, a hallmark of late-stage apoptosis and necrosis.[15][17] By using both stains, we can distinguish between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay specifically quantifies necrosis.

    • Trustworthiness & Causality: LDH is a stable enzyme present in the cytoplasm of all cells.[13] When the plasma membrane is damaged and loses integrity—a key feature of necrosis—LDH is released into the cell culture medium.[11][12][13] The LDH activity in the supernatant can be measured using a coupled enzymatic reaction that results in a colored formazan product, which is directly proportional to the number of necrotic cells.[11][13]

The following workflow diagram illustrates this logical screening progression.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Analysis cluster_2 Decision Point Start Novel Chloroquinoline Derivatives (CQ-A, CQ-B) MTT MTT Assay on Cancer Cell Line (e.g., HeLa, MCF-7) Start->MTT Treat cells with serial dilutions IC50 Determine IC50 Values MTT->IC50 Measure absorbance, calculate viability AnnexinV Annexin V / PI Staining (Flow Cytometry) IC50->AnnexinV Use concentrations around IC50 LDH LDH Release Assay IC50->LDH Use concentrations around IC50 Analysis Quantify Apoptosis vs. Necrosis AnnexinV->Analysis LDH->Analysis Decision High Potency & Pro-Apoptotic? Analysis->Decision Go Advance to Advanced Models (e.g., 3D Spheroids, In Vivo) Decision->Go Yes NoGo Re-evaluate or Deprioritize Derivative Decision->NoGo No

Caption: A tiered workflow for evaluating the cytotoxicity of novel compounds.

Part 2: Data Presentation & Comparative Analysis

To facilitate a clear comparison, experimental data should be summarized in tables. Let's consider a hypothetical case study comparing two novel derivatives, CQ-A and CQ-B , against the parent compound Chloroquine and a standard chemotherapeutic drug, Doxorubicin, using the HeLa cervical cancer cell line.[5]

Table 1: Comparative Cytotoxicity (IC50) after 48h Treatment
CompoundTarget Cell LineIC50 (µM) ± SD
CQ-Derivative A HeLa8.9 ± 1.2
CQ-Derivative B HeLa15.2 ± 2.1
Chloroquine (Parent)HeLa61.9 ± 5.5[5]
Doxorubicin (Standard)HeLa1.1 ± 0.3

Data are hypothetical and for illustrative purposes.

Interpretation: Both novel derivatives show significantly enhanced cytotoxicity compared to the parent chloroquine molecule. CQ-A is the more potent of the two.

Table 2: Mode of Cell Death Analysis at IC50 Concentration (48h)
CompoundEarly Apoptosis (%)Late Apoptosis / Necrosis (%)Necrosis (LDH Release, % of Max)
CQ-Derivative A 15.345.142.5
CQ-Derivative B 62.58.25.1
Untreated Control2.11.52.3

Data are hypothetical and for illustrative purposes, derived from simulated Annexin V/PI and LDH assays.

Interpretation: This mechanistic data is crucial. Although CQ-A is more potent (lower IC50), it induces a significant degree of necrosis. In contrast, CQ-B induces a predominantly apoptotic cell death , which is a much more desirable characteristic for a therapeutic candidate. This highlights why relying solely on IC50 values is insufficient for decision-making.

Part 3: Key Experimental Protocols

Adherence to standardized, validated protocols is essential for generating reproducible and trustworthy data.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard methodologies.[9][10][18]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the chloroquinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (cells + medium) and "medium background" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][18]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[9][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][10]

  • Data Analysis: Subtract the medium background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry procedures.[14][16]

  • Cell Preparation: Seed cells in a 6-well plate and treat with the chloroquinoline derivatives at the predetermined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently. Wash the collected cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[16] Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants for analysis.

Part 4: Authoritative Grounding & Mechanistic Insight

Chloroquine and its derivatives are well-known lysosomotropic agents, meaning they accumulate in lysosomes.[3][4] A primary mechanism of their anticancer effect is the inhibition of autophagy.[19][20]

Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress (like chemotherapy).[19] Chloroquine derivatives inhibit the final stage of autophagy by raising the lysosomal pH, which prevents the fusion of autophagosomes with lysosomes.[19][21] This blockage of the "self-eating" survival pathway can lead to the accumulation of cellular waste and damaged organelles, ultimately triggering apoptosis.[20][21][22][23][24] This synergistic relationship, where autophagy inhibition enhances apoptosis, is a key rationale for developing these compounds.[21][22][25]

The diagram below illustrates this proposed mechanism of action.

G cluster_0 Cancer Cell CQ Chloroquinoline Derivative Fusion Autophagosome- Lysosome Fusion CQ->Fusion Inhibits Lysosome Lysosome Lysosome->Fusion Fuses with Autophagosome Autophagosome (contains cellular debris) Autophagosome->Fusion Fuses with Apoptosis Apoptosis (Programmed Cell Death) Fusion->Apoptosis Failure to clear debris leads to stress & triggers Caspases Caspase Activation Apoptosis->Caspases Execution via

Caption: Hypothesized pathway of cytotoxicity for chloroquinoline derivatives.

By following this comprehensive guide, researchers can generate high-quality, reproducible data to confidently assess the cytotoxic potential of novel chloroquinoline derivatives, paving the way for the development of next-generation cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH.
  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2023-06-01). Anti-Cancer Agents in Medicinal Chemistry.
  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2022-05-19). Anti-Cancer Agents in Medicinal Chemistry.
  • A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer - MDPI.
  • Detection of necrosis by release of lactate dehydrogenase activity - PubMed - NIH.
  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2023). Anti-cancer agents in medicinal chemistry.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024-11-12).
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. (2023-12-05).
  • Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC - PubMed Central.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
  • Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells - PMC - PubMed Central. (2023-07-21).
  • Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - Spandidos Publications. (2018-07-11).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC - NIH.
  • Inhibition of autophagy induction in chloroquine (CQ)– treated cells... - ResearchGate.
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - NIH.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH.
  • MTT (Assay protocol - Protocols.io). (2023-02-27).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - Frontiers. (2020-11-19).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloroisoquinoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Procedural Overview

Proper disposal of 1-Chloroisoquinoline-5-sulfonyl chloride is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of this reactive chemical, grounded in established safety principles and regulatory standards. It is intended for laboratory personnel actively engaged in research and development who handle such specialized reagents.

Section 1: Hazard Identification and Risk Assessment

This compound is a reactive substance that presents several hazards. A thorough understanding of these risks is the foundation of a safe disposal plan. The primary hazards include:

  • Reactivity with Water: Like other sulfonyl chlorides, this compound reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction can be vigorous and exothermic.

  • Corrosivity: Due to its reaction with moisture to form strong acids, the compound and its degradation products are corrosive and can cause severe damage to skin, eyes, and the respiratory tract.[1][2]

  • Toxicity: It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1]

A comprehensive hazard summary is provided in Table 1.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]GHS07P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][3]GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1]GHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Section 2: Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory during handling and disposal.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2] Eyewash stations and safety showers must be readily accessible.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2] Dispose of contaminated gloves after use.[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[5][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.

Section 3: Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous waste.[7][8] Proper segregation is crucial to prevent dangerous reactions.

  • Waste Classification: This chemical waste falls under the category of reactive and corrosive hazardous waste.

  • Segregation: Do not mix waste containing this compound with other waste streams, particularly aqueous waste or incompatible chemicals.[9]

Section 4: Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe disposal of this compound in various forms.

4.1 Disposal of Unused or Expired Pure Compound

Small quantities of the pure compound should be carefully neutralized before disposal. This should only be performed by trained personnel.

  • Preparation: In a certified chemical fume hood, prepare a large beaker containing a cold, dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide.[5] An ice bath should be used to control the temperature of the basic solution.[5]

  • Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the basic solution.[5] The reaction is exothermic and will generate corrosive fumes. Never add the base to the sulfonyl chloride. [5]

  • Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[5]

  • Final Disposal: Once the reaction is complete and the solution has been neutralized (pH between 6 and 8), it can be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal company.[5][10]

4.2 Disposal of Contaminated Materials

Materials such as gloves, absorbent pads, and labware that are contaminated with this compound must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid materials into a designated, labeled, and sealable hazardous waste container.[9]

  • Decontamination of Labware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The resulting solvent rinse is considered hazardous waste and should be collected in a designated container for halogenated organic waste. After the initial rinse, the glassware can be washed with soap and water.

4.3 Disposal of Solutions Containing this compound

Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent and clearly marked with the contents.

Section 5: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area and ensure proper ventilation.[5]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials such as sawdust.[5]

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • The spill area should then be decontaminated.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

Section 6: Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[7][12][13] It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generated Containing This compound waste_type Identify Waste Type start->waste_type pure_compound Pure/Expired Compound waste_type->pure_compound Solid contaminated_solids Contaminated Solids (Gloves, Absorbents) waste_type->contaminated_solids Solid contaminated_liquids Contaminated Liquids (Solutions, Rinsates) waste_type->contaminated_liquids Liquid neutralize Neutralize with Dilute Base (in fume hood, with cooling) pure_compound->neutralize collect_solids Collect in Labeled, Sealed Container for Solid Hazardous Waste contaminated_solids->collect_solids collect_liquids Collect in Labeled, Sealed Container for Liquid Hazardous Waste contaminated_liquids->collect_liquids neutralize->collect_liquids final_disposal Dispose via Licensed Hazardous Waste Contractor collect_solids->final_disposal collect_liquids->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
  • U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • S D Fine-Chem Limited. (n.d.). Safety Data Sheet: Sulphuryl Chloride.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical reagents is foundational to discovery. Yet, the very reactivity that makes these compounds useful also necessitates a profound respect for their potential hazards. 1-Chloroisoquinoline-5-sulfonyl chloride is one such reagent. Its sulfonyl chloride moiety is highly reactive, making it a valuable building block in medicinal chemistry. However, this reactivity also presents significant safety challenges, primarily related to its corrosive nature and reaction with moisture.

This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions that are integral to successful and safe research.

Understanding the Primary Hazards

Before selecting PPE, we must first understand the specific risks posed by this compound. Safety Data Sheets (SDS) and related chemical literature classify this compound with the following primary hazards:

  • Causes Skin Irritation/Burns: Direct contact can lead to skin irritation or, with prolonged exposure, severe chemical burns.[1][2]

  • Causes Serious Eye Damage: The compound is extremely destructive to eye tissue. Even minimal contact can cause severe, potentially irreversible damage.[1][3][4]

  • May Cause Respiratory Irritation: Inhalation of the dust or fumes can irritate the respiratory tract.[1][5]

  • Harmful if Swallowed: Ingestion can cause significant harm.[1][5]

  • Reacts Violently with Water: Like other sulfonyl chlorides, it reacts exothermically with water (including moisture in the air) to produce hydrochloric acid and other corrosive byproducts.[4] This is a critical consideration for both handling and emergency response.

Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline level of protection is always required when this chemical is present in the lab.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Due to the severe risk of eye damage, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[6] These create a seal around the eyes, protecting against splashes, dust, and fumes.

  • Face Shield: Whenever you are handling the reagent outside of a certified chemical fume hood, a face shield must be worn in addition to your chemical splash goggles.[7][8] This provides a critical second layer of protection for your entire face from splashes during transfers or solution handling.

Expert Rationale: The sash of a fume hood provides a physical barrier. When that barrier is absent, the risk of a splash to the face increases dramatically. A face shield is the only way to mitigate this elevated risk effectively.[7]

Hand and Skin Protection: Preventing Dermal Contact

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental contact.[8] If prolonged contact is anticipated or if you are working with larger quantities, consider heavier-duty gloves like neoprene or butyl rubber.

    • Crucial Practice: Always inspect gloves for tears or pinholes before use.[9] Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after handling the chemical.[9] Wash your hands thoroughly after removing gloves.[10]

  • Lab Coat/Apron: A flame-resistant lab coat is standard. For tasks involving larger quantities or a higher risk of splashing, such as transfers or neutralizations, supplement your lab coat with a chemical-resistant apron made from materials like PVC.[8][11] This ensures your torso and legs are protected.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should ideally be performed inside a properly functioning chemical fume hood to capture vapors and dust at the source.[7][12]

  • When is a Respirator Needed? If you must handle the chemical outside of a fume hood, or if there is a risk of generating significant dust or aerosols (e.g., during a spill cleanup), respiratory protection is required.[13]

  • What Kind of Respirator? A NIOSH-approved air-purifying respirator with a cartridge appropriate for organic vapors and acid gases would be a typical choice.[14] If exposure limits are exceeded, a full-face respirator may be necessary.[6] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as required by OSHA.[14]

PPE Selection Workflow: A Task-Based Approach

The following table summarizes the recommended PPE based on common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired if outside a fume hood. NIOSH-approved respirator.
Transferring Solutions Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronRequired if outside a fume hood. NIOSH-approved respirator.
Running a Reaction Chemical Splash Goggles (in hood)Nitrile GlovesLab CoatNot required if performed in a certified chemical fume hood.
Small Spill Cleanup Goggles & Face ShieldHeavy-Duty Gloves (Neoprene/Butyl)Lab Coat & Chemical-Resistant ApronRequired. NIOSH-approved respirator with appropriate cartridges.

This decision-making process can be visualized as a workflow.

PPE_Workflow cluster_0 PPE Selection Logic for this compound start Start: Identify Task in_hood Is the task performed entirely within a certified fume hood? start->in_hood spill Task: Spill Cleanup start->spill weighing Task: Weighing Solid in_hood->weighing Yes transfer Task: Transferring Liquid in_hood->transfer No ppe_base Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base transfer->ppe_base ppe_face_shield Add Face Shield transfer->ppe_face_shield ppe_apron Add Chemical Apron transfer->ppe_apron ppe_respirator Add NIOSH Respirator transfer->ppe_respirator spill->ppe_base spill->ppe_face_shield spill->ppe_apron spill->ppe_respirator

Caption: PPE selection workflow based on task location and type.

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Emergency Preparedness
  • Eyewash and Safety Shower: Ensure that a functional and recently tested emergency eyewash station and safety shower are immediately accessible.[14][15]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[16]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[16]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Spill Response and Disposal

Small spills must be handled with extreme caution.

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[16]

  • Don Full PPE: Before attempting cleanup, don the full PPE ensemble for spill cleanup as detailed in the table above, including a respirator.

  • Neutralize: DO NOT use water.[16] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime/soda ash.[16]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[12][16]

  • Disposal: All contaminated materials and unused this compound must be disposed of as hazardous waste through your institution's environmental health and safety office.[12][17] Do not attempt to neutralize large quantities or dispose of them down the drain.[12]

By integrating a deep understanding of the chemical's hazards with a rigorous, task-based approach to PPE selection, you create a self-validating system of safety. This ensures not only your personal well-being but also the integrity of your research.

References

  • S D FINE- CHEM LIMITED.
  • Princeton University Environmental Health & Safety. (2022, August 25). Safety Precautions for Corrosive Substances. [Link]
  • OSHA Training School. (2024, January 19).
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
  • Canada Safety Training. PPE for Hazardous Chemicals. [Link]
  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Control and Prevention. [Link]
  • Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. [Link]
  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Overview. [Link]
  • Construction Executive. (2021, October 6). Chemical Safety: How to Meet the OSHA Standard. [Link]
  • Angene Chemical. (2021, May 1).
  • Justia. (2025, October 16). OSHA Handbook for Small Businesses - Hazardous Chemical Exposure. [Link]
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
  • Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroisoquinoline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Chloroisoquinoline-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.